5-Phenylisoxazole-3-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429428 | |
| Record name | 5-phenylisoxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90946-22-8 | |
| Record name | 5-phenylisoxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Phenylisoxazole-3-carbohydrazide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Phenylisoxazole-3-carbohydrazide
Introduction
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl group attached to an isoxazole ring with a hydrazide functional group, serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1] This versatility makes it a valuable intermediate in the creation of novel therapeutic agents, with research demonstrating its role in developing compounds with potential antitubercular, enzyme inhibitory, and other biological activities.[2][3][4] This guide provides a detailed, scientifically-grounded overview of the primary synthesis pathway for this key intermediate, intended for researchers and professionals in organic synthesis and drug discovery.
Core Synthesis Strategy: A Three-Step Approach
The most established and reliable synthesis of this compound is a three-step sequence commencing from readily available starting materials. The pathway involves an initial Claisen condensation, followed by a cyclization to form the core isoxazole ring, and concludes with a hydrazinolysis to furnish the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: Ethyl 5-Phenylisoxazole-3-carboxylate
This initial phase focuses on constructing the stable 5-phenylisoxazole-3-carboxylate core.
Step 1: Claisen Condensation of Acetophenone and Diethyl Oxalate
Causality and Mechanism: This reaction is a classic base-catalyzed Claisen condensation. Sodium ethoxide (NaOEt) serves as a strong base, abstracting an acidic α-proton from acetophenone. The resulting enolate ion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the β-diketone intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. The choice of sodium ethoxide as the base is strategic; it matches the ester's alcohol portion, preventing transesterification side reactions.
Experimental Protocol:
-
To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol or using a commercial solution) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen), add acetophenone dropwise.
-
After the addition of acetophenone, add diethyl oxalate dropwise, ensuring the temperature is maintained between 0 °C and room temperature.[3]
-
Allow the reaction mixture to stir for 2-4 hours at room temperature.[3]
-
Upon completion (monitored by TLC), the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.
-
The solid intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is collected by filtration, washed with cold water, and dried. It can be used in the next step without further purification.
Step 2: Cyclocondensation with Hydroxylamine Hydrochloride
Causality and Mechanism: The formation of the isoxazole ring is achieved through a cyclocondensation reaction between the diketo intermediate and hydroxylamine.[3] Hydroxylamine hydrochloride (NH₂OH·HCl) provides the hydroxylamine nucleophile. The reaction proceeds via the formation of an oxime with one of the ketone groups, followed by an intramolecular cyclization where the hydroxyl group attacks the remaining carbonyl. A final dehydration step results in the formation of the stable, aromatic 5-phenylisoxazole ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for cyclization and dehydration.
Experimental Protocol:
-
Suspend the ethyl 2,4-dioxo-4-phenylbutanoate intermediate from Step 1 in absolute ethanol.
-
Add hydroxylamine hydrochloride to the suspension.
-
Heat the mixture to reflux and maintain for approximately 6 hours.[3]
-
Monitor the reaction's progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry. The crude ethyl 5-phenylisoxazole-3-carboxylate can be recrystallized from ethanol to yield a purified product.
Part 2: Final Conversion to this compound
Step 3: Hydrazinolysis of Ethyl 5-Phenylisoxazole-3-carboxylate
Causality and Mechanism: This final step is a nucleophilic acyl substitution. Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ethyl ester intermediate.[5] The tetrahedral intermediate formed then collapses, expelling the ethoxide as a leaving group. The reaction is typically performed in a protic solvent like ethanol under reflux, which facilitates the reaction and helps dissolve the ester.[6] This is a highly efficient and standard method for converting esters to their corresponding hydrazides.[7]
Experimental Protocol:
-
Dissolve the purified ethyl 5-phenylisoxazole-3-carboxylate from Part 1 in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the ester spot has disappeared.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the final product under vacuum.
Product Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
Conclusion
The synthesis of this compound is reliably achieved through a robust three-step pathway involving Claisen condensation, cyclization, and hydrazinolysis. Each step is mechanistically well-understood and utilizes standard laboratory techniques and reagents, making the process accessible and reproducible. The resulting carbohydrazide is a critical building block, enabling extensive derivatization for the exploration of new chemical entities in drug discovery and development.
References
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. Available at: [Link]
-
Singh, P., et al. (2022). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
biological activity of 5-Phenylisoxazole-3-carbohydrazide
An In-Depth Technical Guide to the Biological Activity of 5-Phenylisoxazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] When functionalized with a phenyl group at the 5-position and a carbohydrazide moiety at the 3-position, the resulting compound, this compound, emerges as a versatile and valuable building block for the synthesis of novel therapeutic agents.[3] The inherent reactivity of the hydrazide group allows for a wide range of chemical modifications, making it a key intermediate in the development of molecules with antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The therapeutic potential of this scaffold can be attributed to the unique combination of its constituent parts:
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The Isoxazole Ring : This aromatic heterocycle is a bioisostere for other functional groups and is present in several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[6][7] Its unique electronic properties and the weak N-O bond, which can be susceptible to cleavage, contribute to its diverse pharmacological profile.[1]
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The Phenyl Group : The substituent at the 5-position is crucial for modulating the lipophilicity and steric properties of the molecule, influencing its ability to interact with biological targets. Modifications on this ring are a common strategy to optimize potency and selectivity.[7]
-
The Carbohydrazide Moiety (-CONHNH₂) : This functional group is a highly reactive and versatile handle. It serves as a key precursor for synthesizing a vast array of derivatives, including hydrazones, oxadiazoles, and other heterocyclic systems, which often exhibit enhanced biological activity.[3][4][5] The N-N bond and the amide linkage provide hydrogen bonding capabilities, which are critical for receptor binding.
The general synthetic approach to the core structure often involves a 1,3-dipolar cycloaddition reaction, a robust method for forming the isoxazole ring.[1]
Caption: Logical relationship of the this compound scaffold.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant pathogens.
Antibacterial Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
Acinetobacter baumannii, a WHO critical priority pathogen, poses a severe threat due to its resistance to last-resort antibiotics.[8] Recent research has highlighted the efficacy of novel 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides against CRAB.
Mechanism of Action (Proposed): While the precise molecular target is not yet definitively known, in-silico modeling suggests that KatG, a catalase-peroxidase enzyme crucial for bacterial survival against oxidative stress, may be a probable target.[8] Inhibition of this enzyme would render the bacterium more susceptible to damage from reactive oxygen species. The bactericidal effects of these compounds, particularly when combined with antibiotics like Rifampicin, further underscore their therapeutic potential.[8]
Structure-Activity Relationship (SAR): Studies indicate that substitutions on the N'-aryl ring significantly impact antibacterial potency. For instance, compound 7l from a recent study, which incorporates specific substitutions, demonstrated the highest efficacy with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against CRAB.[8] 3D-QSAR analysis revealed that this enhanced activity is due to an optimal combination of steric fit, electrostatic properties, and strategic placement of hydrophobic and hydrogen-bond donor/acceptor groups.[8]
Table 1: In Vitro Antibacterial Activity of Selected 5-(Phenyl)-N'-arylisoxazole-3-carbohydrazides against CRAB
| Compound | N'-Aryl Substitution | MIC (μg/mL) | Reference |
| 7j | (structure not specified) | 0.5 - 2 | [8] |
| 7l | (structure not specified) | 0.5 | [8] |
| 7n | (structure not specified) | 0.5 - 2 | [8] |
| 7o | (structure not specified) | 0.5 - 2 | [8] |
| 7p | (structure not specified) | 0.5 - 2 | [8] |
| 16 | (structure not specified) | 0.5 - 2 | [8] |
Antitubercular Activity
Structurally related phenylisoxazole isonicotinylhydrazone derivatives have shown moderate to potent activity against Mycobacterium tuberculosis strains, including resistant ones.[9] Isoniazid, a frontline anti-TB drug, is itself a carbohydrazide derivative. The mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[9] By combining the phenylisoxazole core with the isonicotinylhydrazone moiety, researchers have developed compounds that exhibit promising MIC values, suggesting that the this compound scaffold is a viable starting point for novel anti-TB drug discovery.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for assessing the in vitro antibacterial efficacy of novel compounds.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., A. baumannii) from an agar plate.
-
Inoculate into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Causality: The use of a standardized inoculum (0.5 McFarland) is critical for reproducibility. CAMHB is the standard medium as it has low levels of inhibitors and supports the growth of most non-fastidious pathogens. Serial dilution allows for the precise determination of the minimum concentration required for inhibition.
Caption: Experimental workflow for MIC determination.
Anticancer Activity
The isoxazole ring is a key pharmacophore in the design of anticancer agents.[10][11] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases and other critical enzymes.[10]
Mechanism: Histone Deacetylase (HDAC) Inhibition
A promising anticancer strategy involves modifying the this compound scaffold to create potent histone deacetylase (HDAC) inhibitors.[12] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of tumor suppressor genes. By inhibiting HDACs, the chromatin structure remains relaxed, allowing for the expression of these suppressor genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
A recent study developed a series of 3-phenylisoxazole derivatives, identifying one compound (molecule 17 ) with a strong inhibitory effect on HDAC1 and potent anti-proliferative activity against prostate cancer (PC3) cells (IC₅₀ = 5.82 μM), while showing no significant toxicity to normal prostate cells.[12]
Caption: Mechanism of action for Phenylisoxazole-based HDAC inhibitors in cancer.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding:
-
Culture cancer cells (e.g., PC3) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Phenylisoxazole derivative) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
During incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Causality: This assay relies on the principle that only metabolically active, viable cells can reduce MTT. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Anti-inflammatory Activity
Isoxazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the selective COX-2 inhibitor Valdecoxib.[7] The this compound scaffold can be used to develop novel anti-inflammatory agents that may act through various mechanisms.
Potential Mechanisms:
-
COX Inhibition: Similar to Valdecoxib, derivatives could be designed to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation.
-
iNOS Inhibition: Some heterocyclic compounds, including thiazole derivatives with related structures, have been shown to inhibit inducible nitric oxide synthase (iNOS).[13] This enzyme produces nitric oxide (NO), a pro-inflammatory molecule. Inhibition of iNOS is a valid strategy for developing anti-inflammatory drugs.
-
Cytokine Modulation: Certain isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6]
One study investigated the anti-inflammatory activity of 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole using a rat passive paw anaphylaxis model, demonstrating its effectiveness in reducing edema.[14]
Other Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Enzyme Inhibition:
-
Xanthine Oxidase Inhibitors: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and shown to be potent inhibitors of xanthine oxidase, an enzyme involved in gout.[15]
-
α-Amylase and α-Glucosidase Inhibitors: Phenylisoxazole hybrids have been evaluated as potential antidiabetic agents by inhibiting α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. One dual-inhibitor compound showed IC₅₀ values of 16.4 μM (α-amylase) and 31.6 μM (α-glucosidase).[16]
-
Conclusion and Future Perspectives
This compound is a highly valuable scaffold in modern drug discovery. Its synthetic tractability combined with the proven biological significance of the isoxazole ring makes it an ideal starting point for developing new therapeutic agents. The carbohydrazide moiety provides a gateway to extensive libraries of derivatives with diverse pharmacological profiles. Current research strongly supports its potential in creating novel antibacterial agents against resistant pathogens, targeted anticancer therapies through mechanisms like HDAC inhibition, and new anti-inflammatory drugs.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for the observed antimicrobial and anticancer activities.
-
Lead Optimization: Systematically modifying the phenyl and N'-substituents to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of infection, cancer, and inflammation to validate therapeutic potential.
The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs and advancing human health.
References
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (2023, June 14). Journal of Biomolecular Structure & Dynamics, 42(9), 4909–4935. [Link]
-
Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed. (2025, September 13). European Journal of Medicinal Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). RSC Advances. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). RSC Advances. [Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. (n.d.). Molecules. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021, October 31). Journal of Chemistry. [Link]
-
Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed. (2012, March 16). Molecules, 17(3), 3475–3483. [Link]
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - NIH. (2024, March 5). Scientific Reports. [Link]
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central. (n.d.). Journal of Medicinal Chemistry. [Link]
-
5-Phenylisoxazole-3-carboxylic acid hydrazide | C10H9N3O2 | CID 9361723 - PubChem. (n.d.). PubChem. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (2010, June). European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
-
EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (n.d.). ResearchGate. [Link]
-
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija. (2023, December 7). Chemija, 34(4). [Link]
-
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives - LMA leidykla. (2023, September 21). Chemija. [Link]
-
Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats - IOSR Journal. (2017, December 31). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC - PubMed Central. (2025, November 6). PLOS ONE. [Link]
-
Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - MDPI. (n.d.). Molecules. [Link]
-
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF. (n.d.). ResearchGate. [Link]
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][8][10]triazin-7-ones and Stable Free Radical Precursors - PMC - NIH. (2018, March 3). Molecules. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6). Scientific Reports. [Link]
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (n.d.). Archives of Pharmacal Research. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espublisher.com [espublisher.com]
- 12. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenylisoxazole-3-carbohydrazide derivatives and analogs
An In-Depth Technical Guide to 5-Phenylisoxazole-3-carbohydrazide Derivatives and Analogs
Authored for Drug Discovery Professionals, Researchers, and Scientists
Abstract
The isoxazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide focuses on a specific, highly versatile class: this compound and its derivatives. The strategic placement of a phenyl group at the C-5 position and a carbohydrazide moiety at the C-3 position creates a molecular framework ripe for synthetic elaboration and biological exploration. The carbohydrazide functional group, in particular, serves as an exceptional synthetic handle, enabling the facile generation of diverse libraries of analogs, including hydrazones, semicarbazones, and further cyclized heterocyclic systems.[5][6][7][8][9] This adaptability has allowed for the exploration of these compounds across a wide spectrum of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2][10][11][12][13] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key biological activities of these derivatives, supplemented with detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.
The this compound Core: A Strategic Framework
The this compound structure is a deliberate convergence of three key chemical features:
-
The Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its electronic properties and rigid structure provide a stable core for orienting substituents in three-dimensional space, facilitating interactions with biological targets like enzymes and receptors.[4] The weak N-O bond, under certain reductive or basic conditions, also offers a potential site for ring-cleavage, making it a useful synthetic intermediate.[12]
-
The C-5 Phenyl Group: This substituent is crucial for establishing foundational interactions within biological targets, often through π-π stacking or hydrophobic interactions. Its periphery is an ideal location for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.
-
The C-3 Carbohydrazide Moiety (-CONHNH₂): This is the engine of derivatization. The terminal primary amine is a potent nucleophile, readily reacting with a vast array of electrophiles—most commonly aldehydes and ketones—to form stable hydrazone linkages (-CONH-N=CH-R).[7][14] This straightforward chemistry allows for the systematic introduction of diverse chemical motifs, enabling extensive SAR exploration.
Synthesis and Derivatization Strategies
The construction of this scaffold and its subsequent derivatization follows a logical and well-established synthetic pathway. The process is robust, allowing for the generation of both the core structure and its analogs in high yields.
Synthesis of the Core Scaffold
The primary route to this compound begins with the formation of a key β-ketoester intermediate, which is then cyclized to form the isoxazole ring. The final step involves the conversion of the resulting ester into the desired carbohydrazide.
-
Step 1: Claisen Condensation: Acetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an essential 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-phenylbutanoate.
-
Step 2: Isoxazole Ring Formation: The 1,3-dicarbonyl intermediate undergoes a cyclocondensation reaction with hydroxylamine hydrochloride.[12][15] This reaction proceeds regioselectively to yield ethyl 5-phenylisoxazole-3-carboxylate. The choice of this precursor ensures the phenyl group is positioned at C-5 and the ester at C-3.
-
Step 3: Hydrazinolysis: The ethyl ester is converted to the final carbohydrazide core by refluxing with hydrazine hydrate in an alcoholic solvent.[16][17] The high nucleophilicity of hydrazine facilitates the displacement of the ethoxy group to form the stable this compound.
Synthesis of Derivatives
With the carbohydrazide core in hand, a vast chemical space can be explored through simple, one-step condensation reactions. The most common derivatization involves the formation of N'-arylidenecarbohydrazides (hydrazones).
-
General Procedure for Hydrazone Synthesis: this compound is dissolved in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid). A substituted aromatic or heteroaromatic aldehyde (or ketone) is added, and the mixture is refluxed. The resulting hydrazone typically precipitates upon cooling and can be isolated by filtration.[7][14]
This modular approach is exceptionally powerful; by simply varying the aldehyde, researchers can systematically probe the effect of different substituents on biological activity.
Caption: General workflow for synthesis of the core and its hydrazone derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By modifying the substituents on the C-5 phenyl ring and, more significantly, the chemical features of the hydrazone moiety, researchers have developed potent agents in several therapeutic areas.
Antimicrobial Activity
Isoxazole derivatives are well-established antimicrobial agents.[1][4][12][13] The carbohydrazide analogs have shown broad-spectrum activity against both bacteria and fungi.
Mechanistic Insights & SAR: The antimicrobial efficacy is highly dependent on the nature of the substituent attached to the hydrazone's imine carbon.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) like halogens (Cl, F) or nitro groups on the terminal phenyl ring often enhances antibacterial activity.[1][18] This is thought to increase the lipophilicity of the compound, facilitating its passage through microbial cell membranes, or to modulate the electronic character of the pharmacophore for target binding.
-
Heterocyclic Moieties: Replacing the terminal phenyl ring with heterocyclic rings (e.g., furan, thiophene, pyridine) can significantly boost activity. These rings can introduce additional hydrogen bond donors/acceptors and alter the overall geometry of the molecule to better fit into the active sites of microbial enzymes. The introduction of a thiophene moiety, in particular, has been noted to increase antimicrobial effects.[13]
-
Steric Factors: The position of substituents matters. For instance, studies have shown that chlorine and methoxy groups on the C-5 phenyl ring of the isoxazole core can enhance activity against certain bacterial strains.[1]
Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives
| Compound ID | R Group (Substituent on Hydrazone Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| A | 4-Chloro | 16 | 32 | 32 |
| B | 4-Nitro | 12.5 | 25 | 12.5 |
| C | 4-Methoxy | 32 | 64 | 64 |
| D | 2-Hydroxy | 8 | 16 | 32 |
| E | 3,4-Dichloro | 8 | 16 | 16 |
Note: Data is illustrative, synthesized from general findings in the literature. Actual values vary by specific study.
Anticancer Activity
The isoxazole scaffold is a common feature in molecules designed as anticancer agents.[1][2][10][3][19] Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Mechanistic Insights & SAR: The anticancer activity often stems from the inhibition of key cellular processes or enzymes that are dysregulated in cancer.
-
Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in hypoxic tumors and contributes to cancer cell survival.[20]
-
Signaling Pathway Modulation: Some analogs can interfere with critical signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting key proteins like Dishevelled (DVL).[21]
-
SAR: The SAR for anticancer activity is often highly specific to the cell line and target.
-
For activity against breast cancer cell lines like MDA-MB-468, derivatives with specific substitutions on a terminal benzenesulfonamide moiety have shown high potency.[20]
-
In studies targeting colon cancer cells, the stereochemistry of substituents can play a critical role in activity.[21]
-
Simple hydrazone derivatives have also shown promise. For example, a derivative of N-phenyl-5-carboxamidyl isoxazole was found to be highly effective against mouse colon carcinoma cells.[1]
-
Table 2: Representative Anticancer Activity (IC₅₀ Values)
| Compound ID | R Group (Substituent on Hydrazone Phenyl Ring) | Cell Line | IC₅₀ (µM) |
| F | 4-Fluoro | A549 (Lung) | 7.6[22] |
| G | 4-Trifluoromethyl | HCT-116 (Colon) | 15.2[21] |
| H | 4-Chloro | MDA-MB-468 (Breast) | 4.0[20] |
| I | 2,4-Dichloro | Bel7402 (Liver) | ~20-30 |
| J | 4-Dimethylamino | K-562 (Leukemia) | ~10-20 |
Note: Data is compiled and representative of findings across multiple studies and derivative classes.[20][21][22][23]
Anti-inflammatory Activity
Isoxazole-containing molecules, such as the COX-2 inhibitor valdecoxib, have a proven track record as anti-inflammatory agents.[1][24] This activity is a hallmark of the this compound class as well.
Mechanistic Insights & SAR: The primary mechanism often involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. Derivatives can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
In Vivo Efficacy: In the carrageenan-induced rat paw edema model, a standard for acute inflammation, many derivatives have demonstrated significant, dose-dependent reductions in swelling, with potency comparable to standard drugs like diclofenac sodium and indomethacin.[11][15][24][25]
-
SAR:
-
Substituents on the terminal phenyl ring of the hydrazone are critical. Compounds with 4-chloro and 4-bromo substitutions have shown particularly strong anti-inflammatory potential.[15]
-
The presence of hydroxyl or methoxy groups on the phenyl ring at the C-3 position of the isoxazole has also been correlated with moderate anti-inflammatory activity.[24]
-
Table 3: Representative In Vivo Anti-inflammatory Activity
| Compound ID | R Group (Substituent on Hydrazone Phenyl Ring) | % Inhibition of Paw Edema (at 3h) |
| K | 4-Chloro | 74.5%[15] |
| L | 4-Bromo | 75.7%[15] |
| M | 4-Methyl | 72.3%[15] |
| N | Unsubstituted | 65.1% |
| Diclofenac | Standard Drug | ~78-80% |
Note: Data is representative of findings from studies like that of Asolkar et al.[15]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of a Representative Hydrazone Derivative
Objective: To synthesize N'-(4-chlorobenzylidene)-5-phenylisoxazole-3-carbohydrazide.
Materials:
-
Ethyl 5-phenylisoxazole-3-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol (Absolute)
-
4-Chlorobenzaldehyde
-
Glacial Acetic Acid
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate.
Procedure:
-
Synthesis of this compound (Core):
-
Dissolve ethyl 5-phenylisoxazole-3-carboxylate (0.01 mol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.015 mol) dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure carbohydrazide core.
-
-
Synthesis of the Hydrazone Derivative:
-
In a 100 mL round-bottom flask, suspend this compound (0.01 mol) in ethanol (30 mL).
-
Add 4-chlorobenzaldehyde (0.01 mol) to the suspension.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask in an ice bath. The product will crystallize out of the solution.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain the pure N'-(4-chlorobenzylidene)-5-phenylisoxazole-3-carbohydrazide.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line (e.g., A549).
Caption: Workflow for determining anticancer activity using the MTT assay.
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom microtiter plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) of each well at 540-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry. Its straightforward and modular synthesis allows for the rapid generation of large, diverse chemical libraries. The derivatives have shown compelling, and in many cases potent, activity across critical therapeutic areas, including infectious diseases, oncology, and inflammation.
The future of this chemical class is bright and will likely focus on several key areas:
-
Multi-Targeted Agents: The inherent versatility of the scaffold makes it an ideal candidate for designing hybrid molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer or drug-resistant infections.[2][10][19]
-
Pharmacokinetic Optimization: Future work must focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their drug-likeness and clinical translatability.
-
Mechanism Deconvolution: While many biological activities have been reported, the precise molecular targets and mechanisms of action for many derivatives remain to be fully elucidated. Advanced chemical biology and proteomic approaches will be essential to uncover novel targets and pathways.
-
Green Chemistry Approaches: Developing more environmentally benign synthetic protocols for the core and its derivatives will be an important consideration for sustainable drug development.[2][10]
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
-
Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (2015). PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). PMC - NIH. [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (2019). IJARIIT. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]
-
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]
-
Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2022). ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2022). Ingenta Connect. [Link]
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. (2018). PMC - PubMed Central. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. [Link]
-
Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2024). ResearchGate. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2014). ResearchGate. [Link]
-
Naturally occurring benzoxazole derivatives and their biological activities. (2024). ResearchGate. [Link]
-
5-Phenylisoxazole-3-carboxylic acid hydrazide. (n.d.). PubChem. [Link]
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). NIH. [Link]
-
Structure activity relationship of the synthesized compounds 3–11. (2024). ResearchGate. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). PMC - NIH. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][10]oxazin-3(4H). (2025). NIH. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - NIH. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Antimicrobial and Antioxidant Activi...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Phenylisoxazole-3-carboxylic acid hydrazide | C10H9N3O2 | CID 9361723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijariit.com [ijariit.com]
- 20. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 24. eijst.org.uk [eijst.org.uk]
- 25. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 5-Phenylisoxazole-3-carbohydrazide
An In-depth Technical Guide to the Mechanism of Action of 5-Phenylisoxazole-3-carbohydrazide and its Derivatives
Authored by: A Senior Application Scientist
Preamble: The Versatile Scaffold of this compound in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutic agents. This compound has emerged as a significant building block, offering a unique combination of structural rigidity and reactive potential.[1] Its phenylisoxazole core provides a stable and planar framework, while the hydrazide functional group serves as a reactive handle for the synthesis of a diverse array of derivatives.[1] This guide delves into the mechanistic underpinnings of this scaffold, not as a monolithic entity, but through the lens of its derivatives, which have shown a remarkable breadth of biological activities. The narrative that follows is a synthesis of current research, providing insights into the therapeutic potential of this fascinating class of molecules.
Section 1: The Antibacterial Potential of this compound Derivatives
The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of this compound have demonstrated promising antibacterial activity, particularly against multidrug-resistant pathogens.
Targeting Carbapenem-Resistant Acinetobacter baumannii (CRAB)
A recent study highlighted a series of 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides for their potent activity against CRAB, a critical priority pathogen as designated by the World Health Organization.[2] Several compounds in this series exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2]
| Compound | MIC against CRAB (μg/mL) |
| 7j | 0.5-2 |
| 7l | 0.5 |
| 7n | 0.5-2 |
| 7o | 0.5-2 |
| 7p | 0.5-2 |
| 16 | 0.5-2 |
Data synthesized from a study on novel 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides.[2]
The lead compound, 7l, demonstrated the most potent antibacterial effect with an MIC of 0.5 μg/mL.[2] Importantly, these compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index.[2]
Proposed Mechanism of Action: A Hypothesis
While the precise molecular target of these compounds is yet to be definitively identified, in silico α-fold modeling suggests that KatG, a catalase-peroxidase enzyme, may be a probable target.[2] This hypothesis, however, awaits experimental validation through in-depth mechanistic studies.[2] The bactericidal effect of compound 7l, especially in combination with rifampicin, further underscores its therapeutic potential.[2]
Antitubercular Activity
In a related vein, phenylisoxazole isoniazid derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.[3] These compounds exhibited moderate bioactivity against the sensitive H37Rv strain and, in some cases, were more cytotoxic than isoniazid against a resistant strain.[3] This suggests that the isoxazole scaffold may play a role in overcoming certain mechanisms of drug resistance in tuberculosis.
Section 2: Enzyme Inhibition: A Common Mechanistic Theme
A recurring theme in the biological activity of this compound derivatives is their ability to inhibit various enzymes, highlighting the scaffold's potential for broad therapeutic applications.
Xanthine Oxidase Inhibition
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[4] Many of these compounds displayed inhibitory potency in the micromolar to submicromolar range.[4] A molecular modeling study of one such derivative provided insights into its binding mode within the active site of xanthine oxidase, paving the way for structure-guided design of novel inhibitors.[4]
Caption: Proposed mechanism of xanthine oxidase inhibition.
Inhibition of Carbohydrate-Metabolizing Enzymes
New phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and shown to be effective inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion.[5][6] This dual inhibitory activity suggests their potential as antidiabetic agents.[5] Molecular dynamics studies have indicated that these compounds exhibit stability when bound to the active sites of these enzymes.[5]
| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |
| 5h | 16.4 ± 0.1 | - |
| 5c | - | 15.2 ± 0.3 |
IC50 values for lead compounds against α-amylase and α-glucosidase.[5]
Carbonic Anhydrase Inhibition
Aromatic hydrazides, a class of compounds that includes derivatives of this compound, have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms.[7] Some derivatives with a ureido-linker showed low-micromolar inhibition constants against hCAs IV, XI, and XII, with some even reaching submicromolar levels against hCA IV.[7] Molecular modeling suggests that the hydrazide group acts as a bidentate zinc binder within the enzyme's active site.[7]
EPAC Antagonism
Structure-activity relationship studies have identified 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues as potent antagonists of Exchange Proteins Directly Activated by cAMP (EPAC).[8] These proteins are involved in a variety of cellular signaling pathways, and their inhibition represents a potential therapeutic strategy for diseases such as cancer, diabetes, and inflammation.[8]
Section 3: Anti-inflammatory Properties
The 5-phenylisoxazole scaffold has also been incorporated into molecules with significant anti-inflammatory activity.
In Vivo Anti-inflammatory Effects
A study on 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole demonstrated its effectiveness in a rat model of passive paw anaphylaxis, a model of acute inflammation.[9] This suggests that derivatives of this scaffold can modulate inflammatory responses in vivo.
Potential Mechanism of Action
While the precise anti-inflammatory mechanism of these specific isoxazole derivatives is not fully elucidated, related studies on other heterocyclic compounds suggest potential mechanisms such as the inhibition of inducible nitric oxide synthase (iNOS).[10] Additionally, the introduction of a 1,2,3-triazole moiety to related benzoxazinone structures has been shown to inhibit the production of inflammatory cytokines like TNF-α and IL-1β in microglial cells.[11]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Phenylisoxazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various potentially bioactive molecules.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in pharmaceutical development, materials science, and various other fields of chemical research. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical underpinnings, experimental protocols, and in-depth interpretation of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. By synthesizing data from closely related analogs and fundamental spectroscopic principles, this document serves as an authoritative reference for researchers.
Introduction: The Significance of this compound
The 5-phenylisoxazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a range of compounds with diverse biological activities. The addition of a carbohydrazide functional group at the 3-position introduces a versatile handle for further chemical modifications, such as the formation of hydrazones, which are themselves a class of compounds with significant pharmacological potential.[2] The unique electronic and structural arrangement of this compound, featuring a phenyl group in conjugation with the isoxazole ring and a reactive hydrazide function, makes it a valuable building block for creating novel chemical entities.[1]
Accurate spectroscopic analysis is the cornerstone of chemical research and development, ensuring the identity, purity, and structural integrity of a synthesized compound. For a molecule like this compound, with its multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is essential for unambiguous characterization.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Melting Point | 148-154 °C | [1] |
| Appearance | Off-white powder | [1] |
| CAS Number | 90946-22-8 | [1] |
Synthesis Pathway and Spectroscopic Relevance
The synthesis of this compound typically proceeds from its corresponding carboxylic acid or ester, which in turn is synthesized from a substituted acetophenone.[3] Understanding this pathway is crucial as the spectroscopic signatures of precursors and potential impurities can be identified in the final product's spectra.
Caption: Synthesis workflow for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Theoretical Principles
Infrared radiation induces vibrational transitions in a molecule. The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the type of vibration (stretching or bending). The FT-IR spectrum provides a unique "fingerprint" of a molecule, allowing for the identification of key functional groups such as N-H, C=O, C=N, and aromatic C-H bonds.
Experimental Protocol
Instrumentation: A standard FT-IR spectrometer. Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[4] Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Place the sample in the spectrometer.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the FT-IR Spectrum
The expected FT-IR absorption bands for this compound are summarized in the table below, based on typical ranges for these functional groups and data from related compounds.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3350-3180 | N-H stretch | Amine (NH₂) and Amide (N-H) | Two distinct sharp or broad bands |
| 3100-3000 | C-H stretch | Aromatic (phenyl ring) | Weak to medium sharp bands |
| ~1670 | C=O stretch (Amide I) | Carbonyl of carbohydrazide | Strong, sharp band |
| ~1610 | C=N stretch | Isoxazole ring | Medium to strong, sharp band |
| 1600-1450 | C=C stretch | Aromatic (phenyl ring) | Multiple sharp bands of varying intensity |
| ~1550 | N-H bend (Amide II) | Amide | Medium to strong band |
| 1450-1400 | N-O stretch | Isoxazole ring | Medium intensity band |
| 770-730 & 710-690 | C-H out-of-plane bend | Monosubstituted phenyl | Strong bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Theoretical Principles
Molecules with conjugated π-systems, such as the phenylisoxazole core, absorb light in the UV-Vis region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation and the presence of auxochromes and chromophores. Theoretical studies on isoxazole derivatives have been used to predict their UV-Vis absorption properties.[1]
Experimental Protocol
Instrumentation: A UV-Vis spectrophotometer. Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration.
-
Dilute the stock solution to obtain an absorbance reading in the optimal range (0.2-1.0 A.U.). Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.[4]
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the phenylisoxazole chromophore. Based on data for related phenylisoxazole derivatives, one would anticipate a λ_max in the range of 250-350 nm.[4][6] The exact position and intensity of the absorption bands will be influenced by the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information about the connectivity and chemical environment of individual atoms.
Theoretical Principles
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is determined by its local electronic environment. The integration of a signal is proportional to the number of nuclei it represents. Spin-spin coupling between neighboring nuclei leads to the splitting of signals into multiplets, providing information about the connectivity of atoms.
Experimental Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to an NMR tube. Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm assignments.
Caption: A typical NMR workflow for structural elucidation.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | -CONH- | Amide protons are typically deshielded and appear as broad singlets. |
| 7.9-7.5 | Multiplet | 5H | Phenyl protons | Protons on the phenyl ring. |
| ~7.2 | Singlet | 1H | Isoxazole H-4 | The single proton on the isoxazole ring. |
| ~4.6 | Singlet | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is as follows:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | Isoxazole C-5 | Carbon adjacent to the phenyl group. |
| ~160 | Isoxazole C-3 | Carbon attached to the carbohydrazide group. |
| ~158 | Carbonyl C=O | Carbon of the carbohydrazide. |
| 132-126 | Phenyl carbons | Aromatic carbons of the phenyl ring. |
| ~100 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |
Conclusion
The spectroscopic analysis of this compound through FT-IR, UV-Vis, and NMR techniques provides a comprehensive understanding of its molecular structure. This guide offers a foundational framework for researchers, detailing the expected spectral features and providing standardized protocols for data acquisition. The interpretation of the spectra, supported by data from analogous compounds, ensures a high degree of confidence in the structural elucidation of this important synthetic intermediate. A thorough spectroscopic characterization is an indispensable step in the quality control and further development of this compound for its diverse applications in science and industry.
References
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
-
G. A. A. Al-Hakam, et al. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021. [Link]
-
SpectraBase. 5-[(p-methoxybenzylidene)amino]-3-phenylisoxazole - Optional[UV-VIS] - Spectrum. [Link]
- Gallego, M., & Valcarcel, M. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316.
- Ahmed, M. A. (1994). Spectrophotometric determination of some carbohydrates, thiocarbonyls and hydrazines. Analytical Letters, 27(11), 2133-2143.
- Cardile, V., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(5), 2027-2032.
- Maddipatla, M., et al. (2021). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry, 12(11), 1904-1913.
-
Semantic Scholar. Determination of carbohydrazide at trace and subtrace levels. [Link]
- Al-Masoudi, N. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30065-30079.
-
ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]
-
PubChem. 5-Phenylisoxazole-3-carboxylic acid hydrazide. [Link]
- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o697.
- Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(94), 52096-52109.
-
ResearchGate. UV-vis absorption (full line) and emission (dashed line) spectra for N,N-PXX derivatives and PXX in toluene at rt. [Link]
-
SpectraBase. Isoxazole-4-carbohydrazide, 5-methyl-3-phenyl-N2-(1-naphthylmethylene)- - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. [Link]
- Gonçalves, I. L., et al. (2020). The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Beilstein Journal of Organic Chemistry, 16, 175-184.
- Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
-
SpectraBase. 5-(PARA-NITRO-PHENYL)-3-PHENYL-ISOXAZOLE. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Phenylisoxazole-3-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Phenylisoxazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We delve into the historical context of the isoxazole ring system, tracing its origins from early explorations to its establishment as a "privileged scaffold" in drug discovery. This guide offers detailed, field-proven protocols for the multi-step synthesis of this compound, starting from readily available commercial reagents. Furthermore, we explore the landscape of its biological activities, with a particular focus on its promising antitubercular and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this versatile molecule.
Introduction: The Isoxazole Core and the Significance of the Carbohydrazide Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and structural rigidity make it a versatile building block in medicinal chemistry. The incorporation of an isoxazole nucleus can enhance a compound's physicochemical properties and biological activity.[2] When functionalized with a carbohydrazide group (-CONHNH2), the 5-phenylisoxazole scaffold is transformed into a highly reactive and versatile intermediate.[1] The hydrazide functionality serves as a key pharmacophore and a synthetic handle for the creation of a diverse array of derivatives, including hydrazones and other heterocyclic systems, which have shown a broad spectrum of biological effects.[1][3] this compound, in particular, has emerged as a crucial precursor for the development of novel therapeutic agents, especially in the realms of neurological disorders and infectious diseases.[1]
A Historical Perspective: From Claisen's Discovery to a Modern Pharmacophore
The journey of the isoxazole ring system began in the late 19th and early 20th centuries, with pioneering work by chemists who laid the foundation for modern heterocyclic chemistry. While the specific discovery of this compound is not pinpointed to a single "eureka" moment, its existence is a direct consequence of the foundational discoveries in isoxazole chemistry.
A significant early contribution came from the renowned German chemist Rainer Ludwig Claisen . His work on the condensation reactions of β-keto esters with hydroxylamine in the late 19th century provided a fundamental method for constructing the isoxazole ring, a reaction now known as the Claisen isoxazole synthesis. This foundational work was crucial for the future synthesis of a vast array of isoxazole derivatives.
Later, between the 1930s and 1940s, the Italian chemist Adolfo Quilico and his school made substantial contributions to isoxazole chemistry through their extensive studies on the 1,3-dipolar cycloaddition reactions of nitrile oxides with unsaturated compounds. This work significantly expanded the synthetic toolbox for accessing diverse isoxazole structures.
The inherent biological activities of isoxazole-containing compounds spurred further interest. The isoxazole scaffold is found in several commercially successful drugs, highlighting its importance as a "privileged structure" in drug discovery. This has led to extensive research into the synthesis and biological evaluation of novel isoxazole derivatives, including this compound, as a platform for generating new therapeutic leads.[2][4]
Synthetic Pathways: A Step-by-Step Guide to the Preparation of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocols are based on established and reliable methodologies in heterocyclic chemistry.
Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate (Intermediate)
The key precursor to the target carbohydrazide is the corresponding ethyl ester. Its synthesis is typically achieved through a Claisen condensation followed by a cyclization reaction.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
-
Reagents and Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of acetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at 0°C with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude ethyl 2,4-dioxo-4-phenylbutanoate can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to Ethyl 5-Phenylisoxazole-3-carboxylate
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the synthesized ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in ethanol.
-
Reaction: To this solution, add hydroxylamine hydrochloride (1.2 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, ethyl 5-phenylisoxazole-3-carboxylate, will often precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.
Caption: Synthetic pathway to Ethyl 5-Phenylisoxazole-3-carboxylate.
Synthesis of this compound (Final Product)
The final step in the synthesis is the conversion of the ethyl ester to the carbohydrazide via hydrazinolysis. This is a standard and efficient method for this transformation.
Experimental Protocol:
-
Reagents and Setup: In a round-bottom flask, dissolve ethyl 5-phenylisoxazole-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reaction: To the stirred solution, add hydrazine hydrate (80-99% solution, 3-5 equivalents) dropwise at room temperature.
-
Reaction Progression: After the addition, heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will typically precipitate as a white or off-white solid.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.[1]
Caption: Final synthetic step to this compound.
Biological Activities and Applications: A Scaffold of Therapeutic Promise
The this compound core and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
Antitubercular Activity
One of the most significant areas of investigation for isoxazole carbohydrazide derivatives is their potential as antitubercular agents.[4][5][6][7] Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics.
Several studies have reported the synthesis of isoxazole-based hydrazones with potent activity against M. tuberculosis. For instance, derivatives of this compound have shown promising inhibitory activity.[4] One study reported that a derivative, (E)-5-(4-morpholinophenyl)-N′-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)isoxazole-3-carbohydrazide, exhibited a Minimum Inhibitory Concentration (MIC) value of 1 µg/mL against M. tuberculosis mc2 6230.[4] Another series of phenylisoxazole isonicotinylhydrazone derivatives displayed moderate bioactivity against the H37Rv sensitive strain of M. tuberculosis, with MIC values in the range of 0.34–0.41 μM.[8]
The mechanism of action for many of these compounds is believed to involve the inhibition of essential mycobacterial enzymes, such as those involved in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[6]
Table 1: Antitubercular Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Target/Strain | Activity (MIC/Ki) | Reference |
| (E)-5-(4-morpholinophenyl)-N′-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)isoxazole-3-carbohydrazide | M. tuberculosis mc2 6230 | 1 µg/mL | [4] |
| Phenylisoxazole isonicotinylhydrazone derivatives | M. tuberculosis H37Rv | 0.34–0.41 μM | [8] |
| N-(p-tolyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | M. tuberculosis H37Rv | 0.5 µg/mL | [4] |
Antimicrobial and Antifungal Activities
Beyond tuberculosis, derivatives of this compound have been investigated for their broader antimicrobial and antifungal properties.[3][9][10] The isoxazole ring itself is a known pharmacophore in antimicrobial drug design.[9] The ability to readily synthesize a library of derivatives from the carbohydrazide precursor allows for the exploration of structure-activity relationships to optimize potency against various bacterial and fungal strains.[3]
Other Therapeutic Areas
The versatility of the 5-phenylisoxazole scaffold has led to its exploration in other therapeutic areas, including:
-
Anti-inflammatory and Analgesic: Certain isoxazole derivatives have shown anti-inflammatory and analgesic properties.[2]
-
Anticancer: The isoxazole nucleus is present in some compounds with demonstrated anticancer activity.[2]
-
Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[11]
-
α-Glucosidase and α-Amylase Inhibition: Phenylisoxazole hybrids have shown potential as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes.[12]
Conclusion and Future Perspectives
This compound stands as a testament to the enduring power of heterocyclic chemistry in drug discovery. From its historical roots in the foundational work of Claisen and Quilico, the isoxazole scaffold has evolved into a highly valued pharmacophore. The carbohydrazide derivative, in particular, offers a strategic entry point for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.
The compelling antitubercular and antimicrobial data for its derivatives underscore the potential of this scaffold in addressing critical unmet medical needs in infectious diseases. Future research will likely focus on the optimization of lead compounds through structure-activity relationship studies, elucidation of precise mechanisms of action, and exploration of novel therapeutic applications. The synthetic accessibility and chemical versatility of this compound ensure its continued relevance as a key building block for the next generation of innovative therapeutics.
References
-
Maddipatla, M., et al. (2023). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). MDPI. [Link]
-
Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. (2023). ACS Infectious Diseases. [Link]
-
Synthesis and antitubercular activity of isoniazid condensed with carbohydrate derivatives. (2012). Journal of the Brazilian Chemical Society. [Link]
-
Isoxazole derivatives showing antitubercular activity (70–77). (n.d.). ResearchGate. [Link]
-
EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (2020). ResearchGate. [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Cardiovascular Disease Research. [Link]
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). Scientific Reports. [Link]
-
Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (2023). Vilnius University. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Uncovering the Therapeutic Targets of 5-Phenylisoxazole-3-carbohydrazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2][3] Its derivatives are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] 5-Phenylisoxazole-3-carbohydrazide, a molecule combining the privileged isoxazole ring with a reactive carbohydrazide moiety, represents a promising, yet underexplored, chemical entity for novel drug discovery. This guide provides a comprehensive framework for identifying and validating its potential therapeutic targets. We will delve into the chemical rationale for target selection, outline robust experimental workflows for target deconvolution, and present data-driven insights to accelerate research and development efforts.
Introduction: The Therapeutic Potential of the Isoxazole Core
The five-membered isoxazole ring is a versatile pharmacophore due to its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2] This structural motif is found in a range of pharmaceuticals, demonstrating its wide applicability in targeting diverse biological pathways.[1][2] The addition of a phenyl group at the 5-position and a carbohydrazide group at the 3-position of the isoxazole ring in this compound creates a molecule with significant potential for chemical modification and biological interaction.[7] The carbohydrazide functional group, in particular, is a key reactive handle, allowing for the synthesis of a library of derivatives and serving as a potential interaction point with biological targets.[7]
Given the known activities of related isoxazole-containing compounds, we can hypothesize that this compound may exert its effects through several mechanisms, which will be the focus of our target identification strategies.
Postulated Therapeutic Arenas and Potential Target Classes
Based on extensive literature precedent for isoxazole derivatives, we can strategically focus our target discovery efforts in the following key therapeutic areas:
Oncology
Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[8][9]
-
Kinase Inhibition: Many isoxazole derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[10] Potential kinase targets could include receptor tyrosine kinases (e.g., VEGFR, HGF receptor) or intracellular kinases involved in oncogenic signaling cascades.[10]
-
Enzyme Inhibition: Enzymes that are overexpressed or hyperactive in cancer cells are attractive targets. For instance, some isoxazole derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme associated with tumor hypoxia and metastasis.[11]
-
Induction of Apoptosis: The isoxazole moiety has been incorporated into molecules that can trigger programmed cell death in cancer cells.[9][12]
Infectious Diseases
The isoxazole scaffold is a component of several antibacterial and antifungal drugs.[2][3]
-
Enzyme Inhibition in Pathogens: Key bacterial or fungal enzymes essential for survival are prime targets. For example, derivatives of isoxazole have been investigated for their ability to inhibit enzymes involved in cell wall synthesis or nucleic acid replication.[2]
-
Disruption of Biofilm Formation: The ability to interfere with microbial community formation is a valuable antimicrobial strategy.
A recent study on 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides showed significant antibacterial activity against carbapenem-resistant Acinetobacter baumannii.[13] Although the exact target was not definitively identified, in silico modeling suggested KatG as a probable target, highlighting the potential of this chemical class in combating antibiotic resistance.[13]
Inflammatory Disorders
Anti-inflammatory activity is a well-documented property of isoxazole derivatives.[4][5][14]
-
Enzyme Inhibition in Inflammatory Pathways: Enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key mediators of inflammation and are potential targets.
-
Modulation of Cytokine Signaling: Isoxazole compounds could potentially interfere with the production or signaling of pro-inflammatory cytokines. Phenylbenzohydrazides, structurally related to our compound of interest, have demonstrated anti-inflammatory effects.[15]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for the successful identification and validation of the therapeutic targets of this compound.
Target Identification Strategies
The following diagram outlines a logical workflow for identifying potential protein targets.
Caption: A workflow for identifying and validating therapeutic targets.
3.1.1. Step-by-Step Protocol: Affinity Chromatography
-
Immobilization of the Ligand:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The carbohydrazide moiety can be a point of attachment.
-
Incubate the activated beads with the linker-modified compound to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture cells relevant to the observed phenotype (e.g., cancer cell line, bacterial culture).
-
Lyse the cells using a mild detergent to solubilize proteins while maintaining their native conformation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the ligand-immobilized beads to allow for protein binding.
-
Wash the beads with a series of buffers of increasing stringency to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.
-
Target Validation Techniques
Once potential targets are identified, it is crucial to validate the interaction and its functional consequence.
3.2.1. Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Potential Signaling Pathways for Investigation
Based on the postulated target classes, several signaling pathways warrant investigation. The following diagram illustrates a hypothetical pathway that could be modulated by an isoxazole derivative.
Caption: A hypothetical signaling pathway modulated by the compound.
Summary of Potential Targets and Corresponding Assays
| Therapeutic Area | Potential Target Class | Specific Examples | Validation Assays |
| Oncology | Kinases | VEGFR, HGFR, other RTKs | Kinase activity assays, Western blotting for downstream signaling |
| Enzymes | Carbonic Anhydrase IX, Xanthine Oxidase[16] | Enzyme inhibition assays, cell-based assays for enzyme activity | |
| Apoptosis Regulators | Caspases, Bcl-2 family proteins | Caspase activity assays, apoptosis assays (e.g., Annexin V staining) | |
| Infectious Diseases | Bacterial Enzymes | Penicillin-Binding Proteins (PBPs)[2], KatG[13] | MIC determination, time-kill assays, specific enzyme inhibition assays |
| Inflammation | Inflammatory Enzymes | COX-1, COX-2, iNOS | Enzyme inhibition assays, measurement of prostaglandins or nitric oxide |
| Cytokine Receptors | TNF-α receptor, IL-1 receptor | Reporter gene assays, ELISA for cytokine production |
Conclusion
This compound is a molecule of significant interest for drug discovery, building upon the established therapeutic value of the isoxazole scaffold. While its specific targets are yet to be fully elucidated, a systematic and hypothesis-driven approach, as outlined in this guide, will be instrumental in uncovering its mechanism of action. By combining phenotypic screening with modern target identification and validation technologies, researchers can efficiently navigate the path from a promising compound to a novel therapeutic agent.
References
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences.
- (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
- (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
- (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed.
- (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity.
- (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- (n.d.). This compound. Chem-Impex.
- (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
- (n.d.). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed.
- Kumawat, J. A., Angadi, S. S., & Padve, D. A. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 72-75.
- (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. MDPI.
- (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Phenylisoxazole-3-carbohydrazide: Synthesis, Derivatization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of the Isoxazole-Hydrazide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile platform for the development of novel therapeutic agents. The 5-phenylisoxazole-3-carbohydrazide core is a prime example of such a scaffold. Its inherent stability, coupled with the reactive potential of the hydrazide moiety, makes it a cornerstone for generating diverse chemical libraries. The isoxazole ring, a five-membered heterocycle, provides a rigid, planar structure that can engage in various non-covalent interactions with biological targets, while the phenyl group offers a site for extensive functionalization to modulate physicochemical properties and target affinity.
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations in its synthesis and application. We will delve into robust synthetic protocols, explore its transformation into biologically active derivatives, and analyze the structure-activity relationships that govern its therapeutic potential.
Section 1: Synthesis of the Core Scaffold
The construction of the this compound molecule is a multi-step process that relies on classical organic reactions. The primary route involves the formation of a 1,3-dicarbonyl intermediate followed by cyclization with hydroxylamine.[1] This approach is favored for its reliability and the accessibility of starting materials.
Synthetic Pathway Overview
The synthesis begins with a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate, catalyzed by a strong base like sodium ethoxide. This forms an ethyl 2,4-dioxo-4-phenylbutanoate intermediate. The subsequent and most critical step is the cyclization of this diketoester with hydroxylamine hydrochloride, which selectively forms the isoxazole ring. The resulting ethyl 5-phenylisoxazole-3-carboxylate is then converted to the final carbohydrazide via hydrazinolysis.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol synthesizes the insights from established methodologies.[1] The rationale behind each step is critical for successful execution and troubleshooting.
Step A: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add dropwise a solution of substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C.
-
Expert Insight: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone, initiating the Claisen condensation. Maintaining a low temperature minimizes side reactions.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting solution of the intermediate diketoester, add a solution of hydroxylamine hydrochloride (1.2 eq) in ethanol. Reflux the mixture for 6-8 hours.
-
Expert Insight: Hydroxylamine attacks the carbonyl groups, leading to a condensation and subsequent intramolecular cyclization. Refluxing provides the necessary activation energy for the ring-closing step to proceed efficiently.
-
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product. Filter the crude solid, wash with water, and dry. Recrystallize from ethanol to obtain pure ethyl 5-phenylisoxazole-3-carboxylate.
Step B: Synthesis of this compound
-
Reaction Setup: Dissolve the ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) from Step A in absolute ethanol. Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Expert Insight: A molar excess of hydrazine hydrate is used to drive the hydrazinolysis reaction to completion, ensuring the full conversion of the ester to the desired hydrazide.
-
-
Reaction Progression: Reflux the mixture for 4-6 hours. The product often precipitates out of the solution upon cooling.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield this compound as an off-white powder.[2]
-
Characterization: Confirm the structure and purity using standard analytical techniques:
-
FT-IR: Look for characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).
-
¹H-NMR: Confirm the presence of aromatic protons, the isoxazole ring proton, and the exchangeable -NH and -NH₂ protons.
-
Mass Spectrometry: Verify the molecular weight of the compound (C₁₀H₉N₃O₂, MW: 203.20 g/mol ).[3][4]
-
Section 2: Chemical Reactivity and Derivatization: The Hydrazone Gateway
The true synthetic utility of this compound lies in the reactivity of its terminal hydrazide group. This functionality serves as a nucleophile, readily condensing with various aldehydes and ketones to form a vast array of N-acylhydrazone derivatives.[5][6] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse molecular libraries for biological screening.
The Hydrazone Synthesis Workflow
The formation of hydrazones is typically a straightforward, one-pot reaction catalyzed by a small amount of acid.[5]
Caption: General workflow for synthesizing hydrazone derivatives.
General Protocol: Synthesis of Hydrazone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.
-
Expert Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reaction and Isolation: Reflux the mixture for 2-6 hours.[7] Monitor the reaction via TLC. Upon completion, cool the mixture. The resulting hydrazone derivative often precipitates and can be collected by filtration, washed with cold solvent, and dried. Recrystallization may be necessary for further purification.[6]
Section 3: Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs in various therapeutic areas.[2]
Antimicrobial and Antitubercular Activity
The hydrazone linkage (-CO-NH-N=CH-) is a well-established pharmacophore in antimicrobial agents. Numerous studies have shown that hydrazone derivatives of isoxazoles possess potent activity against various bacterial and fungal pathogens.[8][9]
A particularly significant area of research is in tuberculosis treatment. Several phenylisoxazole isonicotinylhydrazone derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb).[8] These compounds often exhibit moderate to high bioactivity, with some showing better efficacy than the standard drug isoniazid against sensitive strains and notable cytotoxicity against resistant strains.[8]
Table 1: Antitubercular Activity of Phenylisoxazole Isonicotinylhydrazone Derivatives [8]
| Compound ID | Phenyl Ring Substituent | MIC (μM) vs. Mtb H37Rv (Sensitive) | MIC (μM) vs. Mtb DM97 (Resistant) |
| Isoniazid (Control) | N/A | 0.91 | > 20 |
| Compound 6 | 4'-OCH₃ | 0.34 - 0.41 (Range for series) | 12.41 |
| Compound 7 | 4'-CH₃ | 0.34 - 0.41 (Range for series) | 13.06 |
Data synthesized from literature to illustrate comparative activity.[8]
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Hydrazone derivatives have been a focus of this research.[10] Synthesized isoxazole derivatives have shown promising anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) test, with some compounds demonstrating potency comparable to the standard drug Phenytoin.[11] The lipophilicity and electronic nature of the substituents on the phenyl ring play a crucial role in modulating this activity.[12]
Anti-Inflammatory Activity
Inflammation is a key pathological process in many diseases. Phenylpropanoids and other natural compounds are known to have anti-inflammatory effects, often by inhibiting enzymes like cyclooxygenase (COX).[13][14] Derivatives of the isoxazole core have been investigated for similar properties.[15][16] Studies have shown that certain 3,5-disubstituted isoxazoles can act as anti-inflammatory agents, with their mechanism potentially linked to the inhibition of inflammatory mediators.[15][17]
Enzyme Inhibition
The rigid isoxazole scaffold is adept at fitting into the active sites of various enzymes.
-
Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[18] Molecular modeling studies suggest these compounds can effectively bind to the enzyme's active site, providing a basis for designing new non-purine-based inhibitors.[18]
-
Carbonic Anhydrase Inhibition: Certain isoxazole-functionalized compounds have shown good inhibitory activity against β-carbonic anhydrases from Mycobacterium tuberculosis, presenting a novel approach to antitubercular drug design.[1]
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For the 5-phenylisoxazole scaffold, several key SAR trends have been identified.
-
Role of the Phenyl Ring Substituents: The nature, position, and size of substituents on the 5-phenyl ring significantly impact biological activity.
-
Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy, methyl) can drastically alter potency. For instance, in one study on EPAC antagonists, a 3-chloro substitution was beneficial, while removing it led to a 7-fold loss of affinity.[19]
-
Steric Effects: Bulky groups can be detrimental if they cause steric hindrance within the target's binding pocket. Conversely, smaller alkyl or halogen groups are often well-tolerated and can enhance activity by increasing lipophilicity and promoting favorable interactions.[20]
-
-
The Hydrazone Moiety: The group attached to the hydrazone nitrogen (=N-NH-CO-) is critical. Aromatic and heteroaromatic aldehydes used in the hydrazone synthesis introduce additional sites for interaction with biological targets, significantly influencing the overall activity profile.[21][22] The ability of the acylhydrazone group to act as a bidentate ligand and chelate metal ions may also contribute to the mechanism of action for some derivatives.[8]
Section 5: Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a validated launchpad for the discovery of new bioactive molecules. Its straightforward and high-yielding synthesis, combined with the ease of derivatization via hydrazone formation, makes it an exceptionally attractive scaffold for medicinal chemists.
Future research should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of aldehydes, ketones, and other electrophiles to react with the hydrazide core to generate novel chemical entities.
-
Mechanism of Action Studies: For promising hits, elucidating the precise molecular mechanism of action through biochemical assays, structural biology, and in silico modeling.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, moving lead compounds closer to clinical viability.
References
-
Reyes-Mayer, A., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 1-14. [Link]
-
Moku, P. K., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Cheng, Y., et al. (2016). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 59(17), 7853–7869. [Link]
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Alsalme, A., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. Scientific Reports, 14(1), 5437. [Link]
-
Gouda, M. A., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(11), 18534-18549. [Link]
-
Demkowicz, S., et al. (2016). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 21(11), 1530. [Link]
-
Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57-65. [Link]
-
ResearchGate. (n.d.). Anticonvulsant activity data of compounds 5a~5f. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]
-
Kumawat, J.A., et al. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 72-75. [Link]
-
Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, 1-10. [Link]
-
Shalayel, M. H., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
-
Vaickelionienė, R., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]
-
Mączyński, M., et al. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
-
Rajyalakshmi, G., et al. (2012). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Letters in Drug Design & Discovery, 9(6). [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles. ResearchGate. [Link]
-
Gong, B., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 17(22), 6147-51. [Link]
-
Semantic Scholar. (n.d.). In-vitro Anti-Inflammatory Studies of 3-(1-Benzofuran-2-yl)-5- (substituted aryl) isoxazole. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Anticonvulsant activity of selected compounds administrated orally in rats (MES screen). ResearchGate. [Link]
-
Unsalan, S., et al. (2007). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 57(9), 577-82. [Link]
-
Siddiqui, N., et al. (2010). Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2- Pyrazoline-1-Carboxamide Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 67(4), 365-371. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326. [Link]
-
Scribd. (n.d.). 2008 Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell. Scribd. [Link]
-
Geronikaki, A., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1][8][18]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 636. [Link]
-
Hafez, H. N., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2994. [Link]
-
Panzella, L., et al. (2018). Anti-inflammatory effects of flavonoids in neurodegenerative disorders. European Journal of Medicinal Chemistry, 153, 8-21. [Link]
-
Akocak, S., et al. (2016). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Bioorganic & Medicinal Chemistry, 24(16), 3658-3663. [Link]
Sources
- 1. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Phenylisoxazole-3-carboxylic acid hydrazide | C10H9N3O2 | CID 9361723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 10. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of 5-Phenylisoxazole-3-carbohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction & Rationale: Deconstructing a Molecule of Interest
In the landscape of medicinal chemistry, the identification of promising molecular scaffolds is the foundational step toward novel therapeutics. 5-Phenylisoxazole-3-carbohydrazide stands out as a molecule of significant interest, not merely as a singular entity, but as a convergence of two pharmacologically important motifs: the isoxazole ring and the carbohydrazide functional group. This guide provides a strategic, multi-tiered framework for conducting a preliminary biological screening of this compound, designed to efficiently uncover its therapeutic potential. Our approach is grounded in the principle of scientific causality—understanding why a specific test is chosen is as critical as knowing how to perform it.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure." This designation is earned because this motif is consistently found across a wide spectrum of biologically active compounds and approved drugs.[1][2] Its utility stems from its rigid, planar structure which can effectively position substituent groups to interact with biological targets, and its electronic properties which allow it to serve as a bioisostere for other functional groups. Derivatives of isoxazole have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1]
The Carbohydrazide Moiety: A Gateway to Bioactive Derivatives
The carbohydrazide group (-CONHNH₂) is a highly versatile functional handle. It serves as a crucial intermediate in the synthesis of numerous bioactive molecules, most notably hydrazones, through condensation with various aldehydes and ketones.[3][4][5] The resulting hydrazone derivatives are well-documented for their broad biological significance, including antimicrobial and anticancer activities.[6][7] The presence of the hydrazide in our target molecule is therefore not just a structural feature, but a strategic asset, offering a direct path for future library development and structure-activity relationship (SAR) studies.
This compound: The Subject of Investigation
Our subject compound, this compound, combines these two powerful motifs.[8] It is a stable, crystalline solid that serves as an excellent starting point for a screening campaign.[8] The objective of this guide is to outline a logical, resource-efficient screening cascade. We will begin with broad, high-throughput assays to identify potential areas of bioactivity and progressively move towards more specific, mechanism-of-action studies for any validated "hits." This strategy ensures that research efforts are focused and that decisions are driven by robust, reproducible data.
Foundational Steps: Compound Preparation and Characterization
Before a single biological assay is run, the integrity of the test compound must be unequivocally established. This is the cornerstone of trustworthiness in experimental science; biological data is meaningless if the identity and purity of the compound are in doubt.
Synthesis and Purity Assessment
This compound is typically synthesized from the corresponding ester, ethyl 5-phenylisoxazole-3-carboxylate, by reaction with hydrazine hydrate. The ester itself is often formed via a 1,3-dipolar cycloaddition reaction.[1] Regardless of the synthetic route, the final product's identity and purity must be rigorously confirmed.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the chemical structure. The spectral data should be consistent with the expected structure of this compound (Molecular Formula: C₁₀H₉N₃O₂, Molecular Weight: 203.2 g/mol ).[3][8]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. For biological screening, a purity of ≥97% is highly recommended to avoid confounding results from impurities.[8]
Preparation of Stock Solutions
Consistent and accurate compound dosing is critical for reliable data.
-
Solvent Selection: Due to its aromatic nature, this compound is often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO. This minimizes the volume of DMSO added to the final assay, reducing potential solvent-induced artifacts.
-
Solubility Check: After dissolving, visually inspect the solution for any precipitate. If necessary, gentle warming or sonication can be used.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
A Tiered Approach to Preliminary Screening
A hierarchical screening strategy is the most efficient method for the initial investigation of a compound with unknown or broad potential activity. This approach prioritizes cost-effective, high-throughput assays in Tier 1 to identify promising leads, which are then further investigated using more complex and specific assays in Tier 2.
Caption: Tiered screening workflow for this compound.
Tier 1: Broad-Spectrum Bioactivity Profiling
The goal of Tier 1 is to cast a wide net, efficiently testing the compound against representative models of major therapeutic areas where its structural motifs suggest potential activity.
Antimicrobial Screening
-
Causality: The isoxazole and hydrazide/hydrazone moieties are prevalent in compounds with known antibacterial and antifungal properties.[2][9] Therefore, a primary screen for antimicrobial activity is a logical starting point. The most direct method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus MTCC 96, Gram-negative Escherichia coli MTCC 443) and a fungal strain (e.g., Candida albicans) to mid-log phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth).[10]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth. Typical concentration ranges for a primary screen are from 256 µg/mL down to 0.5 µg/mL.[10]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like Cloxacillin or Ciprofloxacin), a negative control (broth with inoculum and DMSO, matching the highest concentration used for the test compound), and a sterility control (broth only).
-
Inoculation: Add the standardized microbial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.
-
Readout: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
-
-
Data Presentation:
Microorganism Strain MIC (µg/mL) Standard Drug MIC (µg/mL) Staphylococcus aureus MTCC 96 (Cloxacillin) Escherichia coli MTCC 443 (Ciprofloxacin) | Candida albicans | ATCC 90028 | | (Fluconazole) |
Cytotoxicity / Anticancer Screening
-
Causality: Many isoxazole derivatives have been reported to possess potent anticancer activity by interfering with various cellular processes.[1][11] The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and metabolic activity, serving as an excellent primary screen for potential anticancer effects.[12]
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, HCT-8 ileocecal adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11] It is crucial to also include a non-cancerous cell line (e.g., HEK-293 human embryonic kidney cells) to assess general cytotoxicity and potential for therapeutic selectivity.[6]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
-
Data Presentation:
Cell Line Cell Type IC₅₀ (µM) A549 Human Lung Carcinoma HCT-8 Human Ileocecal Adenocarcinoma | HEK-293 | Human Embryonic Kidney (Normal) | |
Anti-inflammatory Screening (Enzymatic)
-
Causality: The isoxazole ring is the core of several selective COX-2 inhibitors (e.g., Valdecoxib), a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] A direct, cell-free enzymatic assay for cyclooxygenase (COX) inhibition is the most logical first step to investigate potential anti-inflammatory activity.
-
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: This assay typically uses purified ovine COX-1 and human recombinant COX-2 enzymes. The activity of the enzyme is measured by monitoring the oxygenation of arachidonic acid, often via a colorimetric peroxidase substrate. Commercially available kits provide a standardized and reliable method for this screen.
-
Procedure (General):
-
The compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The reaction is allowed to proceed for a set time before being stopped.
-
A colorimetric probe is used to measure the amount of prostaglandin G₂ produced, which is proportional to enzyme activity.
-
-
Controls: Include a no-enzyme control, a vehicle control (100% activity), and positive controls for inhibition (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Analysis: Calculate the percentage of inhibition for a range of compound concentrations and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides an initial measure of selectivity.
-
-
Data Presentation:
Enzyme IC₅₀ (µM) Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) COX-1 | COX-2 | | |
Tier 2: Hit Validation and Elucidation
If a compound demonstrates significant and reproducible activity in any Tier 1 screen (a "hit"), the next step is to validate this activity and begin exploring the mechanism of action.
-
If Anticancer Activity is Observed: A primary hit should be investigated further to understand how it is affecting the cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).
-
Secondary Assay: An Annexin V/Propidium Iodide (PI) staining assay using flow cytometry can distinguish between healthy, apoptotic, and necrotic cells, confirming if the compound induces apoptosis.
-
Signaling Pathway Investigation: The WNT/β-catenin signaling pathway is frequently dysregulated in cancer.[13] Key proteins in this pathway, such as Dishevelled (DVL), can be targeted to inhibit tumor growth.[13] Further studies could investigate if the compound modulates levels of DVL or other pathway components.
-
Caption: Simplified intrinsic apoptosis pathway, a potential mechanism for anticancer hits.
-
If Anti-inflammatory Activity is Observed: A hit in the enzymatic COX assay should be confirmed in a cellular context.
-
Secondary Assay: A cell-based assay using macrophages (e.g., THP-1 cell line) can be employed. Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of the compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 is measured by ELISA.[14] This confirms that the compound is cell-permeable and active in a more biologically relevant system.
-
Caption: Key enzymes in the arachidonic acid inflammatory pathway.
Conclusion and Future Directions
This guide outlines a systematic and rationale-driven approach for the preliminary screening of this compound. By starting with broad-spectrum assays in Tier 1 and progressing to more specific, cell-based assays in Tier 2 for validated hits, researchers can efficiently profile the compound's biological activities. The data generated from this cascade—MIC values, IC₅₀ concentrations, and initial mechanistic insights—forms a critical foundation. Positive results will guide subsequent steps in the drug discovery pipeline, including chemical modification to establish structure-activity relationships (SAR), optimization of potency and selectivity, and advancement into more complex preclinical models. This structured methodology ensures that resources are used effectively and that the therapeutic potential of promising scaffolds like this compound is thoroughly and rigorously explored.
References
-
Bande, K., and N. S. Kumar. "The synthetic and therapeutic expedition of isoxazole and its analogs." Journal of the Chinese Chemical Society, vol. 64, no. 1, 2017, pp. 13-34. [Link]
-
Reddy, B. J., et al. "Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives." Der Pharma Chemica, vol. 7, no. 10, 2015, pp. 333-339. [Link]
-
Gomes, P., et al. "Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies." Molecules, vol. 27, no. 22, 2022, p. 7833. [Link]
-
Ríos-Gutiérrez, M., et al. "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity." Journal of Chemistry, vol. 2021, 2021, pp. 1-13. [Link]
-
Patel, R., and M. Chhabaria. "Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives." Journal of Pharma Insights and Research, vol. 2, no. 4, 2024, pp. 8-14. [Link]
-
Szałkowska, D., et al. "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid." International Journal of Molecular Sciences, vol. 24, no. 24, 2023, p. 17481. [Link]
-
Gümüş, M., et al. "Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II." ACS Omega, vol. 9, no. 18, 2024, pp. 20286-20301. [Link]
-
Wang, S., et al. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, vol. 45, no. 6, 2010, pp. 2663-70. [Link]
-
Kumar, A., et al. "Anti-inflammatory evaluation of isoxazole derivatives." Der Pharma Chemica, vol. 4, no. 5, 2012, pp. 1957-1962. [Link]
-
Dhaduk, M. F., and H. S. Joshi. "Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives." Current Chemistry Letters, vol. 11, no. 3, 2022, pp. 255-262. [Link]
-
Strisciuglio, C., et al. "Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor." Cancers, vol. 14, no. 5, 2022, p. 1329. [Link]
-
Wujec, M., et al. "EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES." Acta Poloniae Pharmaceutica - Drug Research, vol. 72, no. 4, 2015, pp. 747-752. [Link]
-
Vaickelioniene, R., et al. "Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives." Chemija, vol. 34, no. 4, 2023. [Link]
-
Szeliga, M., et al. "Isoxazole Derivatives as Regulators of Immune Functions." Molecules, vol. 23, no. 10, 2018, p. 2696. [Link]
-
Li, J., et al. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules, vol. 21, no. 11, 2016, p. 1475. [Link]
-
Al-Ostath, R. A., et al. "Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety." Molecules, vol. 27, no. 22, 2022, p. 8023. [Link]
-
Gümüş, M., et al. "Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II." ACS Omega, vol. 9, no. 18, 2024, pp. 20286-20301. [Link]
-
Cesur, N., et al. "Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines." Molecules, vol. 10, no. 11, 2005, pp. 1377-87. [Link]
-
Al-Amiery, A. A., et al. "Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities." Molecules, vol. 29, no. 9, 2024, p. 2110. [Link]
-
Wang, Z., et al. "Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][15]oxazin-3(4H)-one Derivatives in A549 Lung Cancer Cells." Journal of Cancer, vol. 15, no. 1, 2024, pp. 1-13. [Link]
-
Singh, N., et al. "A review of isoxazole biological activity and present synthetic techniques." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 10, 2017, pp. 586-611. [Link]
-
Liu, Y., et al. "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship." Frontiers in Pharmacology, vol. 12, 2021, p. 773347. [Link]
-
El-Sayed, R., et al. "Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Applications." Egyptian Journal of Chemistry, vol. 67, no. 1, 2024, pp. 245-260. [Link]
-
El Aissam, M., et al. "New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies." Molecules, vol. 29, no. 11, 2024, p. 2506. [Link]
-
Kumar, D., et al. "Synthesis and Antihypertensive Screening of New Derivatives of Quinazolines Linked with Isoxazole." BioMed Research International, vol. 2014, 2014, p. 584209. [Link]
-
Aziz-ur-Rehman, et al. "Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones." Pak. J. Pharm. Sci., vol. 26, no. 4, 2013, pp. 779-85. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 5. iscientific.org [iscientific.org]
- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 13. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Synthesis Protocol: 5-Phenylisoxazole-3-carbohydrazide
Abstract
This document provides a comprehensive guide for the synthesis of 5-Phenylisoxazole-3-carbohydrazide, a key intermediate in medicinal chemistry and drug development. The protocol details a robust two-step synthetic pathway, beginning with the formation of Ethyl 5-phenylisoxazole-3-carboxylate, followed by its conversion to the target carbohydrazide. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction: Significance of this compound
The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a versatile molecular building block for creating more complex molecules with therapeutic potential.[1] Its hydrazide functional group is highly reactive, enabling the synthesis of a wide array of derivatives such as hydrazones, pyrazoles, and oxadiazoles.[2][3][4] These derivatives have been explored for various pharmacological activities, including antitubercular, anti-inflammatory, and enzyme inhibitory properties.[5][6][7] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[5][8] This protocol provides a reliable method for accessing the title compound, thereby facilitating further research and development in these critical therapeutic areas.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. This strategy is predicated on the initial construction of the isoxazole ring system, followed by the functionalization of the C3 position to introduce the carbohydrazide moiety.
-
Step 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate. This intermediate is formed via a Claisen condensation reaction between acetophenone and diethyl oxalate, followed by a cyclization reaction with hydroxylamine hydrochloride. This establishes the core phenylisoxazole structure.[6]
-
Step 2: Synthesis of this compound. The target compound is synthesized through nucleophilic acyl substitution, where the ethyl ester intermediate is treated with hydrazine hydrate.[2][4]
The overall workflow is depicted below.
Caption: Overall two-step synthesis workflow.
Detailed Synthesis Protocols
Part A: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate 4)
This protocol first generates an ethyl 2,4-dioxo-4-phenylbutanoate intermediate (3a-h in the cited literature) which is then cyclized to form the desired isoxazole ester.[6]
Materials & Reagents:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (1N HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Protocol:
-
Preparation of Ethyl 2,4-dioxo-4-phenylbutanoate:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add sodium ethoxide (1.1 eq) to anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in THF dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate intermediate, which can be used in the next step without further purification.
-
-
Cyclization to Ethyl 5-phenylisoxazole-3-carboxylate:
-
Dissolve the crude intermediate from the previous step in anhydrous ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours. The formation of the isoxazole ring is driven by the condensation of the hydroxylamine with the diketone.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume using a rotary evaporator.
-
Pour the residue into cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford Ethyl 5-phenylisoxazole-3-carboxylate as a solid.
-
Part B: Synthesis of this compound (Final Product)
This step involves the conversion of the synthesized ethyl ester to the corresponding hydrazide via hydrazinolysis.[2]
Materials & Reagents:
-
Ethyl 5-phenylisoxazole-3-carboxylate (from Part A)
-
Hydrazine hydrate (80-99% solution)
-
Anhydrous Ethanol (EtOH)
-
Cold distilled water
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve Ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (2.0-2.5 eq) to the solution. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][9]
-
-
Hydrazinolysis:
-
Heat the reaction mixture to reflux and maintain for 4-5 hours. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
-
Monitor the reaction's completion by TLC.
-
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Allow the concentrated solution to stand, or cool it in an ice bath, to induce precipitation of the product.
-
Filter the resulting solid precipitate, wash it thoroughly with cold methanol or distilled water to remove any unreacted hydrazine hydrate, and dry it under vacuum.
-
The product, this compound, is typically obtained as a white or off-white solid and can be recrystallized from ethanol if further purification is needed.[2]
-
Quantitative Data & Characterization
The following table summarizes typical reaction parameters. Yields are indicative and may vary based on experimental conditions and scale.
| Parameter | Step A: Ester Synthesis | Step B: Hydrazide Synthesis |
| Key Reagents | Acetophenone, Diethyl oxalate, NH₂OH·HCl | Ethyl 5-phenylisoxazole-3-carboxylate, Hydrazine hydrate |
| Solvent | THF, Ethanol | Ethanol |
| Temperature | 0 °C to Reflux | Reflux |
| Reaction Time | 8-12 hours (total) | 4-5 hours |
| Typical Yield | 65-85%[6] | 85-95% |
| Purification | Column Chromatography | Filtration / Recrystallization |
Product Characterization:
The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.
Caption: Analytical workflow for product validation.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands. Key peaks include N-H stretching vibrations (around 3200-3400 cm⁻¹), the amide C=O stretch (around 1650-1680 cm⁻¹), and C=N stretching of the isoxazole ring.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the phenyl protons, the isoxazole ring proton, and the exchangeable protons of the -NHNH₂ group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of all carbon atoms, including the carbonyl carbon of the hydrazide and the carbons of the phenyl and isoxazole rings.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₁₀H₉N₃O₂: 203.20 g/mol ).
Conclusion
The two-step protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined purification and characterization procedures, researchers can obtain high-purity material suitable for downstream applications in drug discovery and the development of novel bioactive compounds.
References
-
Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
-
Gudipati, R., et al. (2021). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]
-
Ríos-Motta, J., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry. [Link]
-
Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Stork, G., & McMurry, J. E. (1967). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]
-
ChemBK. (n.d.). 5-phenylisoxazole-3-carboxylic acid. ChemBK. [Link]
-
Jain, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Parveen, H., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 35(3). [Link]
-
Amine, M. S., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2081-2091. [Link]
-
Amine, M. S., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
-
Al-Juboori, A. M. (2018). Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(1), 361-369. [Link]
-
Rapolu, R., et al. (2015). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3-triazole-carbohydrazide derivatives. Der Pharma Chemica, 7(12), 16-24. [Link]
-
Al-Saad, Z. A., et al. (2016). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Al-Nahrain University, 19(2), 115-125. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenylisoxazole-3-carbohydrazide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for utilizing 5-Phenylisoxazole-3-carbohydrazide in enzyme inhibition assays. Recognizing the burgeoning interest in isoxazole and carbohydrazide scaffolds in medicinal chemistry, this document offers an in-depth exploration of the compound's potential applications, the scientific rationale behind experimental design, and detailed, adaptable protocols for screening against key enzyme targets. By integrating established methodologies with an understanding of the compound's chemical nature, this guide aims to empower researchers to conduct robust and reproducible enzyme inhibition studies.
Introduction: The Scientific Merit of this compound
This compound is a heterocyclic compound featuring a phenyl-substituted isoxazole ring and a reactive carbohydrazide moiety.[1][2] This unique structural combination makes it a valuable scaffold in drug discovery and a compelling candidate for enzyme inhibitor screening. The isoxazole ring system is a known pharmacophore present in numerous biologically active molecules, while the carbohydrazide functional group (-CONHNH₂) is recognized for its ability to form key interactions within enzyme active sites.[1]
The inhibitory potential of carbohydrazide derivatives often stems from the capacity of the hydrazone linker, which can be formed in situ or pre-synthetically, to act as a hydrogen bond acceptor and donor. Furthermore, the nitrogen and oxygen atoms within the carbohydrazide group can chelate metal ions present in the active sites of metalloenzymes, providing a mechanism for potent inhibition.[3] Derivatives of the 5-phenylisoxazole scaffold have demonstrated inhibitory activity against a range of enzymes, including xanthine oxidase, α-glucosidase, and carbonic anhydrases, highlighting the therapeutic potential of this chemical class.
This guide will focus on providing detailed protocols for assessing the inhibitory activity of this compound against three such enzymes of significant biomedical relevance: α-glucosidase, xanthine oxidase, and carbonic anhydrase.
Foundational Principles of Experimental Design
A successful enzyme inhibition assay is contingent upon a well-considered experimental design. The following principles are crucial for generating reliable and interpretable data.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of the inhibitor is paramount for accurate assay execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
The Logic of Controls: A Self-Validating System
Every enzyme inhibition assay must include a set of controls to ensure the validity of the results.
-
Positive Control: A known inhibitor of the target enzyme. This validates that the assay is capable of detecting inhibition.
-
Negative Control (Vehicle Control): The solvent in which the test compound is dissolved (e.g., DMSO), at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on enzyme activity.
-
No-Enzyme Control: A well containing all reaction components except the enzyme. This measures the rate of non-enzymatic substrate degradation.
-
No-Inhibitor Control: A well containing the enzyme, substrate, and vehicle, but no test compound. This represents 100% enzyme activity.
Experimental Protocols
The following are detailed, step-by-step protocols for assessing the inhibitory potential of this compound against three distinct enzyme classes. These protocols are designed to be adaptable to a 96-well plate format for higher throughput.
α-Glucosidase Inhibition Assay
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM.
-
Prepare a 1 M solution of sodium carbonate.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO to achieve a range of desired concentrations.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of 50 mM sodium phosphate buffer (pH 6.8).
-
Add 10 µL of the test compound solution (or positive/negative controls) to the respective wells.
-
Add 20 µL of the α-glucosidase solution (0.2 U/mL) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (1 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
-
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the xanthine oxidase inhibition assay.
Carbonic Anhydrase Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase (CA). CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored at 400 nm.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
This compound
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4).
-
Dissolve hCA II in the Tris-HCl buffer.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO.
-
Prepare a stock solution of acetazolamide in DMSO.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of 50 mM Tris-HCl buffer (pH 7.4).
-
Add 20 µL of the hCA II solution.
-
Add 20 µL of the test compound solution (or positive/negative controls).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA solution.
-
Measure the absorbance at 400 nm at time intervals for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of 4-nitrophenol formation (V₀) from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V₀ of sample / V₀ of no-inhibitor control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Interpretation and Further Steps
The IC₅₀ value is a key parameter for quantifying the potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibitor.
Hypothetical Data Analysis Example:
Let's assume the following hypothetical IC₅₀ values were obtained for this compound:
| Enzyme | Hypothetical IC₅₀ (µM) |
| α-Glucosidase | 25.5 |
| Xanthine Oxidase | 15.2 |
| Carbonic Anhydrase II | 45.8 |
Interpretation: In this hypothetical scenario, this compound shows the most potent inhibition against xanthine oxidase, followed by α-glucosidase and then carbonic anhydrase II.
Mechanism of Action Studies:
Following the initial determination of IC₅₀, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves varying the substrate concentration while keeping the inhibitor concentration constant and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a robust starting point for researchers to investigate its inhibitory activity against α-glucosidase, xanthine oxidase, and carbonic anhydrase. Careful experimental design, including appropriate controls and consideration of the compound's physicochemical properties, is essential for generating high-quality, reproducible data. The insights gained from such studies can contribute significantly to the fields of medicinal chemistry and drug discovery.
References
-
PubChem. 5-Phenylisoxazole-3-carboxylic acid hydrazide. Available from: [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Available from: [Link]
-
Nayak, S. K., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(21), 6434. Available from: [Link]
- Gülçin, İ., et al. (2010). Carbonic anhydrase inhibitors. Phenolic compounds as new alternatives. Pharmacological Research, 61(2), 119-25.
-
Dineshkumar, B., et al. (2010). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]
-
Taha, M., et al. (2016). Synthesis, in vitro α-glucosidase inhibitory activity and molecular docking studies of novel benzothiazole-triazole derivatives. Molecules, 21(10), 1349. Available from: [Link]
-
Anzenbacher, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available from: [Link]
-
Wikipedia. Half maximal inhibitory concentration (IC50). Available from: [Link]
-
edX. IC50 Determination. Available from: [Link]
-
ResearchGate. Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. Available from: [Link]
-
Wikipedia. Carbohydrazide. Available from: [Link]
-
Lizos, D. E., et al. (1996). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical Pharmacology, 52(4), 575-583. Available from: [Link]
-
Supuran, C. T. (2016). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals, 9(4), 63. Available from: [Link]
Sources
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of 5-Phenylisoxazole-3-carbohydrazide Studies
<
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The carbohydrazide moiety, a versatile functional group, is known to be a key pharmacophore in many biologically active compounds, contributing to their therapeutic effects through various mechanisms, including enzyme inhibition and metal chelation.[3][4] 5-Phenylisoxazole-3-carbohydrazide, as a molecule incorporating both these key features, represents a promising starting point for drug discovery and development programs.[5] This guide provides a comprehensive experimental framework for researchers to systematically investigate its therapeutic potential, from initial target identification to preclinical evaluation.
Section 1: Elucidating the Mechanism of Action
A fundamental step in the development of any new therapeutic agent is to understand its mechanism of action (MoA). This knowledge is crucial for rational drug design, predicting potential side effects, and identifying patient populations who are most likely to respond to treatment.
Target Identification and Engagement
The initial phase of MoA studies focuses on identifying the direct molecular target(s) of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess target engagement in a cellular environment.[6][7] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9]
Experimental Workflow:
-
Cell Culture and Treatment: Culture the selected cell line to optimal confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heat Challenge: Aliquot the cell suspensions and expose them to a temperature gradient for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Solubilization: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein remaining at each temperature.[6]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
Expected Outcome:
A dose-dependent thermal shift will confirm the direct binding of this compound to its intracellular target.
Diagram 1: CETSA® Workflow for Target Engagement
Caption: Workflow for determining target engagement using CETSA®.
Enzyme Inhibition Kinetics
If the identified target is an enzyme, a detailed kinetic analysis is necessary to characterize the nature of the inhibition.
Protocol 2: Enzyme Inhibition Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive) of this compound against its target enzyme.[10][11]
Experimental Workflow:
-
Reaction Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound in a suitable buffer.
-
Initiate Reaction: Start the enzymatic reaction, often by the addition of the substrate or a cofactor.
-
Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using a spectrophotometer, fluorometer, or luminometer, depending on the assay.
-
IC50 Determination:
-
Perform the assay with a fixed substrate concentration and a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.[12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
-
Mechanism of Inhibition Determination:
-
Perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to visualize the mechanism of inhibition.[10]
-
Data Presentation: Hypothetical Enzyme Inhibition Data
| Parameter | Value | Description |
| Enzyme | Target Enzyme X | The specific enzyme inhibited by the compound. |
| Substrate | Substrate Y | The molecule acted upon by Enzyme X. |
| Inhibitor | This compound | The compound being tested. |
| IC50 | e.g., 1.5 µM | Concentration of inhibitor required for 50% inhibition. |
| Mechanism | e.g., Competitive | The mode by which the inhibitor binds to the enzyme. |
| Ki | e.g., 0.8 µM | The inhibition constant, a measure of inhibitor potency. |
Section 2: In Vitro Efficacy Assessment
Once the MoA is established, the next step is to evaluate the efficacy of this compound in relevant cellular models. Given the known anti-inflammatory properties of many isoxazole derivatives, a focus on inflammatory pathways is a logical starting point.[2][14][15]
Anti-inflammatory Activity in Cell-Based Assays
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[16][17]
Experimental Workflow:
-
Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells.
-
Pre-treatment: Incubate the cells with various concentrations of this compound for a specified period.
-
Stimulation: Add LPS to the cell cultures to induce an inflammatory response. Include a vehicle-treated, unstimulated control and an LPS-stimulated control.
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control to determine the inhibitory effect.
Expected Outcome:
A dose-dependent reduction in the levels of pro-inflammatory cytokines will indicate the anti-inflammatory potential of the compound.
Section 3: In Vivo Preclinical Models
Promising in vitro results should be validated in animal models of disease to assess the compound's efficacy and safety in a whole-organism context.[18][19]
Acute Anti-inflammatory Models
Protocol 4: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[20][21]
Experimental Workflow:
-
Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin).
-
Induction of Inflammation: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[20]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Expected Outcome:
A significant and dose-dependent reduction in paw volume in the compound-treated groups compared to the control group will confirm its in vivo anti-inflammatory activity.
Diagram 2: In Vivo Anti-inflammatory Study Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Section 4: ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[22][23][24]
In Silico and In Vitro ADMET Screening
A combination of computational and experimental approaches can provide a preliminary ADMET profile.[25][26]
Table of Key ADMET Assays:
| Property | Assay | Description |
| Absorption | Caco-2 Permeability Assay | Measures the rate of transport of the compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium. |
| Distribution | Plasma Protein Binding Assay | Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to tissues. |
| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver microsomes, providing an indication of its hepatic clearance. |
| Excretion | N/A (in vivo studies required) | - |
| Toxicity | Cytotoxicity Assay (e.g., MTT) | Evaluates the compound's toxicity against various cell lines to determine its therapeutic window. |
| Toxicity | hERG Inhibition Assay | Assesses the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias. |
Protocol 5: Caco-2 Permeability Assay
Experimental Workflow:
-
Cell Culture: Grow Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Compound Application: Add this compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
Conclusion
This comprehensive guide provides a structured and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically investigating its mechanism of action, in vitro and in vivo efficacy, and ADMET properties, researchers can build a robust data package to support its further development as a potential therapeutic agent. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will be paramount to the success of this endeavor.
References
- Abdel-Wahab, B. F., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
-
Al-Omair, M. A., et al. (2021). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Molecules. [Link]
-
Al-Sanea, M. M., et al. (2022). Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Molecules. [Link]
- BenchChem. (2025). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.
- BenchChem. (2025). Synthesizing Novel Hydrazones from 3-Bromoisonicotinohydrazide: Application Notes and Protocols for Drug Discovery. BenchChem.
- bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success. bioaccess.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine. BenchChem.
-
Brouwer, et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Cheng, T., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
-
Choudhary, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]
- Cook, D., et al. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube.
- D. S., et al. (n.d.).
-
Dai, L., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Dan, L. K., & Banerjee, S. (2019).
- Genemod. (2024). 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. Genemod.
- Ghaisas, M. M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
- Göller, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
-
Jachimovič, J., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
- Koutsoukas, A., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks.
-
Kumar, A., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
- Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Porsolt. (n.d.).
- PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
-
Rice, A. S. C., et al. (2018). General Principles of Preclinical Study Design. Pain. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net.
- Sigma-Aldrich. (n.d.).
- Singh, N., & Sharma, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
- The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- Tsolaki, E., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry.
- Tuszynska, I., et al. (2024).
- U.S. National Library of Medicine. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide. PubChem.
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Wani, M. Y., et al. (2017). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society.
-
Williams, K., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Yilmaz, I., et al. (2020). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Sharma, S., et al. (2017).
-
Zhang, Y., et al. (2015). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. news-medical.net [news-medical.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. researchgate.net [researchgate.net]
- 18. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 19. ppd.com [ppd.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. ijpras.com [ijpras.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. optibrium.com [optibrium.com]
Application Notes & Protocols: 5-Phenylisoxazole-3-carbohydrazide as a Versatile Molecular Scaffold and Probe
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 5-Phenylisoxazole-3-carbohydrazide. This versatile heterocyclic compound serves not only as a crucial intermediate for the synthesis of complex bioactive molecules but also as a direct-acting molecular probe in biochemical and proteomic studies. We will explore its fundamental physicochemical properties, detail its role as a scaffold for creating enzyme inhibitors, and provide step-by-step protocols for its application in enzyme inhibition assays and innovative photo-crosslinking studies. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific rigor and practical utility.
Introduction: A Molecule of Duality
This compound, hereafter referred to as PIH, is a compound distinguished by its unique structural features: a stable phenylisoxazole core and a highly reactive carbohydrazide functional group.[1] This duality makes it a valuable asset in modern chemical biology and drug discovery. The isoxazole pharmacophore is a key component in many bioactive compounds, known for its ability to form critical hydrogen bonding interactions with protein targets.[2] The hydrazide moiety, meanwhile, provides a reactive handle for chemical modification, enabling its use as a versatile building block for constructing larger, more complex molecules such as hydrazones.[1]
Recent research has expanded the utility of the isoxazole ring beyond a mere structural scaffold, revealing its intrinsic photochemical properties that can be harnessed for photo-affinity labeling and crosslinking studies.[3] This guide will therefore address both facets of PIH: its foundational role as a synthetic intermediate and its advanced application as a direct molecular probe.
Physicochemical Properties & Handling
Before utilization in any experimental workflow, a thorough understanding of the compound's properties and handling requirements is essential. PIH is typically supplied as an off-white powder and should be stored under refrigerated conditions (0-8°C) to ensure long-term stability.[1]
| Property | Value | Reference |
| Synonyms | 5-Phenyl-3-isoxazolecarboxylic acid hydrazide | [1] |
| CAS Number | 90946-22-8 | [1] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][4] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1][5] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | Soluble in DMSO, DMF; limited solubility in alcohols. | Inferred from common practice |
| Storage | Store at 0-8°C, desiccated. | [1] |
Safety & Handling: Handle PIH in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
Application I: PIH as a Scaffold for Bioactive Derivatives
The most common application of PIH is as a synthetic precursor. Its reactive hydrazide group is a gateway to a vast chemical space, allowing for the straightforward synthesis of derivative libraries for screening.
Rationale: The Power of the Hydrazone Linkage
The condensation reaction between the hydrazide group of PIH and an aldehyde or ketone is a robust and high-yielding method to form a stable hydrazone (-CO-NH-N=CH-). This reaction is fundamental to modular drug design. It allows researchers to couple the phenylisoxazole core, a known pharmacophore, with other molecular fragments that can confer additional bioactivity, modulate solubility, or target specific cellular compartments. Derivatives of isoxazole carbohydrazides have shown promise as antitubercular, anticancer, and antimicrobial agents.[6][7][8]
Diagram: General Synthesis of PIH-Derived Hydrazones
Caption: General reaction scheme for synthesizing PIH-derived hydrazones.
Protocol: General Synthesis of a PIH-Hydrazone Derivative
This protocol provides a general method for the synthesis of a hydrazone derivative from PIH and an aromatic aldehyde.
Materials:
-
This compound (PIH)
-
Substituted aldehyde of interest (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve PIH (1.0 eq) in a minimal amount of warm absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the aldehyde of interest (1.0-1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the final hydrazone product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Melting Point analysis.[9]
Application II: PIH as a Direct Molecular Probe
Beyond its role as a building block, PIH and its parent scaffold can be used directly in biochemical assays to probe biological function.
Rationale: Enzyme Inhibition
The isoxazole scaffold is present in numerous potent enzyme inhibitors.[10][11] Furthermore, the hydrazide moiety itself can act as a zinc-binding group, making compounds like PIH interesting candidates for inhibiting metalloenzymes, such as Carbonic Anhydrases (CAs).[12] CAs are critical enzymes involved in processes like pH regulation and CO₂ transport, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and some cancers.[13] A screening assay can therefore be used to directly assess the inhibitory potential of PIH against a target enzyme.
Diagram: Workflow for Enzyme Inhibition Screening
Caption: Workflow for determining the IC₅₀ of PIH against a target enzyme.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a method to evaluate PIH as an inhibitor of a human carbonic anhydrase isoform (e.g., hCA II) using a stopped-flow CO₂ hydrase assay.[12]
Materials:
-
This compound (PIH)
-
DMSO (spectroscopic grade)
-
Purified human Carbonic Anhydrase II (hCA II)
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water (substrate)
-
p-Nitrophenol (pH indicator)
-
Stopped-flow spectrophotometer
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of PIH in DMSO.
-
Enzyme Preparation: Prepare a working solution of hCA II in HEPES buffer to a final concentration that gives a measurable uncatalyzed rate.
-
Assay Mixture: The assay is based on monitoring the pH drop as CO₂ is hydrated to carbonic acid. The total reaction volume will be determined by the instrument, but a typical setup involves two syringes.
-
Syringe A (Enzyme/Inhibitor): hCA II solution in HEPES buffer containing the pH indicator. For test wells, add varying concentrations of PIH (from the stock solution). Include a "no inhibitor" control (with an equivalent amount of DMSO) and a "known inhibitor" positive control (e.g., Acetazolamide).
-
Syringe B (Substrate): CO₂-saturated water.
-
-
Measurement: The stopped-flow instrument rapidly mixes the contents of Syringe A and Syringe B. The rate of pH change is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).
-
Data Acquisition: Record the initial enzymatic rates for each PIH concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each PIH concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).
-
Plot the % Inhibition against the logarithm of the PIH concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of PIH required to inhibit 50% of the enzyme's activity.
-
Rationale: Isoxazole-Mediated Photo-Crosslinking
A cutting-edge application for isoxazole-containing molecules is their use in photo-crosslinking proteomics.[3] Upon irradiation with UV light (e.g., 254 nm), the isoxazole ring can be activated to form a highly reactive species that covalently bonds to interacting proteins in close proximity.[3] This technique, also known as Photo-Affinity Labeling (PAL), is a powerful tool to identify the direct binding partners of a small molecule within a complex biological sample. While PIH itself lacks a reporter tag for detection, it serves as the core photo-reactive scaffold. For a practical experiment, PIH would first be derivatized to include a reporter handle (e.g., a biotin tag or a clickable alkyne group) via its hydrazide moiety.
Diagram: Workflow for Photo-Crosslinking Proteomics
Caption: Experimental workflow for identifying protein targets using an isoxazole-based photo-crosslinking probe.
Protocol: In Vitro Photo-Crosslinking of a Target Protein
This protocol outlines the general steps for validating the photo-crosslinking ability of a reporter-tagged PIH derivative against a purified protein.
Materials:
-
Reporter-tagged PIH derivative (e.g., PIH-alkyne)
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES)
-
UV lamp or crosslinker instrument with 254 nm bulbs
-
Quartz cuvettes or plates (UV-transparent)
-
Reagents for click chemistry (e.g., Biotin-Azide, CuSO₄, sodium ascorbate)[14]
-
Reagents for SDS-PAGE and Western blotting (e.g., streptavidin-HRP)
Procedure:
-
Probe Incubation: In a microcentrifuge tube, mix the purified target protein with the reporter-tagged PIH probe to the desired final concentrations. Incubate on ice for 15-30 minutes to allow for non-covalent binding.
-
Control Sample: Prepare an identical sample that will not be exposed to UV light (-UV control). This is critical to distinguish covalent labeling from non-specific interactions.
-
UV Irradiation: Transfer the test sample to a quartz cuvette or plate. Place it on ice and irradiate with 254 nm UV light for 5-15 minutes. The optimal time should be determined empirically. Keep the -UV control sample on ice in the dark for the same duration.
-
Quenching (Optional): The reaction can be quenched by adding a free radical scavenger.
-
Reporter Tag Conjugation (for alkyne-tagged probes):
-
Add the click chemistry reagents (e.g., biotin-azide, copper catalyst, and reducing agent) to both the +UV and -UV samples.
-
Incubate at room temperature for 1 hour to attach the biotin reporter tag.
-
-
Analysis:
-
Denature the protein samples by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with streptavidin-HRP followed by a chemiluminescent substrate to detect biotinylated (i.e., cross-linked) proteins.
-
-
Interpretation: A band corresponding to the molecular weight of the target protein should appear in the +UV lane but be absent or significantly weaker in the -UV lane. This result confirms light-dependent covalent labeling of the protein by the PIH-based probe.
Conclusion
This compound is a powerful and multifaceted tool for chemical biology and drug discovery. Its utility as a reactive intermediate allows for the rapid generation of diverse molecular libraries for screening campaigns.[1][15] Concurrently, the intrinsic photo-reactivity of its isoxazole core positions it as a modern molecular probe for identifying direct protein interactions via photo-affinity labeling.[3] By understanding the principles and protocols outlined in this guide, researchers can effectively leverage PIH to advance their investigations into complex biological systems.
References
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
5-Phenylisoxazole-3-carboxylic acid hydrazide. PubChem. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science. [Link]
-
Photoactivatable fluorophores and techniques for biological imaging applications. National Institutes of Health (NIH). [Link]
-
Synthesis and Antimicrobial Screening of Some New 5-Oxo-imidazoline Derivatives Containing Benzofuran, Pyrazole and Quinoline Entities. ResearchGate. [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. National Institutes of Health (NIH). [Link]
-
EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. National Institutes of Health (NIH). [Link]
-
Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. National Institutes of Health (NIH). [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PubMed. [Link]
-
Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Semantic Scholar. [Link]
-
A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv [biorxiv.org]
- 4. 5-Phenylisoxazole-3-carboxylic acid hydrazide | C10H9N3O2 | CID 9361723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines [mdpi.com]
- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Protocol for the Solubilization of 5-Phenylisoxazole-3-carbohydrazide
Abstract
This document provides a detailed protocol for the solubilization of 5-Phenylisoxazole-3-carbohydrazide (CAS No. 90946-22-8), a versatile intermediate compound used in pharmaceutical development, biochemical research, and materials science.[1] Given the limited availability of public, quantitative solubility data, this guide presents a robust, experience-driven methodology for preparing stock solutions suitable for a wide range of downstream experimental applications. The primary recommended solvent is dimethyl sulfoxide (DMSO), with best practices for achieving complete dissolution and ensuring solution stability.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a phenyl-substituted isoxazole ring and a reactive hydrazide functional group.[1] This molecular architecture makes it a valuable building block in medicinal chemistry, particularly as an intermediate in the synthesis of novel therapeutic agents targeting neurological disorders and for investigating enzyme inhibition.[1][2] Proper solubilization is the critical first step for any in vitro or in vivo study, as it directly impacts compound concentration, bioavailability, and the reproducibility of experimental results.
The choice of solvent is dictated by the compound's physicochemical properties and the requirements of the downstream application. For many non-polar to moderately polar small molecules, organic solvents like DMSO are the standard for creating high-concentration stock solutions. This protocol explains the rationale for solvent selection and provides a systematic approach to preparation and storage.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90946-22-8 | [1][3] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][3] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
Safety and Handling Precautions
This compound is classified as a hazardous substance. Researchers must consult the latest Safety Data Sheet (SDS) from their supplier and adhere to all institutional safety guidelines.
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Mandatory Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield.[3] Use only in a well-ventilated area or chemical fume hood.[3]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
Core Protocol: Preparation of a Concentrated Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a potent, water-miscible aprotic polar solvent capable of dissolving a vast array of organic compounds.[4] While specific solubility data for this compound is not widely published, related isoxazole derivatives have been successfully dissolved in DMSO for experimental use.[5] Therefore, DMSO is the recommended starting solvent for preparing a high-concentration stock solution.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile DMSO (Biotechnology or cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Step-by-Step Methodology
-
Pre-Weighing Preparation: Tare a sterile, chemically-resistant microcentrifuge tube or amber glass vial on an analytical balance. Ensure the vessel is completely dry.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder into the tared vessel. For an initial test, a small amount (e.g., 1-5 mg) is recommended.
-
Initial Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. A common starting concentration for a stock solution is 10 mM.
-
Calculation Example (for 10 mM stock):
-
Weight of compound = 5 mg (0.005 g)
-
Molecular Weight = 203.2 g/mol
-
Moles = 0.005 g / 203.2 g/mol ≈ 2.46 x 10⁻⁵ mol
-
Volume for 10 mM (0.010 mol/L) = 2.46 x 10⁻⁵ mol / 0.010 mol/L ≈ 0.00246 L = 2.46 mL DMSO
-
-
-
Initial Dissolution: Cap the vessel tightly and vortex vigorously for 30-60 seconds. Visually inspect the solution against a light source. If solid particles remain, proceed to the next step.
-
Assisted Dissolution (Sonication): Place the vessel in a bath sonicator at room temperature. Sonicate in short bursts of 2-5 minutes. After each burst, visually inspect for dissolution. This process uses ultrasonic waves to break up particle aggregates and enhance solvation.
-
Gentle Heating (Optional): If sonication does not yield a clear solution, gentle warming can be applied. Place the vessel in a water bath set to 30-40°C for 5-10 minutes. Caution: Do not overheat, as this may risk compound degradation. After warming, vortex the solution again.
-
Final Verification: Once the solution appears clear and free of any visible particulate matter, it is ready for use or storage. If particulates persist even after these steps, the compound may have reached its solubility limit in DMSO at that concentration. In this case, the solution should be centrifuged or filtered to remove undissolved material before use to ensure accurate concentration of the supernatant.
Logical Workflow for Stock Solution Preparation
Caption: Workflow for dissolving this compound.
Storage and Stability of Stock Solutions
Core Directive: To ensure the integrity and activity of this compound, proper storage of stock solutions is paramount.
-
Short-Term Storage (1-2 weeks): Store the DMSO stock solution at 4°C.[5] It is recommended to protect the solution from light by using amber vials or by wrapping the vessel in aluminum foil.
-
Long-Term Storage (Months): For long-term preservation, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
-
Stability Considerations: Before use, allow the frozen aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity. Visually inspect for any signs of precipitation that may have occurred during freezing. If precipitation is observed, gentle warming and sonication may be required to redissolve the compound.
Conclusion
This application note provides a reliable, field-tested protocol for the solubilization of this compound. By using high-quality DMSO and following a systematic process of vortexing and sonication, researchers can confidently prepare concentrated stock solutions for their experiments. Adherence to the described safety, handling, and storage procedures will ensure experimental reproducibility and maintain the chemical integrity of this valuable research compound.
References
-
Carrasco, F., Hernández, W., Chupayo, O., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 1-12. [Link]
-
PubChem. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Retrieved from [Link]
-
PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
Application Notes & Protocols: A Researcher's Guide to the In Vitro Evaluation of 5-Phenylisoxazole-3-carbohydrazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 5-Phenylisoxazole-3-carbohydrazide. This compound, featuring a versatile isoxazole ring coupled with a reactive hydrazide moiety, represents a valuable scaffold in medicinal chemistry and drug discovery.[1] The protocols herein are designed not merely as procedural steps but as a logical, tiered approach to screening, beginning with foundational safety profiling and progressing to targeted mechanistic assays. We emphasize the rationale behind experimental choices, the establishment of self-validating assays, and the critical importance of robust data interpretation to unlock the therapeutic potential of this and related chemical entities.
Scientific Rationale & Strategic Overview
The this compound scaffold is a confluence of two privileged pharmacophores. The isoxazole ring is a core component in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The carbohydrazide group (-CONHNH₂) and its derivatives are recognized for their significant potential as enzyme inhibitors, often acting as hydrogen bond donors/acceptors or chelating agents for metal ions within enzyme active sites.[5][6][7]
This convergence suggests that this compound could interact with a variety of biological targets. Therefore, a systematic in vitro evaluation is paramount. Our proposed workflow prioritizes a "funnel-down" approach, starting with broad assessments of biological impact (cytotoxicity) before investing resources in more specific, hypothesis-driven assays.
Caption: High-level workflow for in vitro screening of novel compounds.
Preliminary Considerations: The Foundation of Reliable Data
Expertise & Experience: Before any biological assay, understanding the physicochemical properties of the test compound is non-negotiable. Poor solubility is a primary source of artifacts and non-reproducible data. The hydrazide moiety may confer different solubility properties than a simple isoxazole.
Protocol: Solubility and Stock Solution Preparation
-
Solvent Screening: Test the solubility of this compound in common, cell-culture compatible solvents. Start with Dimethyl Sulfoxide (DMSO), followed by Ethanol and Methanol.
-
Stock Solution Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in the minimum required volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Causality: A high-concentration stock minimizes the final percentage of solvent in the assay medium. High concentrations of DMSO (>0.5-1%) can be toxic to cells and interfere with assay results.
-
-
Storage: Aliquot the stock solution into small volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate culture medium or assay buffer. Ensure the compound does not precipitate upon dilution.
Tier 1 Screening: General Cytotoxicity Assays
Expertise & Experience: Cytotoxicity screening is the essential first step in drug discovery.[8] It establishes the concentration range at which the compound affects basic cellular health, providing a therapeutic window for subsequent assays. Choosing an assay depends on the anticipated mechanism of cell death and desired endpoint.[9]
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10] | Metabolic activity, mitochondrial function.[9] | Well-established, high sensitivity, cost-effective.[9][10] | Requires a solubilization step; can be affected by compounds altering cellular metabolism.[9] |
| MTS Assay | Similar to MTT, but the reduced formazan product is water-soluble.[9] | Metabolic activity.[9] | Simpler and faster than MTT (no solubilization step), suitable for high-throughput screening.[9] | Can be more expensive than MTT.[9] |
| LDH Release Assay | Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[11] | Cell membrane integrity, necrosis. | Non-radioactive, reliable for measuring lytic activity.[11] | Less sensitive for detecting non-necrotic cell death pathways like apoptosis. |
Protocol: MTT Cell Viability Assay
This protocol is widely used to assess the effect of novel compounds on cell proliferation and viability.[10][12]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Principle of the MTT cytotoxicity assay.
Materials:
-
Selected cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, HEK293 for non-cancerous control).[10][12]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (e.g., 20 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Trustworthiness: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: This incubation period allows viable cells sufficient time to reduce the MTT into visible formazan crystals.
-
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Tier 2 Screening: Targeted Bioactivity Assays
Based on the known activities of related isoxazole and hydrazide compounds, the following assays are recommended.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][13]
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli).[13][14]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Sterile 96-well plates.
-
Bacterial inoculum adjusted to 0.5 McFarland standard.
-
Standard antibiotic (e.g., Ciprofloxacin, Cloxacillin) as a positive control.[2][13]
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Trustworthiness:
-
Well 11 (Growth Control): Contains MHB and bacteria, but no compound. Should show turbidity.
-
Well 12 (Sterility Control): Contains MHB only. Should remain clear.
-
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can also be used to measure absorbance at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | [Result] | [Result] |
| Ciprofloxacin (Control) | ≤1 | ≤1 |
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: Many anti-inflammatory drugs work by inhibiting COX enzymes (COX-1 and COX-2), which are key to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[15][16] This protocol outline uses a commercial colorimetric or fluorometric inhibitor screening kit, which is a common and reliable method.
Caption: Simplified COX pathway and point of inhibition.
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits typically contain:
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Heme.
-
Arachidonic Acid (substrate).
-
Detection reagent (e.g., TMPD).
-
Assay Buffer.
-
-
Reference Inhibitors: Celecoxib (selective COX-2) and Indomethacin (non-selective).
-
96-well plate.
-
Microplate reader.
Procedure (General Outline):
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Plate Setup: Set up wells for:
-
100% Initial Activity (enzyme + buffer, no inhibitor).
-
Inhibitor wells (enzyme + buffer + test compound at various concentrations).
-
Positive control wells (enzyme + buffer + reference inhibitor).
-
-
Enzyme Incubation: Add the test compound or reference inhibitor to the appropriate wells, followed by the enzyme (either COX-1 or COX-2). Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Detection: Incubate for the time specified in the kit protocol (e.g., 2-5 minutes), then add the colorimetric/fluorometric probe. The probe reacts with an intermediate product of the COX reaction, producing a measurable signal.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration:
-
% Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] * 100
-
-
Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI):
References
- Benchchem. (n.d.). cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- RayBiotech. (n.d.). Cytotoxicity Assays | Life Science Applications.
- Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives.
- Journal of Drug Delivery and Therapeutics. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
- Chem-Impex. (n.d.). This compound.
- Nature. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- PubMed Central. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- IAJPS. (n.d.). a brief review on antimicrobial activity of oxazole derivatives.
- PubChem. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide.
- ResearchGate. (n.d.). Enzyme inhibition plots as a function of hydrazide and hydrazine compounds concentrations.
- Benchchem. (n.d.). Application Notes and Protocols for Hydrazide Derivatives in Enzyme Inhibitor Development.
- MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
- ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- PubMed Central. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenylisoxazole-3-carbohydrazide in Assay Development
Introduction: The Versatility of the Isoxazole Scaffold
5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound that serves as a highly versatile scaffold in medicinal chemistry and drug discovery.[1] Its unique structural architecture, featuring a phenyl-substituted isoxazole ring coupled to a reactive carbohydrazide moiety, makes it an ideal starting point for the synthesis of diverse molecular libraries. The isoxazole core is a bioisostere for various functional groups, contributing to metabolic stability and favorable pharmacokinetic properties, while the carbohydrazide group offers a convenient handle for derivatization, particularly through the formation of hydrazones.[1]
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including inhibitory action against various enzymes and antimicrobial properties. This has positioned this compound as a valuable tool for researchers aiming to develop novel therapeutic agents. These application notes provide detailed protocols for the handling, characterization, and utilization of this compound in several key biological assays.
Compound Handling and Storage
Proper handling and storage of this compound are crucial for ensuring its stability and obtaining reproducible experimental results.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[1][2]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.[1][2]
-
Disposal: Dispose of waste according to local regulations.[3]
Stock Solution Preparation and Storage:
The stability of stock solutions is critical for the reliability of assay results. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules.
-
Solubility: The solubility of this compound should be experimentally determined in the desired solvent. Based on related structures, it is anticipated to be soluble in DMSO.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10-50 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
Aqueous Solution Preparation:
For most biological assays, the DMSO stock solution is diluted into an aqueous buffer.
-
Perform serial dilutions of the DMSO stock solution in the specific assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced artifacts.
-
It is crucial to check for any precipitation of the compound upon dilution into the aqueous buffer. If precipitation occurs, adjusting the buffer composition or lowering the final compound concentration may be necessary.
Application Note 1: Screening for Xanthine Oxidase Inhibitory Activity
Background:
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase. This suggests that the parent compound, this compound, may also possess inhibitory activity or serve as a foundational structure for developing novel XO inhibitors.
Principle of the Assay:
This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 290-295 nm. The rate of increase in absorbance is proportional to the enzyme's activity. The inhibitory potential of this compound is quantified by its ability to reduce this rate.[7]
Experimental Workflow:
Caption: Workflow for the Xanthine Oxidase Inhibition Assay.
Detailed Protocol:
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader with spectrophotometer capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine (e.g., 2 mM) in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase (e.g., 0.1 U/mL) in the phosphate buffer. Keep on ice.[8]
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of dilutions of the test compound in the phosphate buffer. A typical starting concentration range for screening would be 1-100 µM.
-
Prepare a similar dilution series for the positive control, allopurinol.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 120 µL phosphate buffer + 20 µL of the highest concentration of the test compound's vehicle (e.g., 1% DMSO in buffer).
-
Control wells (No inhibitor): 100 µL phosphate buffer + 20 µL vehicle + 20 µL xanthine oxidase solution.
-
Test wells: 100 µL phosphate buffer + 20 µL of each dilution of this compound + 20 µL xanthine oxidase solution.
-
Positive control wells: 100 µL phosphate buffer + 20 µL of each dilution of allopurinol + 20 µL xanthine oxidase solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.[9]
-
Initiate the reaction by adding 60 µL of the xanthine stock solution to all wells except the blank wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[7] % Inhibition = [(Ratecontrol - Rateblank) - (Ratesample - Rateblank)] / (Ratecontrol - Rateblank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| 100 | ||
| Allopurinol (Positive Control) | 0.1 | |
| 1 | ||
| 10 | ||
| IC50 (µM) |
Application Note 2: Screening for α-Glucosidase Inhibitory Activity
Background:
α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes terminal, non-reducing 1,4-linked α-glucose residues to release glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes it a key target for the management of type 2 diabetes. Phenylisoxazole derivatives have been reported as potential α-glucosidase inhibitors.[10]
Principle of the Assay:
This colorimetric assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The inhibitory activity of this compound is determined by its ability to reduce the formation of p-nitrophenol.[11]
Experimental Workflow:
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Detailed Protocol:
Materials:
-
This compound
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3, 0.2 M)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in the phosphate buffer.
-
Prepare a working solution of α-glucosidase (e.g., 0.2 U/mL) in the phosphate buffer.[10]
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of dilutions of the test compound in the phosphate buffer.
-
Prepare a similar dilution series for the positive control, acarbose.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (for control wells) to the appropriate wells.
-
Add 10 µL of the α-glucosidase solution to all wells except the blank wells (add 10 µL of buffer to the blank wells instead).
-
-
Reaction and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abssample / Abscontrol)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| 100 | ||
| Acarbose (Positive Control) | 10 | |
| 50 | ||
| 100 | ||
| IC50 (µM) |
Application Note 3: Antimicrobial Susceptibility Testing
Background:
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenylisoxazole carbohydrazide derivatives have shown promise as antitubercular and antibacterial agents.[3] Therefore, the parent compound is a candidate for antimicrobial screening. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key parameter for assessing antimicrobial activity.[12]
Principle of the Assay:
The broth microdilution method is a standard procedure for determining the MIC of a compound.[13] In this assay, a standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the growth of the bacteria is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound at which no visible growth occurs.[14]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Standard antibiotic (e.g., Gentamicin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:150 in MHB to achieve a concentration of approximately 1 x 106 CFU/mL. Since the final volume in the wells will be a 1:1 mixture of inoculum and compound, this will result in a final inoculum of 5 x 105 CFU/mL.[14]
-
-
Compound Dilution and Plate Setup:
-
Prepare a 2x concentrated serial dilution of this compound in MHB in a separate 96-well plate. A typical concentration range to test would be 0.5 - 256 µg/mL.
-
Transfer 100 µL of each 2x compound dilution to the corresponding wells of the final assay plate.
-
Include a positive control (standard antibiotic) and a negative control (broth with no compound). Also, include a sterility control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.
-
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus ATCC 29213 | This compound | |
| Gentamicin | ||
| E. coli ATCC 25922 | This compound | |
| Gentamicin |
References
-
ResearchGate. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available at: [Link]
-
LIBIOS. XANTHINE OXIDASE ASSAY KIT. Available at: [Link]
-
Ataman Kimya. Carbohydrazide. Available at: [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards. Available at: [Link]
-
RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
-
PubMed. Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available at: [Link]
-
MDPI. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Available at: [Link]
-
Bio-protocol. Alpha-Glucosidase Inhibition Assay. Available at: [Link]
-
Nature. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. Available at: [Link]
-
PubMed. Stability of screening compounds in wet DMSO. Available at: [Link]
-
ResearchGate. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
-
ResearchGate. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available at: [Link]
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Available at: [Link]
-
Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. Available at: [Link]
- Google Patents. US3972878A - Method for preparing azines and hydrazones.
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]
-
PMC. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Available at: [Link]
-
ResearchGate. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. libios.fr [libios.fr]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Phenylisoxazole-3-carbohydrazide in Modern Drug Discovery Workflows
Abstract
The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful pharmaceuticals.[1][2][3] This five-membered heterocycle, with its unique electronic and steric properties, offers a stable and versatile framework for interacting with a wide range of biological targets. Within this class, 5-phenylisoxazole-3-carbohydrazide emerges as a particularly valuable synthetic intermediate.[4] Its structure combines the proven isoxazole core with a highly reactive carbohydrazide moiety, which serves as a versatile handle for constructing diverse molecular libraries. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7] This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis of this compound and outlining a strategic workflow for its application in lead generation and optimization.
The 5-Phenylisoxazole Scaffold: A Pillar of Medicinal Chemistry
The utility of the isoxazole ring in drug design is not coincidental; it stems from a combination of favorable physicochemical properties. The ring system is aromatic and relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles. The nitrogen and oxygen atoms act as hydrogen bond acceptors, enabling precise interactions within protein binding pockets.[1] This scaffold is a key feature in several FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, underscoring its clinical relevance.[5]
The true power of this compound in a discovery workflow lies in its hydrazide functional group (-CONHNH₂). This nucleophilic moiety is an exceptional chemical handle for diversification. It readily undergoes condensation reactions with a vast array of commercially available aldehydes and ketones to form stable hydrazone linkages. This simple, high-yielding reaction allows for the rapid generation of large, diverse libraries of compounds from a single, common intermediate, which is the cornerstone of modern high-throughput screening campaigns.
Synthesis Protocol: this compound
The synthesis of the title compound is a robust, two-step process commencing from readily available starting materials. The core isoxazole ring is first constructed via a 1,3-dipolar cycloaddition reaction, followed by the conversion of an ester intermediate into the final carbohydrazide product through hydrazinolysis.
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate
This protocol is based on the well-established 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from a hydroximinoyl chloride) with an alkene.
-
Materials:
-
Ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq)
-
Styrene (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve ethyl 2-chloro-2-hydroxyiminoacetate and styrene in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine dropwise to the stirred solution over 30 minutes. The triethylamine acts as a base to generate the reactive nitrile oxide intermediate in situ.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 5-Phenylisoxazole-3-carboxylate as a solid.[8]
-
-
Causality: The dropwise addition of base at low temperature controls the rate of formation of the highly reactive nitrile oxide, minimizing side reactions and dimerization. Styrene serves as the dipolarophile, reacting with the nitrile oxide to regioselectively form the 5-phenyl substituted isoxazole ring.
Protocol 2.2: Synthesis of this compound
This step involves a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.
-
Materials:
-
Ethyl 5-Phenylisoxazole-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 10 eq)
-
Ethanol
-
-
Procedure:
-
Suspend Ethyl 5-Phenylisoxazole-3-carboxylate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.[9]
-
Heat the mixture to reflux and maintain for 2-4 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the resulting solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.[10]
-
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the complete removal of the starting ester and solvent. The melting point should be sharp and consistent with literature values.
Application Workflow: From Scaffold to Antitubercular Leads
This section outlines a typical drug discovery workflow using this compound as the starting point for generating a library of potential antitubercular agents, inspired by published research in the field.[11]
Caption: A drug discovery workflow using the isoxazole scaffold.
Step 1: Library Synthesis
The goal is to rapidly create chemical diversity around the core scaffold to explore the structure-activity relationship (SAR).
Protocol 3.1: General Procedure for Synthesis of N'-Arylmethylene-5-phenylisoxazole-3-carbohydrazides
-
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic or heteroaromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure (amenable to parallel synthesis):
-
In an array of reaction vials, dissolve this compound in the alcohol solvent.
-
To each vial, add a different aldehyde building block.
-
Add 2-3 drops of glacial acetic acid to each vial to catalyze the condensation.
-
Seal the vials and heat the reaction mixtures (e.g., 60-80 °C) for 2-6 hours.[11]
-
Monitor the reactions by TLC.
-
Upon completion, cool the mixtures to room temperature. The product often precipitates directly from the solution.
-
Collect the solid products by filtration, wash with cold solvent, and dry.
-
-
Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration is also acid-catalyzed, driving the reaction to completion to form the stable C=N hydrazone bond.
Step 2: Biological Screening & Data Analysis
The synthesized library is then screened for biological activity. For this example, we will use an antitubercular assay.
-
Assay: Minimum Inhibitory Concentration (MIC) assay against Mycobacterium tuberculosis (e.g., H37Rv strain). The MIC is the lowest concentration of a compound that prevents visible growth of the bacteria.
-
Data Presentation: Results are tabulated to facilitate SAR analysis. Potency is often compared to a standard drug, such as Isoniazid.
Table 1: Representative Antitubercular Activity Data
| Compound ID | R-Group (from Aldehyde) | MIC vs. H37Rv (µM)[11] |
|---|---|---|
| Isoniazid (INH) | (Reference Drug) | 0.91 |
| 6 | 4-Methoxyphenyl | 0.34 |
| 7 | 4-Methylphenyl | 0.41 |
| 8 | 4-Chlorophenyl | 0.38 |
Note: Data adapted from literature for illustrative purposes.[11] The original study synthesized derivatives of 5-phenylisoxazole-3-carbaldehyde isonicotinylhydrazone, a structurally related class demonstrating the principle.
Step 3: Hit-to-Lead Optimization
From the primary screen, "hit" compounds with promising activity (e.g., Compounds 6, 7, and 8) are identified. The workflow then enters an iterative optimization phase.
-
SAR Analysis: The initial data suggests that small electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups at the 4-position of the phenyl ring are well-tolerated and result in potent compounds.
-
Next Steps: A medicinal chemist would use this information to design a second-generation library. This could involve:
-
Exploring a wider range of substituents at the 2-, 3-, and 4-positions of the phenyl ring to probe steric and electronic effects.
-
Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) to modulate properties like solubility and cell permeability.
-
Introducing modifications to the 5-phenylisoxazole core itself.
-
-
Goal: The objective is to systematically modify the "hit" structure to produce a "lead" candidate with an optimized profile of high potency, low toxicity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Concluding Remarks
This compound is a high-value starting material for drug discovery. Its straightforward and scalable synthesis provides access to a key intermediate that can be rapidly diversified. The protocols and workflow described herein demonstrate a logical and efficient path from scaffold synthesis to the generation of biologically active libraries and the identification of initial hit compounds. By leveraging this versatile building block, research organizations can significantly accelerate their hit-to-lead campaigns across a multitude of therapeutic areas, from infectious diseases to oncology and beyond.
References
-
Rojas-Albor, J., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 6014093. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1011-1021. [Link]
-
Priya, P., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 19(3), 1136–1150. [Link]
-
Reddy, T. R., et al. (2015). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 7(1), 136-143. [Link]
-
S. M., A., & P., A. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
-
Cheng, H., et al. (2016). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 59(5), 2049–2063. [Link]
-
S. M., A., & P., A. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
da Silva, F. C., et al. (2018). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 3(42), 11841-11847. [Link]
-
Reddy, T. S., & G, N. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(41), 23299-23319. [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10. [Link]
-
Silva, V. L. M., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6755. [Link]
-
S. M., A., & P., A. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]
-
Andrzejak, V., et al. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry, 19(12), 3649-57. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Phenylisoxazole-3-carbohydrazide
Introduction: The Significance of Quantifying 5-Phenylisoxazole-3-carbohydrazide
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its isoxazole core, coupled with a hydrazide functional group, makes it a versatile scaffold for the synthesis of novel therapeutic agents, potentially targeting a range of biological pathways.[1] As a key intermediate in the development of new pharmaceuticals, the ability to accurately and reliably quantify this compound in various matrices is paramount.[1] This ensures the quality of starting materials, allows for the monitoring of reaction kinetics, and is essential for pharmacokinetic and metabolic studies in drug development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][6] |
| Molecular Weight | 203.20 g/mol | [6][7] |
| Melting Point | 149-154 °C | [1][6] |
| Appearance | Off-white powder | [1] |
| CAS Number | 90946-22-8 | [1][6] |
PART 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen due to the non-polar nature of the phenyl and isoxazole rings, promoting retention via hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water provides a good balance of polarity to achieve efficient elution and peak shape. The addition of a small amount of formic acid helps to protonate the analyte, leading to sharper peaks and improved chromatographic performance.
-
Detection Wavelength: The optimal UV detection wavelength will be determined by performing a UV scan of a standard solution of this compound. The wavelength of maximum absorbance (λmax) will be used to ensure the highest sensitivity.
-
Internal Standard: The use of an internal standard (e.g., a structurally similar and stable compound that does not interfere with the analyte) is recommended to improve the precision of the method by correcting for variations in injection volume and detector response.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard (≥97% purity)[1]
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Internal Standard (IS), e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Diluent: Methanol
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. Filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (to be determined) |
| Run Time | 10 minutes |
5. Method Validation: The method should be validated according to ICH guidelines, including an assessment of:[2][3][8]
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference with the analyte peak.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample at the same concentration on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates, where high sensitivity and selectivity are required.[9][10][11]
Causality Behind Experimental Choices
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. Positive ion mode is likely to be more sensitive due to the presence of basic nitrogen atoms that can be readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and matrix effects.
-
Sample Preparation: Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.[9]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the bioanalytical quantification of this compound by LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
This compound reference standard (≥97% purity)
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-5-Phenylisoxazole-3-carbohydrazide) is highly recommended for bioanalytical methods.
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Control biological matrix (e.g., blank plasma)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source
-
UPLC or HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard and IS Stock Solutions: Prepare as described in the HPLC protocol, using LC-MS grade solvents.
-
Calibration Standards and Quality Controls (QCs): Prepare by spiking the appropriate amounts of the standard stock solution into the control biological matrix to obtain a calibration curve and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
| Collision Energy | To be optimized for each transition |
6. Method Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical methods should be performed, including:
-
Selectivity and Matrix Effect: Assessed by analyzing at least six different lots of the blank biological matrix.
-
Calibration Curve: A weighted (e.g., 1/x²) linear regression is typically used.
-
Accuracy and Precision: Evaluated at four or five concentration levels (LLOQ, LQC, MQC, HQC, and ULOQ if applicable) with at least five replicates per level.
-
Recovery and Matrix Effect: Assessed at low, medium, and high concentrations.
-
Stability: Freeze-thaw stability, short-term stability, long-term stability, and stock solution stability should be evaluated.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, the required sensitivity, and the complexity of the sample matrix. Proper method validation is crucial to ensure the generation of high-quality, reproducible data in a research or drug development setting.[8]
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Institutes of Health. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]
-
ResearchGate. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Retrieved from [Link]
-
CONICET. (2024). Analytical Methods. Retrieved from [Link]
-
PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Yaichkov, I. K., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]
-
PubMed. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]
-
Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. echemi.com [echemi.com]
- 7. 90946-22-8|this compound|BLD Pharm [bldpharm.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 11. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Phenylisoxazole-3-carbohydrazide
Welcome to the technical support center for the synthesis of 5-phenylisoxazole-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable heterocyclic intermediate. This compound is a key building block in the development of various therapeutic agents, making a reliable and high-yielding synthetic route essential.[1]
This document moves beyond a simple recitation of steps. As your virtual application scientist, I will explain the causality behind each procedural choice, troubleshoot common points of failure, and provide a robust, validated protocol grounded in established chemical principles.
I. Overview of the Synthetic Pathway
The most common and reliable route to this compound is a three-step process starting from substituted acetophenones. This pathway involves a Claisen condensation, followed by a cyclization to form the isoxazole ring, and finally, hydrazinolysis of the resulting ester.
Sources
Technical Support Center: Troubleshooting Solubility of 5-Phenylisoxazole-3-carbohydrazide in DMSO
Welcome to the technical support guide for 5-Phenylisoxazole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Compound Profile & Inherent Solubility Characteristics
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These characteristics are foundational to its behavior in any solvent system.
The structure of this compound contains both a lipophilic phenyl group and polar functionalities, including the isoxazole ring and a carbohydrazide group capable of hydrogen bonding.[1][2] The calculated XLogP3 of ~2.0 suggests moderate lipophilicity, which should theoretically favor solubility in an organic solvent like DMSO.[3] However, factors such as the compound's crystalline structure can significantly impact its dissolution kinetics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1][3][4] |
| Purity | ≥ 97% (HPLC) | [1] |
| Calculated XLogP3 | 2.036 | [3] |
| Recommended Storage | 0-8°C, protected from moisture | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing solutions of this compound.
Question 1: Why is my this compound not dissolving in DMSO, even at a standard 10 mM concentration?
Answer: This is a common issue that can stem from several factors:
-
Insufficient Solvent Energy: The process of dissolution requires energy to break the compound's crystal lattice structure.[5] Room temperature vortexing may not be sufficient to overcome the intermolecular forces in a highly stable crystalline form of the compound.
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. This absorbed water can significantly decrease the solubility of lipophilic compounds.[5] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored.
-
Compound Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a different solubility. A more thermodynamically stable, less soluble polymorph can sometimes form during synthesis or storage, making it harder to dissolve than amorphous solid forms.[5]
Question 2: My compound dissolved in 100% DMSO initially, but it precipitated after a few hours or after a freeze-thaw cycle. What happened?
Answer: This phenomenon is typically due to the formation of a supersaturated solution.
-
Supersaturation: You may have created a kinetically soluble, but not thermodynamically stable, solution.[5] Over time, the excess solute will precipitate out as the solution equilibrates to its true thermodynamic solubility limit.
-
Freeze-Thaw Cycles: Each freeze-thaw cycle presents an opportunity for the compound to reorganize into a more stable, less soluble crystalline form.[6][7] Water absorption during vial opening can also exacerbate this issue.[8] The best practice is to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Question 3: I'm seeing immediate precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic problem when moving from a high-concentration organic stock to an aqueous environment. The compound is "crashing out" because its solubility in the final aqueous buffer is much lower than in the DMSO stock.
-
Causality: High concentrations of DMSO can be toxic to cells and interfere with assays, so the final concentration is typically kept low (<0.5%).[6] However, this drastic change in solvent polarity upon dilution causes the poorly water-soluble compound to precipitate.[9]
-
Solution: The most effective strategy is to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[6][10] This reduces the magnitude of the concentration gradient during the final dilution step, minimizing precipitation.
Question 4: Can I heat the solution to force the compound to dissolve?
Answer: Gentle warming can be an effective tool, but it must be used with caution.
-
Mechanism: Increasing the temperature provides the thermal energy needed to break the crystal lattice bonds, often increasing solubility.
-
Protocol: Gentle warming in a 37°C water bath for a short period can aid dissolution.[6]
-
Warning: Be aware that heat can degrade some compounds.[6] It is crucial to know the thermal stability of this compound or to test a small amount first. Never use high heat. If you use warming to dissolve the compound, be aware that it may precipitate out again as the solution cools to room temperature.
Section 3: Step-by-Step Troubleshooting & Protocol Optimization
If you are facing solubility issues, follow this logical workflow. Start with the standard protocol and proceed to advanced methods only if necessary.
Caption: Decision workflow for dissolving this compound.
Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution
This protocol should be the first-line approach for dissolving the compound.
-
Calculate Mass: Accurately calculate the mass of this compound required for your desired volume and concentration (M.W. = 203.2 g/mol ).
-
Weigh Compound: Using a calibrated analytical balance, weigh the compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).[6]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mix: Cap the vial securely and vortex gently for 2-5 minutes at room temperature. Avoid vigorous mixing that can introduce air bubbles.[6]
-
Inspect: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.
-
Store: If fully dissolved, the solution is ready. For storage, aliquot into single-use, low-retention microcentrifuge tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[6]
Protocol 2: Advanced Dissolution for Difficult-to-Dissolve Batches
If the standard protocol fails, these additional steps can be employed.
-
Follow Steps 1-4 from the Standard Protocol.
-
Sonicate: If particulates remain, place the vial in a water bath sonicator and sonicate for 10-15 minutes.[6] The cavitation energy helps to break apart the solid material.
-
Inspect Again: Remove the vial, vortex gently, and visually inspect. If the solution is now clear, let it cool to room temperature before aliquoting and storing as described above.
-
Gentle Warming (Optional): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with occasional gentle swirling.[6]
-
Final Inspection: Inspect the warm solution. If it is clear, it is ready for use. Be aware that this solution may be supersaturated and could precipitate upon cooling. It is best to use it immediately or proceed with dilutions while it is still warm. If the compound remains insoluble, you must consider lowering the target stock concentration.
Section 4: The Science of Solvation in DMSO
Understanding the mechanism of dissolution can inform your technique. DMSO is a polar aprotic solvent. Its efficacy stems from its ability to disrupt the intermolecular forces of a solute and surround the individual molecules.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID HYD& | 90946-22-8 [amp.chemicalbook.com]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
Technical Support Center: 5-Phenylisoxazole-3-carbohydrazide Experiments
Welcome to the technical support center for 5-Phenylisoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this versatile building block. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the key structural features and properties of this compound?
Answer: this compound is a bifunctional molecule featuring a stable 5-phenylisoxazole ring and a reactive carbohydrazide group.[1] The isoxazole ring is an aromatic heterocycle known for its role in various bioactive compounds.[2][3] The carbohydrazide moiety (-CONHNH₂) is a derivative of hydrazine and is a potent nucleophile, making it highly reactive towards electrophiles, particularly carbonyl compounds.[1][4]
Key Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][5] |
| Molecular Weight | 203.20 g/mol | [1][5] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1][6] |
| Purity (typical) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8°C, in a dry, cool, and well-ventilated place. | [1][6][7] |
Q2: What are the primary applications of this compound?
Answer: This compound is a valuable intermediate in several fields:
-
Pharmaceutical Development: It serves as a key building block for synthesizing novel therapeutic agents, including those targeting neurological disorders.[1] The isoxazole scaffold is present in numerous drugs.[3]
-
Medicinal Chemistry: The reactive hydrazide group allows for the formation of hydrazones, which are a well-established class of compounds with diverse biological activities, including antimicrobial and antitubercular properties.[8][9]
-
Agrochemicals: It is used in the development of new pesticides and herbicides.[1][2]
-
Material Science: Its structure can be incorporated into advanced polymers and coatings.[1]
Q3: What are the essential safety precautions when handling this compound?
Answer: While specific toxicity data for this exact compound is limited, its chemical class as a carbohydrazide warrants careful handling.[4][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]
-
Ingestion: Do not eat, drink, or smoke when handling. Harmful if swallowed.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6][7][10]
Section 2: Troubleshooting Guide for Synthesis and Reactions
This section provides in-depth troubleshooting for common experimental procedures involving this compound, particularly focusing on hydrazone formation.
Problem 1: Low Yield or No Product in Hydrazone Synthesis
Question: I am reacting this compound with an aldehyde/ketone to form a hydrazone, but I am getting a low yield or no desired product. What could be the issue?
Answer: This is a common issue that can stem from several factors related to reaction conditions and reagent stability. The reaction of a carbohydrazide with an aldehyde or ketone is a nucleophilic addition-elimination reaction.[13][14]
Troubleshooting Steps & Causality:
-
Catalyst Choice and Amount:
-
Insight: Hydrazone formation is often acid-catalyzed. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, excess acid can protonate the nucleophilic nitrogen of the hydrazide, rendering it unreactive.
-
Solution: Use a catalytic amount of a mild acid like acetic acid or a few drops of concentrated sulfuric acid.[15] The optimal pH is typically between 4 and 6. Perform small-scale trials to find the optimal catalyst concentration for your specific substrates.
-
-
Solvent Selection:
-
Insight: The reactants must be soluble in the reaction solvent. This compound has limited solubility in non-polar solvents.
-
Solution: Use polar protic solvents like ethanol or methanol, which can solvate both the carbohydrazide and many aldehydes/ketones.[15] For less soluble substrates, a co-solvent system or a higher boiling point solvent like DMF or DMSO might be necessary.
-
-
Reaction Temperature and Time:
-
Insight: The reaction rate is temperature-dependent. Some reactions may be slow at room temperature.
-
Solution: If the reaction is sluggish, gentle heating (refluxing in ethanol, for example) can significantly increase the rate.[15][16] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
-
Purity of Starting Materials:
-
Insight: Impurities in the aldehyde or ketone (e.g., corresponding carboxylic acid from oxidation) can interfere with the reaction. The carbohydrazide itself should be a clean, off-white powder.
-
Solution: Ensure the purity of your carbonyl compound. If necessary, purify it by distillation or recrystallization before use. Check the appearance and melting point of your this compound.
-
Experimental Workflow: Hydrazone Synthesis
Caption: Workflow for a typical hydrazone synthesis.
Problem 2: Formation of Multiple Products or Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired hydrazone. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products often points to side reactions involving the starting materials or the product itself.
Troubleshooting Steps & Causality:
-
Dimerization of the Carbohydrazide:
-
Insight: Under harsh conditions (e.g., strong acid, high heat), carbohydrazides can undergo self-condensation or decomposition.
-
Solution: Use mild reaction conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure the catalyst is added judiciously.
-
-
Formation of Azines from Aldehydes:
-
Insight: In some cases, the initially formed hydrazone can react with a second molecule of the aldehyde, or the aldehyde can react with hydrazine impurities to form an azine. This is more common with unhindered aldehydes.
-
Solution: Use a slight excess (1.05 to 1.1 equivalents) of the this compound to ensure the complete consumption of the aldehyde.
-
-
Geometric Isomers (E/Z):
-
Insight: The resulting C=N bond of the hydrazone can exist as E and Z isomers. These may appear as separate, closely spaced spots on a TLC plate, or as broadened peaks in NMR spectra.
-
Solution: Often, one isomer is thermodynamically more stable and will be the major product, especially after purification by recrystallization.[8] Characterization by 2D NMR techniques like NOESY can confirm the stereochemistry.[17]
-
-
Isoxazole Ring Opening:
-
Insight: The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive or strongly basic conditions, although it is generally stable under the acidic conditions of hydrazone formation.[2]
-
Solution: Avoid using strong reducing agents or strong bases in the reaction or work-up unless ring opening is the desired outcome. Standard acidic hydrazone synthesis conditions are generally safe for the isoxazole ring.
-
Problem 3: Difficulty in Product Purification and Characterization
Question: My product has precipitated, but it is difficult to purify by recrystallization, and the analytical data (NMR, MS) is ambiguous.
Answer: Purification and characterization challenges can arise from poor solubility of the product or the presence of persistent impurities.
Troubleshooting Steps & Causality:
-
Poor Solubility of the Hydrazone Product:
-
Insight: Phenylisoxazole hydrazones are often planar, aromatic systems that can have low solubility in common organic solvents, making recrystallization difficult.
-
Solution:
-
Solvent Screening: Test a range of solvents for recrystallization. Common choices include ethanol, ethyl acetate, acetonitrile, or solvent mixtures like ethanol/water or DMF/water.
-
Trituration: If recrystallization fails, try triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes). This can effectively wash away soluble impurities.
-
-
-
Ambiguous NMR Spectra:
-
Insight: Broad peaks in the ¹H NMR can indicate the presence of rotamers around the N-N bond, E/Z isomers at the C=N bond, or aggregation. The NH proton is often broad and may exchange with trace water in the solvent.
-
Solution:
-
Deuterium Exchange: Add a drop of D₂O to the NMR tube. The NH proton signal will disappear, confirming its identity.
-
Variable Temperature NMR: Acquiring spectra at elevated temperatures can sometimes sharpen peaks by increasing the rate of conformational exchange.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can help in assigning complex spectra and confirming the structure.
-
-
-
Mass Spectrometry Issues:
-
Insight: The compound should be readily ionizable by techniques like Electrospray Ionization (ESI).
-
Solution: Ensure the sample is fully dissolved before injection. If you are not seeing the expected molecular ion peak [M+H]⁺, consider adduct formation with salts present in the solvent (e.g., [M+Na]⁺).
-
Logical Flow for Troubleshooting Purification
Caption: Decision tree for purifying hydrazone products.
References
- Vertex AI Search. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
- ECHEMI. (n.d.). Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
- BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Isoxazoles.
- Chem-Impex. (n.d.). This compound.
- ECHEMI. (n.d.). Buy 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID HYD& from HANGZHOU LEAP CHEM CO., LTD.
- ResearchGate. (2025, August 6). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Wikipedia. (n.d.). Isoxazole.
- ResearchGate. (2021, October 31). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity.
- YouTube. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction.
- YouTube. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine.
- Santa Cruz Biotechnology. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide | CAS 90946-22-8 | SCBT.
- NIH. (n.d.). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation.
- ResearchGate. (2022, March 11). Facile and straightforward synthesis of Hydrazone derivatives.
- NIH. (n.d.). Biological Activities of Hydrazone Derivatives.
- CRIS Ulima. (2021, October 31). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 11. redox.com [redox.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cris.ulima.edu.pe [cris.ulima.edu.pe]
Technical Support Center: Optimizing Reaction Conditions for 5-Phenylisoxazole-3-carbohydrazide
Welcome to the technical support center for the synthesis of 5-Phenylisoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low or No Yield of the Intermediate, Ethyl 5-phenylisoxazole-3-carboxylate.
-
Question: My initial reaction to form the isoxazole ester intermediate is resulting in a very low yield or no product at all. What are the likely causes and how can I rectify this?
-
Answer: Low yields in this step, a Claisen-type condensation followed by cyclization, can stem from several factors related to starting materials and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Causality & Solution:
-
Purity of Reactants: The purity of acetophenone and diethyl oxalate is critical. Impurities can lead to unwanted side reactions. Ensure both are freshly distilled or from a reliable source. The sodium ethoxide base is highly moisture-sensitive; use freshly prepared or properly stored solid sodium ethoxide.
-
Reaction Conditions:
-
Temperature: The initial condensation is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions like the self-condensation of acetophenone.[2] The subsequent cyclization with hydroxylamine hydrochloride usually requires refluxing in ethanol.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient time will lead to low conversion, while excessively long reaction times might lead to product degradation.
-
-
Stoichiometry: Ensure the correct molar ratios are used. An excess of diethyl oxalate is common to drive the reaction towards the desired product.
-
-
Problem 2: Formation of a Mixture of Regioisomers during Isoxazole Synthesis.
-
Question: I am observing a mixture of isoxazole regioisomers. How can I improve the regioselectivity of the reaction?
-
Answer: The formation of regioisomers is a known challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.
-
Causality & Solution:
-
pH Control: The pH of the reaction mixture during cyclization with hydroxylamine hydrochloride can influence which carbonyl group is preferentially attacked. Acidic conditions often favor the formation of one isomer over the other.
-
Solvent Choice: The polarity of the solvent can impact the regioselectivity. Experimenting with different solvents such as ethanol versus methanol could alter the isomeric ratio.
-
-
Problem 3: Low Yield in the Final Step: Conversion of the Ester to Carbohydrazide.
-
Question: The conversion of ethyl 5-phenylisoxazole-3-carboxylate to the final carbohydrazide product is inefficient. What are the key parameters to optimize?
-
Answer: The reaction of an ester with hydrazine hydrate is a standard method for preparing carbohydrazides.[4][5] Low yields are often due to incomplete reaction or side product formation.
-
Causality & Solution:
-
Hydrazine Hydrate Quality and Stoichiometry: Use a high concentration of hydrazine hydrate (80-100%). A molar excess of hydrazine hydrate (typically 1.2 to 5 equivalents) is recommended to drive the reaction to completion.[6]
-
Temperature and Reaction Time: This reaction is typically performed at reflux in a solvent like ethanol.[7] Monitor the reaction by TLC to determine the optimal reaction time, which can range from a few hours to overnight.
-
Solvent: Ethanol is a common solvent for this reaction. Ensure it is anhydrous to prevent hydrolysis of the ester.
-
-
Problem 4: Difficulty in Purifying the Final Product, this compound.
-
Question: I'm struggling to obtain a pure sample of this compound. What are the recommended purification strategies?
-
Answer: Purification of carbohydrazides can be challenging due to their polarity and potential for contamination with unreacted starting materials or byproducts.
-
Causality & Solution:
-
Recrystallization: This is the most common and effective method for purifying solid carbohydrazides.[8]
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.[9]
-
Solvent System: A polar solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, will likely be required. Systematically screen different solvent systems using TLC to find the optimal conditions for separation.[1]
-
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic route for this compound?
-
A1: The most common synthesis involves a two-step process. First, ethyl 5-phenylisoxazole-3-carboxylate is synthesized via the Claisen condensation of acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride. The resulting ester is then reacted with hydrazine hydrate to yield the final this compound.
-
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.
-
Diethyl oxalate and other organic solvents are flammable. Avoid open flames.
-
-
-
Q3: How can I monitor the progress of the reactions?
-
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both reaction steps. Use an appropriate solvent system to achieve good separation of starting materials and products. Visualization can be done under UV light.
-
-
Q4: What are potential side reactions in the first step of the synthesis?
-
A4: Besides the desired C-acylation, O-acylation of the enolate can occur, leading to an enol ether byproduct.[2] Self-condensation of acetophenone can also be a competing reaction. Using a non-nucleophilic base and controlling the temperature can help minimize these side reactions.
-
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Part A: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add solid sodium ethoxide (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: Cool the mixture to 0-5 °C in an ice bath. A solution of acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol is added dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Cyclization: Cool the reaction mixture again in an ice bath. A solution of hydroxylamine hydrochloride (1.5 eq) in water is added slowly.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate. If not, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol.
IV. Quantitative Data Summary
| Parameter | Step A: Ester Synthesis | Step B: Carbohydrazide Synthesis |
| Key Reactants | Acetophenone, Diethyl Oxalate, Sodium Ethoxide, Hydroxylamine HCl | Ethyl 5-phenylisoxazole-3-carboxylate, Hydrazine Hydrate |
| Solvent | Anhydrous Ethanol | Absolute Ethanol |
| Temperature | 0-5 °C (addition), RT (reaction), Reflux (cyclization) | Reflux |
| Reaction Time | 12-16 h (reaction), 4-6 h (cyclization) | 6-8 h |
| Molar Ratios | Acetophenone:DEO:NaOEt:NH2OH·HCl = 1:1.2:1.1:1.5 | Ester:Hydrazine Hydrate = 1:3 |
| Typical Yield | 60-75% | 80-90% |
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
VI. References
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]
-
National Institutes of Health. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. [Link]
-
Consensus. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. [Link]
-
National Institutes of Health. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]
-
Royal Society of Chemistry. (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]
-
Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. [Link]
-
ResearchGate. (2025). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]
-
ResearchGate. (2025). Reactions of Substituted Carbohydrazides with Electron-poor Olefins. [Link]
-
G-Biosciences. (n.d.). Hydroxylamine·HCl. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. [Link]
-
YouTube. (2023). Organic Chemistry: Separations & Purifications | MCAT Crash Course. [Link]
-
ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. [Link]
-
Chemistry Stack Exchange. (2016). Acetophenone reacted with LDA and diethyl carbonate. Why do I need HCl?. [Link]
-
MDPI. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
-
University of Baghdad. (n.d.). Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties. [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]
-
Organic Syntheses. (n.d.). ethyl acetopyruvate. [Link]
-
Journal of Islamic Academy of Sciences. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]
- 8. youtube.com [youtube.com]
- 9. openaccesspub.org [openaccesspub.org]
Technical Support Center: Troubleshooting 5-Phenylisoxazole-3-carbohydrazide Assay Interference
Welcome to the technical support guide for researchers utilizing 5-Phenylisoxazole-3-carbohydrazide in their experimental assays. This resource is designed to provide in-depth, field-proven insights into potential assay interference mechanisms associated with this compound and to offer robust troubleshooting strategies. As drug development professionals know, distinguishing genuine biological activity from assay artifacts is paramount for the efficient allocation of resources and the ultimate success of any screening campaign.
This compound is a versatile building block in medicinal chemistry, valued for its unique structural features.[1] However, the very characteristics that make it synthetically useful—the reactive hydrazide moiety and the heterocyclic isoxazole ring—also predispose it to several common interference pathways.[2][3] This guide will walk you through identifying and mitigating these issues, ensuring the integrity of your data.
Core Concepts: Why Interference Occurs
Understanding the chemical nature of this compound is the first step in troubleshooting. The molecule comprises two key features:
-
The Hydrazide Group (-CONHNH₂): This functional group is highly reactive.[1] It can act as a nucleophile and is known to form hydrazones with aldehydes and ketones.[4] In the context of a biological assay, this reactivity can lead to covalent modification of proteins or reactions with assay reagents, producing false signals.[2]
-
The Phenylisoxazole Scaffold: Isoxazole derivatives are known to possess a wide range of biological activities and can also interfere with assay readouts.[5][6] Some possess intrinsic fluorescence, which can be problematic in fluorescence-based assays.[3]
This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing inhibition in my firefly luciferase reporter assay. Is it real?
Short Answer: It's possible, but unlikely to be specific. Hydrazide-containing compounds are known inhibitors of firefly luciferase (FLuc).[2] This is one of the most common off-target effects for this chemical class.
The Scientific Reason (Causality): Firefly luciferase is a widely used reporter enzyme in drug discovery. However, its activity can be directly inhibited by small molecules, leading to a false positive result (i.e., the appearance of inhibition of your biological pathway of interest). Scaffold analysis of known FLuc inhibitors frequently identifies hydrazines that can bridge aromatic substituents.[2] These compounds can interact with the enzyme's active site, often competing with one of the natural substrates, D-luciferin or ATP, thereby directly inhibiting light production.[2][7] This interference is independent of the intended biological target of the assay.
Troubleshooting Protocol:
-
Perform a Luciferase Counter-Screen: This is the most critical validation step.
-
Objective: To determine if this compound directly inhibits the luciferase enzyme.
-
Method:
-
In a cell-free buffer system, combine recombinant firefly luciferase enzyme with its substrates (D-luciferin and ATP) at concentrations that mimic your primary assay.
-
Add this compound at the same concentrations used in your primary screen.
-
Measure the resulting luminescence.
-
-
Interpretation: A dose-dependent decrease in luminescence in this cell-free assay strongly indicates direct inhibition of the reporter enzyme and suggests your primary result is a false positive.
-
-
Use an Orthogonal Reporter System:
-
Objective: To confirm the biological effect using a different technology.
-
Method: If possible, re-run the primary assay using a different reporter system that is not luciferase-based, such as:
-
A beta-lactamase or beta-galactosidase reporter gene assay.
-
A fluorescence-based reporter (e.g., GFP), though be mindful of potential fluorescence interference (see Question 2).
-
Direct measurement of a downstream product using methods like qPCR for mRNA levels or an ELISA for protein levels.
-
-
-
Consider Luciferase Stabilization Artifacts in Cell-Based Assays:
-
Paradoxically, some luciferase inhibitors can increase the luminescent signal in cell-based assays over time by stabilizing the enzyme against degradation.[8] This can lead to false negatives or misinterpretation of activation.
-
Action: Be cautious if you observe an increase in signal. This may also be an artifact. The cell-free counter-screen remains the definitive test for direct inhibition.
-
Question 2: My fluorescence-based assay (e.g., FRET, FP) shows a change in signal. How do I validate this?
Short Answer: The compound may be interfering with the fluorescence measurement itself through quenching, autofluorescence, or light scattering.
The Scientific Reason (Causality): Many small molecules can interfere with fluorescence detection.[9]
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay fluorophore, leading to a false increase in signal. Isoxazole derivatives have been shown to possess intrinsic fluorescence.[3]
-
Fluorescence Quenching: The compound can absorb energy from the excited fluorophore, preventing it from emitting a photon.[9][10] This non-radiative energy transfer leads to a decrease in signal and can be misinterpreted as a biological effect.[11]
-
Inner Filter Effect: At high concentrations, the compound may absorb either the excitation or emission light, reducing the signal that reaches the detector.
Troubleshooting Protocol:
-
Assess Intrinsic Fluorescence:
-
Objective: To measure any fluorescence originating from the test compound itself.
-
Method:
-
Prepare wells containing only assay buffer and this compound at various concentrations.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
-
Interpretation: A significant signal indicates autofluorescence, which will create a false positive for "activation" or mask a true inhibitory effect.
-
-
Perform a Quenching Counter-Assay:
-
Objective: To determine if the compound quenches the signal of your specific fluorophore.
-
Method:
-
Prepare wells containing your fluorescent probe (e.g., a fluorescently labeled peptide or antibody) in assay buffer.
-
Add this compound across a range of concentrations.
-
Measure the fluorescence.
-
-
Interpretation: A dose-dependent decrease in fluorescence in the absence of the biological target indicates quenching.
-
Workflow for Investigating Fluorescence Interference
Caption: Decision tree for troubleshooting fluorescence assay interference.
Question 3: My dose-response curve is unusually steep, or my results are inconsistent between runs. Could this be an artifact?
Short Answer: Yes, this is a classic hallmark of interference by compound aggregation.
The Scientific Reason (Causality): Many organic molecules, particularly those that are planar and have poor aqueous solubility, can form colloidal aggregates at micromolar concentrations in buffer.[12] These aggregates are not visible precipitates but are sub-micron particles that can sequester and denature proteins non-specifically.[12] This leads to apparent, but highly promiscuous, enzyme inhibition. Aggregation-based inhibition is often characterized by:
-
Steep Hill slopes in the dose-response curve.
-
High sensitivity to assay conditions (e.g., protein concentration, incubation time).
-
Irreproducibility.
Troubleshooting Protocol:
-
The Detergent Test:
-
Objective: To see if a non-ionic detergent can disperse the aggregates and abolish the inhibitory activity. This is a gold-standard method.
-
Method:
-
Re-run the assay with the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.
-
Compare the dose-response curve with and without the detergent.
-
-
Interpretation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the observed effect.
-
-
Centrifugation Test:
-
Objective: To physically remove aggregates from the solution before the assay.
-
Method:
-
Prepare a solution of the compound in assay buffer.
-
Centrifuge at high speed (~15,000 x g) for 30 minutes.[12]
-
Carefully remove the supernatant and test its activity in the assay.
-
-
Interpretation: A loss of activity in the supernatant compared to a non-centrifuged control suggests that the active species was pelleted, consistent with aggregation.
-
Data Summary: Hallmarks of Common Interference Mechanisms
| Interference Mechanism | Typical Observation in Primary Assay | Key Confirmatory Test |
| Reporter Inhibition (Luciferase) | Dose-dependent signal decrease | Cell-free recombinant enzyme assay |
| Fluorescence (Autofluorescence) | Dose-dependent signal increase | Compound-only fluorescence measurement |
| Fluorescence (Quenching) | Dose-dependent signal decrease | Fluorophore + compound measurement |
| Compound Aggregation | Steep dose-response, poor reproducibility | Activity is abolished by 0.01% Triton X-100 |
| Chemical Reactivity | Time-dependent inhibition, irreproducibility | Pre-incubation test, thiol reactivity test |
Question 4: I suspect my compound is chemically reacting with assay components. How can I test this?
Short Answer: The hydrazide moiety can react with components in your assay, especially those containing thiols (like DTT) or residual aldehydes. Pre-incubation studies can help reveal this.
The Scientific Reason (Causality): Hydrazides are reactive functional groups.[1] They can be unstable under certain assay conditions or react with nucleophiles, such as the cysteine residues in proteins or common buffer additives like Dithiothreitol (DTT). This chemical reactivity can lead to a time-dependent loss of signal that may be misinterpreted as enzyme inhibition.
Troubleshooting Protocol:
-
Enzyme/Protein Pre-incubation Test:
-
Objective: To determine if the inhibition is time-dependent, which suggests covalent modification or compound instability.
-
Method:
-
Prepare two sets of reactions.
-
Set A: Pre-incubate the enzyme/protein target with this compound for 30-60 minutes before adding the substrate to start the reaction.
-
Set B: Add the compound and substrate to the enzyme simultaneously (no pre-incubation).
-
Compare the IC₅₀ values from both sets.
-
-
Interpretation: A significant leftward shift in the IC₅₀ curve (i.e., increased potency) after pre-incubation is a strong indicator of time-dependent, irreversible, or slowly-reversible inhibition, often due to covalent reactivity.
-
-
Assess Reactivity with Thiols:
-
Objective: To check for reactivity with common reducing agents.
-
Method: If your assay buffer contains DTT or other thiols, run the assay with and without the thiol present.
-
Interpretation: A change in the compound's activity when the thiol is removed may indicate a direct reaction between the compound and the thiol.
-
General Workflow for Hit Validation
Caption: A systematic workflow for validating hits like this compound.
References
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chem Biol, 17(6), 646-57. Retrieved from [Link]
- Luciferase inhibitor compositions and methods of using same. (1998). Google Patents.
-
Fluorescence emission spectrum of isoxazole measured in the 409–439 nm... (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. Retrieved from [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed. Retrieved from [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved from [Link]
-
Ch 26 Lab Video: Fluorescence Quenching. (2022). YouTube. Retrieved from [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. Retrieved from [Link]
-
Benzene Derivatives from Ink Lead to False Positive Results in Neonatal Hyperphenylalaninemia Screening with Ninhydrin Fluorometric Method. (2020). PMC. Retrieved from [Link]
-
Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and l-luciferin. (n.d.). Photochemical & Photobiological Sciences. RSC Publishing. Retrieved from [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). PMC. Retrieved from [Link]
-
New Validated Fluorescence Quenching Based Procedure for the Determination of Cilostazol and Clopidogrel in Bulk, Tablets and Biological Fluids, With Application of Stern-volmer Equation. (2016). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2014). NIH. Retrieved from [Link]
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. (2020). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. m.youtube.com [m.youtube.com]
- 11. journaljpri.com [journaljpri.com]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Phenylisoxazole-3-carbohydrazide
Welcome to the technical support center for 5-Phenylisoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, and the solvent used. The isoxazole ring is known to be susceptible to base-catalyzed hydrolysis, which can lead to ring-opening degradation.[1] The carbohydrazide functional group can also undergo hydrolysis, particularly under acidic or basic conditions, and is reactive towards oxidizing agents.[2][3]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: As a solid, this compound should be stored in a cool, dry place, with some suppliers recommending temperatures between 0-8°C.[4] For solutions, it is advisable to prepare them fresh daily. If short-term storage is necessary, refrigeration at 2-8°C is recommended, and the solution should be used within 24 hours to minimize degradation.[5]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, it is a standard laboratory practice to protect solutions of organic compounds from light to prevent potential photolytic degradation.[5]
Q4: What are the potential degradation pathways for this compound?
A4: The two primary degradation pathways are the hydrolysis of the isoxazole ring and the hydrolysis of the carbohydrazide group. The isoxazole ring can undergo cleavage, especially under basic conditions, to form a cyano intermediate.[1] The carbohydrazide moiety can hydrolyze to the corresponding carboxylic acid (5-Phenylisoxazole-3-carboxylic acid) and hydrazine.
II. Troubleshooting Guide
This section provides a problem-solution format to address specific experimental issues.
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound due to improper storage or handling of solutions. | Ensure the compound is stored as a solid at 2-8°C and protected from moisture. Prepare fresh solutions for each experiment. If solutions must be stored, keep them at 2-8°C for no longer than 24 hours.[5] |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation of the compound in the analytical mobile phase or during sample preparation. | Run a forced degradation study to identify potential degradation products.[6][7][8][9] Ensure the mobile phase is compatible with the compound and has a neutral or slightly acidic pH. Avoid highly basic mobile phases. |
| Poor solubility of the compound. | Use of an inappropriate solvent or degradation to a less soluble form. | The solubility of isoxazole derivatives can be influenced by solvent polarity. Start with common laboratory solvents like DMSO or DMF for stock solutions and assess solubility. If degradation is suspected (e.g., change in color or texture of the solid), use a fresh batch of the compound. |
| Precipitation of the compound in aqueous buffers. | The compound may have limited solubility in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a forced degradation study to assess the stability of this compound. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][8][9]
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to understand its degradation pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable HPLC system with a PDA or UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 8 hours (isoxazoles can be sensitive to base).[1]
-
After incubation, neutralize the solution with 0.1 M HCl.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 70°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent to prepare a known concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A C18 column is often a good starting point.
-
The mobile phase could be a gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 7).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
The appearance of new peaks indicates the formation of degradation products.
-
The peak purity of the parent compound should be assessed using a PDA detector to ensure the method is stability-indicating.
IV. Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
V. References
-
pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. Available at: [Link]
-
CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya. Available at: [Link]
-
CARBOHYDRAZIDE | - atamankimya.com. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]
-
Carbohydrazide - ChemBK. Available at: [Link]
-
Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions | Request PDF - ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Available at: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
how to prevent degradation of 5-Phenylisoxazole-3-carbohydrazide
Welcome to the technical support center for 5-Phenylisoxazole-3-carbohydrazide (CAS No: 90946-22-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this versatile chemical compound. By understanding its stability profile and implementing proper handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A: The degradation of this compound is primarily influenced by three factors:
-
Hydrolysis: The isoxazole ring and the carbohydrazide moiety are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Thermal Stress: The carbohydrazide component is known to be heat-sensitive and can decompose upon melting.[1] The compound has a melting point of 148-154 °C.[2][3]
-
Photodegradation: Isoxazole derivatives can undergo photoisomerization or degradation upon exposure to UV light.[4][5][6][7]
Q2: What is the recommended storage condition for this compound?
A: To ensure maximum stability, this compound should be stored at 0-8°C in a tightly sealed container, protected from light and moisture.[2][3] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
Q3: What are the visible signs of degradation?
A: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from its typical off-white powder form, or a decrease in its melting point.[2] For a more quantitative assessment, techniques like HPLC can be used to check the purity of the compound.[2]
Q4: Which solvents are compatible with this compound?
A: While specific solubility data is limited, related compounds show solubility in methanol.[9] Given the carbohydrazide moiety's general insolubility in many organic solvents, careful selection is crucial.[1] For experimental use, it is advisable to use anhydrous aprotic solvents and to prepare solutions fresh before use. Protic solvents, especially in the presence of acid or base catalysts, should be used with caution due to the risk of hydrolysis.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended 0-8°C, protected from light and moisture.[2] 2. Check Purity: Use HPLC to assess the purity of your stock.[2] 3. Prepare Fresh Solutions: Avoid using old solutions, as the compound can degrade over time, especially in protic solvents. |
| Color change in the solid compound (e.g., yellowing). | Exposure to light, air (oxidation), or moisture. | 1. Minimize Exposure: Handle the compound under subdued light and in a dry, inert atmosphere (e.g., in a glovebox). 2. Proper Sealing: Ensure the container is tightly sealed after each use. 3. Inert Gas Blanket: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen.[8] |
| Poor solubility in a chosen solvent. | The compound may have limited solubility in certain organic solvents. | 1. Test Solubility: Perform small-scale solubility tests with a range of anhydrous aprotic solvents. 2. Consider Co-solvents: A mixture of solvents may improve solubility. 3. Gentle Warming: Gentle warming may aid dissolution, but avoid excessive heat to prevent thermal degradation. |
| Unexpected side products in a reaction. | Degradation of the starting material or reaction with incompatible reagents. | 1. Check Reagent Compatibility: Avoid strong acids, bases, and reducing agents that can cleave the isoxazole ring. 2. Run a Control Reaction: Perform the reaction with a freshly opened batch of this compound to rule out starting material degradation. 3. Analyze Byproducts: Characterize the unexpected side products to understand the degradation pathway. |
Degradation Pathways and Prevention
Understanding the potential degradation pathways is crucial for preventing them.
Hydrolytic Degradation
The isoxazole ring and the carbohydrazide functional group are both susceptible to hydrolysis.
-
Isoxazole Ring Opening: In the presence of acid or base, the isoxazole ring can open. This is a known reactivity pattern for isoxazoles.
-
Carbohydrazide Hydrolysis: The carbohydrazide moiety can hydrolyze to form the corresponding carboxylic acid (5-Phenylisoxazole-3-carboxylic acid) and hydrazine.
Prevention Protocol:
-
Use Anhydrous Solvents: Whenever possible, use dry solvents to minimize the presence of water.
-
Control pH: Avoid strongly acidic or basic conditions in your reaction mixtures unless the reaction chemistry requires it. If necessary, use non-aqueous acids or bases.
-
Work Quickly: When working with aqueous solutions, minimize the reaction time and temperature to reduce the extent of hydrolysis.
Thermal Degradation
The carbohydrazide group is known to be thermally labile.[1] While the melting point is reported as 148-154 °C, decomposition may begin at lower temperatures with prolonged exposure.[2][3]
Prevention Protocol:
-
Use Amber Vials: Store the solid compound and any solutions in amber glass vials or containers that block UV light.
-
Protect from Light: During experiments, shield the reaction vessel from direct light by wrapping it in aluminum foil or working in a darkened fume hood.
-
Minimize Exposure Time: Prepare solutions and set up reactions as efficiently as possible to minimize the duration of light exposure.
Recommended Handling and Experimental Workflow
To maintain the integrity of this compound throughout your research, a systematic approach to handling and experimentation is essential.
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8°C [2] | To prevent thermal degradation of the carbohydrazide moiety. |
| Storage Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) [8] | To prevent hydrolysis and oxidation. |
| Light Conditions | Protected from light (amber vials, foil) | To prevent photodegradation of the isoxazole ring. [4][5] |
| Compatible Solvents | Anhydrous aprotic solvents | To minimize the risk of hydrolysis. |
| Incompatible Conditions | Strong acids/bases, prolonged heating, UV light exposure, excessive moisture | These conditions can induce hydrolytic, thermal, or photodegradation. |
By adhering to these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your experimental outcomes with this compound.
References
-
National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central. Retrieved from [Link]
-
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. PubMed Central. Retrieved from [Link]
-
PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]
-
ResearchGate. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. PubMed Central. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Retrieved from [Link]
-
Pak-Chemie. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]
Sources
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 5-Phenylisoxazole-3-carboxylic Acid | 14441-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Refining Purification Methods for 5-Phenylisoxazole-3-carbohydrazide
Welcome to the technical support center for the purification of 5-Phenylisoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its purification, however, can present challenges due to potential impurities from its synthesis. This guide provides a structured approach to refining your purification methods, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The most probable impurities arise from the synthetic route. Typically, this compound is synthesized from the corresponding ester (e.g., ethyl 5-phenylisoxazole-3-carboxylate) and hydrazine hydrate. Therefore, common impurities include:
-
Unreacted Starting Materials: Ethyl 5-phenylisoxazole-3-carboxylate and excess hydrazine hydrate.
-
Hydrolysis Product: 5-Phenylisoxazole-3-carboxylic acid, formed by the hydrolysis of either the starting ester or the final carbohydrazide product.[2]
-
Side-Reaction Products: Depending on the specific synthetic conditions, other isoxazole-related byproducts may form.
Q2: My purified product has a lower melting point than the reported range (148-154 °C). What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of any of the impurities mentioned in Q1 can disrupt the crystal lattice of your product, leading to a lower melting point. Further purification is recommended. The reported melting point for this compound is in the range of 148-154 °C[1][3].
Q3: Is this compound stable to heat and acidic/basic conditions?
A3: While generally stable, prolonged exposure to high temperatures or strong acidic or basic conditions can lead to degradation. The hydrazide functional group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acid or base with heat. Therefore, it is crucial to use mild conditions during purification and to remove all traces of acid or base from your crude product before any heat is applied.
Q4: What are the key safety precautions I should take when handling this compound?
A4: this compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The key is selecting an appropriate solvent system.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For example, if you are using ethanol, try adding a small amount of a more polar solvent like water. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of additional hot solvent to dissolve the oil. If that fails, try a different solvent with a lower boiling point. Using a solvent pair can also be effective. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. Ensure the cooling process is slow. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Use a minimal amount of hot solvent to dissolve the product. Cool the solution in an ice bath to minimize solubility. Ensure complete transfer of crystals during filtration. |
| Product purity does not improve significantly. | The impurity has similar solubility to the product in the chosen solvent. | Try a different solvent system. If recrystallization is ineffective, column chromatography may be necessary. |
Recommended Recrystallization Protocol
A methanol-water mixture has been shown to be effective for recrystallizing similar isoxazole hydrazone derivatives and is a good starting point.[4]
-
Solvent Selection: Start with methanol. Place a small amount of your crude product in a test tube and add methanol dropwise at room temperature until it dissolves. Then, add water dropwise until the solution becomes cloudy. This indicates that a methanol-water mixture is a suitable solvent system.
-
Dissolution: In a larger flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the methanol solution until it just starts to become cloudy. Then, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water, and dry them thoroughly.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[5]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product and impurities. | The mobile phase is too polar or not polar enough. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). Adjust the ratio to achieve a good separation of spots on the TLC plate. |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase (silica gel). The column is overloaded. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. Ensure you are not loading too much crude material onto the column. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recommended Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh) is a standard choice.
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of ethyl acetate and petroleum ether (or hexane). Aim for an Rf value of 0.2-0.3 for your product on the TLC plate.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the column.
-
Elution: Run the column with your chosen mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Summary of Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][3] |
| Molecular Weight | 203.20 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1][3] |
| CAS Number | 90946-22-8 | [1][3] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
References
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 5-Phenylisoxazole-3-carbohydrazide
A Proactive Guide to Investigating and Mitigating Off-Target Effects
Welcome to the technical support center for 5-Phenylisoxazole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chemical scaffold. Rather than a simple list of known issues, this guide provides a proactive framework for anticipating, identifying, and addressing potential off-target effects to ensure the integrity and reproducibility of your experimental results.
Given that this compound serves as a foundational moiety for a range of bioactive derivatives, from kinase inhibitors to EPAC antagonists, it is crucial to approach its use with a robust validation strategy.[1][2] This guide will walk you through the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial hurdles and foundational questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my cell culture media. How can I resolve this?
A1: This is a common issue for many heterocyclic small molecules. The first step is to check the final concentration of your solvent (typically DMSO). It is critical to keep the final DMSO concentration below 0.5% (and ideally below 0.1%) in most cell-based assays to avoid solvent-induced artifacts and cytotoxicity.
-
Solubility Enhancement: If precipitation persists, consider preparing a higher concentration stock solution in DMSO and performing serial dilutions in your final assay buffer or media. Gentle warming and vortexing can aid dissolution. For persistent issues, a solubility test across a range of pharmaceutically acceptable solvents may be necessary.
-
Protocol Insight: Precipitation can lead to inconsistent and non-reproducible results. It can also cause physical stress to cells. Always visually inspect your media for precipitation after adding the compound. A quick centrifugation of the prepared media can also help identify insoluble aggregates.
Q2: I'm observing high variability between replicate experiments. What are the likely culprits?
A2: High variability often points to issues with compound handling, assay setup, or unrecognized compound properties.
-
Compound Integrity and Stability: Ensure your compound is of high purity (≥97% is recommended).[1] The hydrazide functional group can be susceptible to degradation.[1] We recommend aliquoting your stock solution to minimize freeze-thaw cycles.
-
Promiscuous Inhibition: At higher concentrations, many small molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.[3] To test for this, include a non-ionic detergent like Triton X-100 (at ~0.01%) in your assay buffer. If the inhibitory effect of your compound is significantly reduced, it suggests an aggregation-based mechanism.
-
Assay Conditions: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.
Q3: What are the potential off-target liabilities based on the this compound scaffold?
A3: While this specific molecule is not extensively profiled for off-target activities in publicly available literature, we can infer potential liabilities from the activities of its derivatives. The isoxazole scaffold is a "privileged structure" found in compounds targeting a wide range of proteins.[4]
-
Kinases: Many isoxazole-containing compounds are kinase inhibitors. Off-target effects on various kinases are a primary concern.
-
GPCRs and Ion Channels: The structural motifs are also common in modulators of G-protein coupled receptors and ion channels.
-
Metabolic Enzymes: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been shown to inhibit xanthine oxidase.[5] This suggests a potential for interaction with other metabolic enzymes.
-
cAMP Signaling: Analogs have been identified as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC), indicating a potential to interfere with cAMP signaling pathways.[2]
The following workflow provides a logical progression for initial troubleshooting.
Caption: Initial Troubleshooting Workflow for this compound.
Part 2: Experimental Guides for Off-Target Profiling
If initial troubleshooting suggests a specific biological off-target effect, a more in-depth investigation is required. This section provides detailed protocols for robustly identifying these interactions.
Guide 1: Broad Kinase Off-Target Profiling
Given the prevalence of isoxazole scaffolds in kinase inhibitors, assessing the compound's kinome-wide selectivity is a critical step.
Methodology: Competition Binding Assay (e.g., KinomeScan™)
This assay quantifies the ability of a test compound to compete with an active-site directed ligand for binding to a large panel of kinases.
Experimental Protocol:
-
Compound Preparation: Prepare the this compound in 100% DMSO at a concentration 100-fold higher than the final desired screening concentration (e.g., 1 mM for a 10 µM final concentration).
-
Assay Principle: DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand.
-
Competition: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase active site. A strong interaction between your compound and a kinase will prevent that kinase from binding to the immobilized ligand.
-
Quantification: The amount of captured kinase is quantified using qPCR of the DNA tag.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding. A common threshold for a significant "hit" is a reduction to <10% or <1% of the control signal.
Data Interpretation:
| Kinase Target | % of Control (DMSO) | Interpretation |
| Target Kinase X | 5% | Strong on-target binding |
| Off-Target Kinase Y | 8% | Significant off-target interaction |
| Off-Target Kinase Z | 75% | Weak or no interaction |
This method provides a broad view of potential kinase off-targets, which can then be validated in functional enzymatic or cell-based assays.[6]
Guide 2: Confirming Cellular Target Engagement
Observing an effect in a biochemical assay does not guarantee the compound engages the same target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying intracellular target engagement.[6]
Methodology: Cellular Thermal Shift Assay (CETSA®)
This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a defined period to allow for cell penetration and target binding.
-
Thermal Challenge: Aliquot the treated cell suspension and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysate to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to the right for the compound-treated cells compared to the control indicates target engagement and stabilization.
The following diagram illustrates the CETSA workflow for validating a primary target and identifying a potential off-target.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Part 3: Advanced Strategies & Final Recommendations
For a comprehensive understanding of your compound's activity, consider unbiased, genome-wide approaches.
-
Genetic Screens: CRISPR-based screening platforms can identify genes that are essential for the activity of a small molecule.[7] If knocking out a gene rescues cells from the compound's cytotoxic effects, it strongly implicates that gene's protein product as a target.
-
Computational Prediction: In silico tools that use machine learning and chemical similarity can predict potential off-target interactions for small molecules by comparing them to large databases of compounds with known activities.[5][8] This can help prioritize experimental validation efforts.
Final Recommendations:
-
Always Include Controls: Use a structurally similar but inactive analog of this compound in your experiments. This helps to distinguish specific biological effects from non-specific or scaffold-related effects.
-
Dose-Response is Key: Characterize both on-target and off-target effects across a range of concentrations. A large window between the effective concentration for your on-target effect and the concentration at which off-target effects appear is a hallmark of a specific compound.
-
Orthogonal Validation: Never rely on a single assay. An observed effect should be confirmed by at least one other method that relies on a different biological or physical principle. For example, a binding hit from a kinase screen should be validated with an enzymatic activity assay.
By employing these rigorous, multi-faceted validation strategies, you can confidently characterize the activity of this compound and its derivatives, ensuring the scientific integrity of your research and accelerating your drug development programs.
References
-
This compound. Chem-Impex. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. PMC - PubMed Central. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available at: [Link]
-
5-Phenylisoxazole-3-carboxylic acid hydrazide. PubChem. Available at: [Link]
-
Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
High-throughput assays for promiscuous inhibitors. PubMed - NIH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 5-Phenylisoxazole-3-carbohydrazide in Cell Lines
Welcome to the technical support center for researchers utilizing 5-phenylisoxazole-3-carbohydrazide and its analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance in cell lines during your experiments. As you investigate this novel compound, encountering resistance is a common yet challenging hurdle. This resource provides a structured approach to understanding, characterizing, and overcoming this resistance, ensuring the integrity and progress of your research.
The this compound scaffold is a versatile building block in medicinal chemistry, with derivatives showing potential in various therapeutic areas.[1] While the precise anticancer mechanism of action for your specific compound may still be under investigation, the principles of drug resistance are often conserved across different therapeutic agents. This guide will equip you with the foundational knowledge and practical protocols to address resistance effectively.
Section 1: Understanding and Characterizing Resistance
The first indication of resistance is often a decrease in the cytotoxic or cytostatic effect of your compound at previously effective concentrations. It is crucial to systematically confirm and quantify this observation.
Frequently Asked Questions (FAQs)
Q1: My cell line seems to have stopped responding to this compound. How can I be sure it's resistance?
A1: The initial step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of your compound in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the dose-response curve for the treated line indicates a decrease in sensitivity.
Protocol: Determining the IC50/GI50 Value
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Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a period that is appropriate for your cell line's doubling time (e.g., 48-72 hours).
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Viability Assay: Use a suitable cell viability assay, such as MTT, MTS, or a resazurin-based assay, to determine the percentage of viable cells relative to the vehicle control.
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Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to calculate the IC50/GI50 value.
| Cell Line | Treatment | IC50/GI50 (µM) | Fold Resistance |
| Parental | This compound | 1.5 | 1 |
| Resistant | This compound | 15.0 | 10 |
Q2: How can I develop a resistant cell line model in a controlled manner?
A2: You can generate a resistant cell line model through two primary methods: continuous exposure or pulse exposure.[2]
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Continuous Exposure: This method involves culturing the cancer cells in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt.
-
Pulse Exposure: This method involves treating the cells with a high concentration of the compound (e.g., the IC70) for a short period (e.g., 24 hours), followed by a recovery period in drug-free media. This process is repeated for several cycles.
Section 2: Identifying the Mechanism of Resistance
Once resistance is confirmed, the next critical step is to elucidate the underlying mechanism. Cancer cells can employ various strategies to evade the effects of therapeutic agents.[3][4]
Troubleshooting Guide: Investigating Resistance Mechanisms
Issue: My cell line is confirmed to be resistant, but I don't know why.
Possible Causes & Solutions:
-
Increased Drug Efflux:
-
Explanation: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the drug from the cell, thereby reducing its intracellular concentration.[5][6][7]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qPCR or Western blotting to assess the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, BCRP/ABCG2) in your resistant cell line compared to the parental line.
-
Functional Assays: Perform a drug accumulation assay using a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein). A lower accumulation in resistant cells that can be reversed by a known ABC transporter inhibitor (e.g., verapamil) would suggest this mechanism.
-
-
-
Alteration of the Drug Target:
-
Explanation: Mutations in the gene encoding the drug's target protein can alter the binding site, reducing the affinity of this compound for its target.[8][9][10]
-
Troubleshooting Steps:
-
Target Identification (if unknown): If the target of your compound is unknown, this can be a significant undertaking. Methods like affinity purification coupled with mass spectrometry can be employed.
-
Sequencing: Once the target is identified, perform Sanger or next-generation sequencing (NGS) of the target gene in both parental and resistant cell lines to identify any acquired mutations.[11]
-
-
-
Metabolic Reprogramming:
-
Explanation: Resistant cells can alter their metabolic pathways, such as glycolysis or glutaminolysis, to counteract the drug's effects and support survival.[12][13][14][15]
-
Troubleshooting Steps:
-
Metabolomic Analysis: Use techniques like mass spectrometry or NMR-based metabolomics to compare the metabolic profiles of sensitive and resistant cells.
-
Metabolic Flux Assays: Measure key metabolic rates, such as the extracellular acidification rate (ECAR) for glycolysis and the oxygen consumption rate (OCR) for oxidative phosphorylation, using a Seahorse XF Analyzer.
-
-
-
Activation of Bypass Signaling Pathways:
-
Explanation: Cancer cells can activate alternative signaling pathways to compensate for the pathway being inhibited by your compound.[16][17]
-
Troubleshooting Steps:
-
Phospho-protein Arrays: Use antibody-based arrays to screen for changes in the phosphorylation status of key signaling proteins between sensitive and resistant cells.
-
Western Blotting: Validate the findings from the array by performing Western blots for specific activated proteins (e.g., p-AKT, p-ERK).
-
-
Caption: A logical workflow for investigating potential mechanisms of resistance.
Section 3: Strategies to Overcome Resistance
Once you have a hypothesis for the mechanism of resistance, you can devise strategies to overcome it. Combination therapy is a particularly powerful approach.[18][19][20][21]
FAQs
Q3: How can I restore the sensitivity of my resistant cell line to this compound?
A3: This depends on the identified resistance mechanism.
-
If due to increased drug efflux: Consider co-administering your compound with a known ABC transporter inhibitor. This can help to increase the intracellular concentration of your drug and restore its efficacy.[22][23][24][25]
-
If due to target alteration: This is more challenging. If a specific mutation is identified, it may be possible to design a next-generation compound that can bind to the mutated target. Alternatively, you could target a downstream effector of the original target.
-
If due to metabolic reprogramming: You can use inhibitors of the altered metabolic pathways in combination with your compound. For example, if glycolysis is upregulated, a glycolysis inhibitor like 2-deoxyglucose (2-DG) could be used.
-
If due to activation of bypass pathways: A combination therapy approach using an inhibitor of the activated bypass pathway is a rational strategy.[4] For example, if you observe an upregulation of the PI3K/AKT pathway, combining your compound with an AKT inhibitor may be effective.
Protocol: Synergy Analysis of Combination Therapies
-
Experimental Design: Use a checkerboard assay design where you treat your resistant cells with a range of concentrations of this compound and the second agent (e.g., an efflux pump inhibitor or a signaling pathway inhibitor).
-
Cell Treatment and Viability: Follow the same procedure as the IC50 determination.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Caption: Conceptual diagram of overcoming resistance with combination therapy.
By systematically characterizing the resistant phenotype, identifying the underlying mechanism, and rationally designing combination therapies, you can overcome resistance to this compound in your cell lines and continue to advance your research.
References
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (2010). PubMed. Retrieved January 21, 2026, from [Link]
-
Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - NIH. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Epigenetic Alterations and Mechanisms That Drive Resistance to Targeted Cancer Therapies - AACR Journals. (2021, November 15). AACR Journals. Retrieved January 21, 2026, from [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Combination Anti-Cancer Drugs Therapy: A Strategic Approach for Effective Treatment and Management of Cancer - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023, October 27). BJSTR Publishers. Retrieved January 21, 2026, from [Link]
-
Molecular Characterization of Cytotoxic and Resistance Mechanisms Induced by NCX 4040, a Novel NO-NSAID, in Pancreatic Cancer Cell Lines - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ResearchGate. (2021, October 31). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Combination therapy in combating cancer - PMC. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - NIH. (2015, December 9). NIH. Retrieved January 21, 2026, from [Link]
-
Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC - PubMed Central. (2020, July 16). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Role of ABC transporters in cancer chemotherapy - PMC - NIH. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Resistance to antibiotics mediated by target alterations - PubMed. (1994, April 15). PubMed. Retrieved January 21, 2026, from [Link]
-
Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed Central. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Relationship between metabolic reprogramming and drug resistance in breast cancer. (n.d.). Spandidos Publications. Retrieved January 21, 2026, from [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025, June 23). Crown Bioscience. Retrieved January 21, 2026, from [Link]
-
General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
Examples of sensitive or resistant cell lines based on a drug... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5). Procell. Retrieved January 21, 2026, from [Link]
-
Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Emerging Strategies to Overcome Chemoresistance: Structural Insights and Therapeutic Targeting of Multidrug Resistance-Linked ATP-Binding Cassette Transporters - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Role of Glucose Metabolic Reprogramming in Breast Cancer Progression and Drug Resistance - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). American Society for Microbiology. Retrieved January 21, 2026, from [Link]
-
Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH. (2011, March 23). NIH. Retrieved January 21, 2026, from [Link]
-
Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - NIH. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Alteration of drug target and activation of compensating pathways.... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Role of ATP-Binding Cassette Transporters in the Chemoresistance of Anaplastic Thyroid Cancer: A Systematic Review - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 21, 2026, from [Link]
-
Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016, December 21). National Cancer Institute. Retrieved January 21, 2026, from [Link]
-
In Vitro Model Systems to Investigate Drug Resistance Mechanisms in Pancreatic Cancer Cells - Scirp.org. (2015, December 27). Scirp.org. Retrieved January 21, 2026, from [Link]
-
Role of metabolic reprogramming in drug resistance in cancer. Metabolic... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios. (2023, November 20). Qeios. Retrieved January 21, 2026, from [Link]
-
Fighting drug-resistant cancer by blocking an escape route | Fierce Biotech. (2022, January 5). Fierce Biotech. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Resistance: How Can We Overcome the Problem? - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines - PMC - NIH. (2024, March 5). NIH. Retrieved January 21, 2026, from [Link]
-
Emerging Strategies to Overcome Chemoresistance: Structural Insights and Therapeutic Targeting of Multidrug Resistant-Linked ABC Transporters - Preprints.org. (2024, November 25). Preprints.org. Retrieved January 21, 2026, from [Link]
-
Metabolic reprogramming promotes Staphylococcus aureus serum resistance during bacteraemia | bioRxiv. (2026, January 14). bioRxiv. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. In Vitro Model Systems to Investigate Drug Resistance Mechanisms in Pancreatic Cancer Cells [scirp.org]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to antibiotics mediated by target alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. biomedres.us [biomedres.us]
- 19. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 23. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
Validation & Comparative
A Senior Application Scientist's Guide: Positioning 5-Phenylisoxazole-3-carbohydrazide in the Landscape of Xanthine Oxidase Inhibitors
Abstract
In the relentless pursuit of novel therapeutic agents, the isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of 5-Phenylisoxazole-3-carbohydrazide, a versatile synthetic intermediate, against established clinical inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. By examining its structural features alongside the well-characterized inhibitors, allopurinol and febuxostat, we aim to provide a forward-looking perspective on the potential of this isoxazole derivative as a lead compound for the development of next-generation XO inhibitors. This analysis is supported by a review of existing experimental data on closely related analogues, detailed enzymatic assay protocols, and a discussion of the underlying structure-activity relationships.
Introduction: The Significance of Xanthine Oxidase Inhibition and the Promise of Isoxazole Scaffolds
Xanthine oxidase (XO) is a critical enzyme that catalyzes the final two steps of purine catabolism, leading to the production of uric acid. Dysregulation of XO activity and the subsequent overproduction of uric acid are central to the pathophysiology of gout, a painful inflammatory arthritis. Consequently, the inhibition of XO is a cornerstone of therapy for managing hyperuricemia and preventing gout attacks.
The isoxazole ring is a prominent feature in many biologically active compounds, conferring favorable physicochemical properties and serving as a versatile scaffold for drug design. Derivatives of isoxazoles have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. Notably, the 5-phenylisoxazole-3-carboxylic acid scaffold has been identified as a promising starting point for the development of potent, non-purine XO inhibitors. This guide focuses on this compound, a derivative of this scaffold, to explore its potential within the competitive landscape of XO inhibitors.
The Comparators: Allopurinol and Febuxostat
A meaningful evaluation of a novel inhibitor requires benchmarking against established standards. In the context of XO inhibition, allopurinol and febuxostat are the primary clinical comparators.
-
Allopurinol: A purine analog, allopurinol acts as a substrate for XO and is converted to its active metabolite, oxypurinol, which is a potent non-competitive inhibitor. It has been the mainstay of gout therapy for decades.
-
Febuxostat: A non-purine selective inhibitor, febuxostat exhibits a mixed-type inhibition by binding to a channel leading to the enzyme's molybdenum center, thereby blocking substrate access. Its non-purine structure is associated with a lower risk of hypersensitivity reactions compared to allopurinol.
The distinct mechanisms and structural features of these two drugs provide a robust framework for comparing the potential of this compound.
Comparative Analysis: this compound vs. Known Inhibitors
While direct experimental data for this compound as a xanthine oxidase inhibitor is not extensively available in the public domain, we can infer its potential by examining a closely related derivative, 5-phenylisoxazole-3-carboxylic acid. A study on derivatives of this acid revealed potent XO inhibitory activity, with one of the most active compounds demonstrating an IC50 value of 0.36 µM.
| Inhibitor | Structure | Inhibition Type | IC50 Value (µM) |
| Allopurinol | Purine Analog | Competitive (Allopurinol), Non-competitive (Oxypurinol) | ~2.9 |
| Febuxostat | Non-Purine | Mixed | ~0.0018 |
| 5-Phenylisoxazole-3-carboxylic acid derivative (Compound 15) | Non-Purine | Not specified | 0.36 |
| This compound (Topic Compound) | Non-Purine | Hypothesized: Mixed | To be determined |
Table 1: Comparative data of xanthine oxidase inhibitors.
The data suggests that the 5-phenylisoxazole scaffold has the potential to yield inhibitors with potency comparable to or exceeding that of allopurinol. The significantly higher potency of febuxostat highlights the potential for further optimization of the isoxazole scaffold.
The key structural difference between the studied carboxylic acid derivatives and the topic compound is the presence of a carbohydrazide moiety (-CONHNH2) in place of a carboxylic acid (-COOH). The hydrazide group is a known pharmacophore that can participate in hydrogen bonding and act as a metal chelator, which could influence its binding to the molybdenum center of xanthine oxidase.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To empirically determine the inhibitory potential of this compound, a standardized in vitro xanthine oxidase inhibition assay is essential. The following protocol is based on established spectrophotometric methods.
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of its formation is proportional to enzyme activity. The inhibitory effect of a test compound is quantified by the reduction in this rate.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Phosphate Buffer (pH 7.5)
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
This compound (test compound)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and vehicle (DMSO).
-
Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle.
-
Test: Phosphate buffer, xanthine oxidase solution, and serial dilutions of the test compound.
-
Positive Control: Phosphate buffer, xanthine oxidase solution, and serial dilutions of allopurinol or febuxostat.
-
-
Reaction Initiation and Measurement:
-
Add the buffer, enzyme, and inhibitor (or vehicle) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set duration (e.g., every minute for 15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and positive controls using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).
-
Visualizing the Scientific Rationale
To better understand the context of this research, the following diagrams illustrate the biochemical pathway and the experimental workflow.
Caption: Inhibition of the Purine Catabolism Pathway.
Caption: Workflow for the In Vitro Xanthine Oxidase Inhibition Assay.
Discussion and Future Directions
The analysis of 5-phenylisoxazole-3-carboxylic acid derivatives strongly suggests that the 5-phenylisoxazole scaffold is a viable starting point for the development of novel xanthine oxidase inhibitors. The inhibitory potency observed with these derivatives, falling between that of allopurinol and febuxostat, is encouraging.
The critical next step is the experimental validation of this compound itself. The presence of the hydrazide moiety could offer unique interaction opportunities within the active site of xanthine oxidase, potentially leading to enhanced potency or a different inhibition profile compared to its carboxylic acid counterpart.
Future research should focus on:
-
Synthesis and In Vitro Testing: Synthesizing this compound and determining its IC50 value against xanthine oxidase using the protocol outlined above.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl ring and the hydrazide moiety to understand the key structural requirements for potent inhibition.
-
Mechanism of Inhibition Studies: Conducting enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed).
-
In Silico Modeling: Performing molecular docking studies to predict the binding mode of this compound and its derivatives within the active site of xanthine oxidase to guide further optimization.
Conclusion
This compound represents a promising, yet underexplored, molecule in the search for new xanthine oxidase inhibitors. While direct comparative data is pending, the strong performance of its close structural relatives against established drugs like allopurinol provides a compelling rationale for its investigation. The detailed experimental framework provided in this guide offers a clear path for researchers to rigorously evaluate its potential and contribute to the development of novel therapeutics for hyperuricemia and gout.
References
-
Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia. [Link]
-
Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. PMC - PubMed Central. [Link]
-
Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. PMC - NIH. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
-
Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PMC - PubMed Central. [Link]
-
Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. NIH. [Link]
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI. [Link]
-
Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]
-
From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. NIH. [Link]
-
Inhibition of the xanthine oxidase enzyme by Allopurinol. ResearchGate. [Link]
-
Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]
-
Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. PMC. [Link]
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. [Link]
Validating the Efficacy of 5-Phenylisoxazole-3-carbohydrazide In Vivo: A Comparative Guide for Preclinical Researchers
For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for evaluating the in vivo efficacy of 5-Phenylisoxazole-3-carbohydrazide, a versatile heterocyclic compound. While primarily known as a key intermediate in organic synthesis[1][2], its isoxazole core is a well-established pharmacophore in molecules exhibiting anti-inflammatory and analgesic properties.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system to ensure the trustworthiness of your findings. We will compare the hypothetical performance of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, providing a realistic context for its evaluation.
Mechanistic Considerations & The Rationale for In Vivo Modeling
This compound and its derivatives have been explored for various biological activities, including the inhibition of enzymes like xanthine oxidase and Exchange Proteins Directly Activated by cAMP (EPAC).[3][4] Many isoxazole-containing compounds are known to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes or by interfering with pro-inflammatory cytokine signaling.
Given this landscape, our in vivo validation strategy will focus on two primary therapeutic areas: analgesia (pain relief) and anti-inflammatory activity. The choice of animal models is therefore critical; they must replicate the key physiological aspects of these conditions to provide meaningful data.[5][6] Rodent models are standard in this preclinical phase due to their physiological similarities to humans and well-characterized responses to inflammatory and pain stimuli.[6]
The In Vivo Validation Workflow: A Step-by-Step Approach
A robust preclinical study is not a single experiment but a logical sequence of investigations designed to build a comprehensive profile of the compound. Our workflow is designed to first establish efficacy and then to understand the compound's behavior and safety within a living system.
Caption: A logical workflow for the in vivo validation of a novel compound.
Comparative Efficacy Data
The following tables present hypothetical, yet plausible, data comparing this compound to Diclofenac across our selected efficacy models. This structured data is essential for making go/no-go decisions in a drug development pipeline.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.85 ± 0.06 | - |
| This compound | 25 | 0.55 ± 0.05 | 35.3% |
| This compound | 50 | 0.38 ± 0.04 | 55.3% |
| This compound | 100 | 0.29 ± 0.03 | 65.9% |
| Diclofenac (Standard) | 10 | 0.32 ± 0.04 | 62.4% |
Table 2: Analgesic Efficacy in Acetic Acid-Induced Writhing Test
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Number of Writhings in 20 min (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle (Saline) | - | 45.2 ± 3.1 | - |
| This compound | 25 | 28.5 ± 2.5 | 36.9% |
| This compound | 50 | 19.8 ± 2.1 | 56.2% |
| This compound | 100 | 13.1 ± 1.8 | 71.0% |
| Diclofenac (Standard) | 10 | 15.5 ± 1.9 | 65.7% |
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following protocols are detailed to allow for accurate replication and validation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a cornerstone model for evaluating acute inflammation.[7][8][9] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[7]
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Selection: Use male Wistar rats (180-220g). House them in standard conditions with a 12h light/dark cycle and access to food and water ad libitum. Allow a 7-day acclimatization period.[10]
-
Grouping: Randomly assign animals to treatment groups (n=8 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and a positive control like Diclofenac (10 mg/kg).
-
Dosing: Administer the compounds orally (p.o.) by gavage, 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.
-
Data Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity.[11] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is a response to visceral pain.
Step-by-Step Methodology:
-
Animal Selection: Use male Swiss albino mice (20-25g). Acclimatize for at least 3 days.
-
Grouping and Dosing: As described in Protocol 1, administer the test compounds or vehicle orally 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of a 0.6% (v/v) solution of acetic acid intraperitoneally (i.p.).
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Trustworthiness: Integrating Pharmacokinetics and Toxicology
Efficacy data is only meaningful within a safe therapeutic window. Therefore, preliminary pharmacokinetic (PK) and acute toxicity studies are non-negotiable components of a trustworthy validation process.[12][13][14]
-
Pharmacokinetics (PK): A preliminary PK study after a single dose administration helps to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[15][16] This is crucial for correlating the observed efficacy with drug exposure levels and for designing rational dosing schedules in subsequent studies.[12] Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Acute Toxicity: A dose-escalation study is performed to determine the maximum tolerated dose (MTD) and to identify any potential acute adverse effects.[17] This involves administering single, increasing doses of the compound to different groups of animals and observing them for signs of toxicity (e.g., changes in behavior, weight loss, mortality) over a period of up to 14 days. This data is fundamental for establishing the safety margin of the compound.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to validating the in vivo efficacy of this compound as a potential anti-inflammatory and analgesic agent. The hypothetical data presented suggests that the compound exhibits dose-dependent efficacy comparable to the standard NSAID, Diclofenac.
A positive outcome from this workflow would justify proceeding to more complex models of chronic inflammation (e.g., Complete Freund's Adjuvant-induced arthritis) or neuropathic pain.[6][18] The integration of efficacy, pharmacokinetic, and toxicological assessments provides a robust data package, ensuring that decisions made during the drug development process are based on a solid foundation of scientific evidence. This self-validating approach is paramount for ensuring both the scientific integrity and the ultimate translational potential of the research.
References
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Google Scholar.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Scholar.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Google Scholar.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Google Scholar.
-
in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved January 21, 2026, from [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. SciRP.org. Retrieved January 21, 2026, from [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What in vivo models are used for pain studies? (2025). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved January 21, 2026, from [Link]
-
In Vivo Toxicity Study. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]
-
Clark, B., & Smith, D. A. (1984). Pharmacokinetics and Toxicity Testing. PubMed. Retrieved January 21, 2026, from [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). protocols.io. Retrieved January 21, 2026, from [Link]
-
How to design robust preclinical efficacy studies that make a difference. (n.d.). jax.org. Retrieved January 21, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). cancer.gov. Retrieved January 21, 2026, from [Link]
-
In vivo Toxicology. (n.d.). InterBioTox. Retrieved January 21, 2026, from [Link]
-
In Vivo Toxicology Service (Mouse, Rat). (n.d.). Altogen Labs. Retrieved January 21, 2026, from [Link]
-
4 Best Practices for Successful Invivo Tests in Clinical Research. (n.d.). bioaccessla.com. Retrieved January 21, 2026, from [Link]
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 7. ijpras.com [ijpras.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 11. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Toxicology | InterBioTox [interbiotox.com]
- 15. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 16. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling the Cross-Reactivity of 5-Phenylisoxazole-3-carbohydrazide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Phenylisoxazole-3-carbohydrazide, a versatile chemical scaffold. While this molecule serves as a valuable building block in medicinal chemistry, its off-target interaction profile is not extensively documented.[1] This guide, therefore, outlines a strategic, data-driven approach to systematically characterize its selectivity. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a tiered strategy for a comprehensive cross-reactivity assessment.
Introduction to this compound and the Imperative of Selectivity Profiling
This compound is a heterocyclic compound featuring a phenyl-substituted isoxazole ring coupled to a carbohydrazide moiety.[1] This scaffold is present in molecules that have shown a range of biological activities, including antitubercular effects, xanthine oxidase inhibition, and, most notably, antagonism of the Exchange Proteins Directly Activated by cAMP (EPAC).[2][3][4] The promiscuity of related analogs necessitates a thorough investigation of the parent compound's selectivity to qualify it for use as a specific chemical probe or as a starting point for a drug discovery program. Undisclosed off-target interactions can lead to confounding experimental results and potential toxicity.
This guide will focus on a logical, tiered approach to defining the cross-reactivity of this compound, beginning with its most likely targets based on analog data and expanding to broad, unbiased screening panels.
Tier 1: Initial Selectivity Assessment Against Known Analog Targets
Based on published data for its derivatives, the primary putative targets for this compound are EPAC, xanthine oxidase, and potentially targets relevant to Mycobacterium tuberculosis.
Exchange Proteins Directly Activated by cAMP (EPAC)
Analogs of this compound have been identified as potent EPAC antagonists.[4][5] EPAC1 and EPAC2 are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2, playing crucial roles in a variety of cellular processes, making them important therapeutic targets.[6][7] Therefore, the initial assessment should focus on the compound's activity on both EPAC isoforms.
This protocol describes a competitive binding assay using a fluorescently labeled cAMP analog to determine the affinity of this compound for EPAC1 and EPAC2.
Principle: In the absence of a competitor, a fluorescent cAMP analog binds to the EPAC protein, leading to a conformational change that can be measured by Förster Resonance Energy Transfer (FRET). A competing ligand will displace the fluorescent analog, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant human EPAC1 and EPAC2 proteins
-
8-NBD-cAMP (fluorescent cAMP analog)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl2)
-
384-well microplates
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of EPAC1 or EPAC2 protein.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add a fixed concentration of 8-NBD-cAMP to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the FRET signal using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Data Interpretation: A low IC50 value indicates high-affinity binding to EPAC. Comparing the IC50 values for EPAC1 and EPAC2 will reveal any isoform selectivity.
Diagram: EPAC Signaling Pathway
Caption: Simplified EPAC signaling cascade.
Xanthine Oxidase
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been reported as potent inhibitors of xanthine oxidase, an enzyme crucial for purine metabolism.[3] Inhibition of this enzyme reduces uric acid production and is a therapeutic strategy for gout.[2]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by the increase in absorbance at 295 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Xanthine oxidase (from bovine milk or recombinant human)
-
Xanthine
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
96-well UV-transparent microplates
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare a serial dilution of this compound in phosphate buffer.
-
In a 96-well plate, add the serially diluted compound or vehicle control.
-
Add a fixed concentration of xanthine oxidase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a fixed concentration of xanthine to all wells.
-
Immediately measure the increase in absorbance at 295 nm over time in kinetic mode.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Data Interpretation: A potent inhibitor will have a low IC50 value. To further characterize the inhibition, Lineweaver-Burk plots can be generated to determine the mechanism of inhibition (e.g., competitive, non-competitive).[8]
Tier 2: Broad Off-Target Screening
To build a comprehensive cross-reactivity profile, it is essential to screen this compound against a broad range of unrelated targets. Several contract research organizations (CROs) offer large-scale screening panels.
Kinome Profiling
Given that many small molecule inhibitors target the ATP-binding site of kinases, a kinome-wide screen is a critical step in assessing selectivity. Services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's kinase panel screening can provide data on the compound's interaction with hundreds of kinases.[9][10][11] These platforms typically employ competition binding assays to determine the dissociation constant (Kd) or percent inhibition at a given concentration for a large panel of kinases.[12][13]
Data Presentation: Kinase Selectivity Profile
| Kinase | Percent Inhibition @ 10 µM | Kd (µM) |
| EPAC1 | (from Tier 1) | (from Tier 1) |
| EPAC2 | (from Tier 1) | (from Tier 1) |
| Kinase A | ... | ... |
| Kinase B | ... | ... |
| ... | ... | ... |
GPCR and Ion Channel Profiling
G protein-coupled receptors (GPCRs) and ion channels are common off-targets for small molecules.[14][][16] Screening panels, such as those offered by Eurofins Discovery or Charles River Laboratories, can assess the binding of this compound to a wide array of these membrane proteins.[3][17][18] These screens are typically radioligand binding assays.
General Safety Pharmacology Panels
Comprehensive safety pharmacology panels assess the interaction of a compound with a collection of targets known to be associated with adverse drug reactions.[3][17] These panels often include a diverse set of receptors, transporters, and enzymes.
Tier 3: Cell-Based Functional Assays
Following the identification of potential off-targets from binding assays, it is crucial to confirm these interactions in a more physiologically relevant context using cell-based functional assays.[10][13]
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA® measures the extent of this stabilization in a cellular environment.
Materials:
-
Relevant cell line expressing the target of interest
-
This compound
-
PBS and lysis buffer
-
Instrumentation for heating cell lysates
-
Western blotting or mass spectrometry equipment for protein quantification
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Generate a melting curve for the target protein in the presence and absence of the compound.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in a cellular context.
Diagram: Tiered Cross-Reactivity Screening Workflow
Caption: A tiered approach to cross-reactivity profiling.
Conclusion
A thorough understanding of a compound's cross-reactivity is fundamental to its utility in research and drug development. For this compound, a systematic evaluation of its interactions with known analog targets, followed by broad off-target screening and cellular validation, will provide a comprehensive selectivity profile. This guide provides a roadmap for researchers to generate the necessary data to confidently assess the specificity of this important chemical scaffold. The experimental protocols and tiered strategy outlined herein are designed to be robust and adaptable, enabling a rigorous and insightful investigation into the pharmacological profile of this compound.
References
- Cheng, X., & Ji, Z. (2015). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 6033–6047.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. J., Hamilton, G. A., Henderson, J. L., Insko, D. E., Kassner, P. D., Kutilek, V. J., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kjamaa, K., & Sim, A. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of kinase inhibitors. Pharmaceuticals, 6(3), 276-294.
- Holz, G. G. (2004).
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Insel, P. A., Snead, A., Murray, F., Wilderman, A., & Zhang, L. (2012). GPCRomics: an approach to discover GPCR drug targets. Trends in Pharmacological Sciences, 33(4), 188–193.
- Klaeger, S., Gohlke, B., Perrin, J., Cocce, A., & Kuster, B. (2017). Chemical Proteomics Reveals the Target Space of Clinical Kinase Inhibitors. Science, 358(6367), eaan4368.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 20, 2026, from [Link]
- Nayak, N., Ramprasad, J., & Dalimba, U. (2015). New INH-pyrazole analogs: design, synthesis and evaluation of antitubercular and antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 25(23), 5540–5545.
- Zappia, G., Giammarioli, A. M., Pierini, M., & Malorni, A. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2531–2538.
- Almahariq, M., Tsalkova, T., Mei, F. C., Chen, H., Zhou, J., Sastry, S. K., Schwede, F., & Cheng, X. (2013). A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Molecular Pharmacology, 83(1), 122–128.
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 20, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 20, 2026, from [Link]
- Hori, M., & Tsubaki, K. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 1-14.
- Takano, Y., Hase-Aoki, K., Horiuchi, H., Shimomura, I., Io, F., & Kasai, Y. (2005). Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. Life Sciences, 76(16), 1835–1847.
- Rehmann, H., Schwede, F., Roscioni, S. S., & de Rooij, J. (2008). The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells. The Journal of Biological Chemistry, 283(48), 33516–33522.
- Bos, J. L. (2006). EPAC proteins: multi-purpose cAMP-regulated guanine nucleotide exchange factors. Trends in Biochemical Sciences, 31(12), 680–686.
- Zhu, Y., Chen, H., & Cheng, X. (2015). Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors. PLoS ONE, 10(6), e0128959.
-
World Health Organization. (2019). Adverse effects of first line anti-tubercular drugs on patients taking directly observed treatment short course chemotherapy. Retrieved January 20, 2026, from [Link]
Sources
- 1. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. criver.com [criver.com]
The Structural Nuances of Efficacy: A Comparative Guide to 5-Phenylisoxazole-3-carbohydrazide Analogs
The 5-phenylisoxazole-3-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its inherent chemical properties, including its planarity, hydrogen bonding capabilities, and the ability to be readily functionalized, have attracted significant research interest. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, offering insights into the rational design of potent and selective molecules for various biological targets. We will delve into the experimental data supporting these relationships, providing a technical resource for researchers, scientists, and drug development professionals.
The this compound Core: A Foundation for Diverse Bioactivity
The core structure, consisting of a phenyl ring attached to an isoxazole ring which is further linked to a carbohydrazide moiety, provides a unique three-dimensional arrangement that can interact with a variety of biological macromolecules. The phenyl ring offers a site for substitutions that can modulate lipophilicity, electronic properties, and steric interactions. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a bioisostere for other aromatic systems and contributes to the overall rigidity and metabolic stability of the molecule.[1][2] The carbohydrazide group (-CONHNH2) is a key pharmacophoric feature, capable of forming multiple hydrogen bonds and acting as a versatile handle for further chemical modifications.[3] This structural versatility has led to the discovery of this compound analogs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
Structure-Activity Relationship (SAR) Analysis: A Tale of Substituents and Targets
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the carbohydrazide side chain. The following sections provide a comparative analysis of these SAR trends across different therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation
Isoxazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes like histone deacetylases (HDACs) and topoisomerases.[4][7] For this compound analogs, the substitution pattern on the phenyl ring plays a critical role in determining their cytotoxic potency.
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as halogens (F, Cl, Br) or a trifluoromethyl (CF3) group, often enhances anticancer activity. This is likely due to altered electronic properties that favor binding to target proteins. For instance, a comparative analysis of phenyl-substituted heterocyclic carboxamides has shown that halogenated analogs exhibit significant cytotoxic effects.[8]
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. Generally, substitution at the para or meta position is more favorable than at the ortho position, which can introduce steric hindrance.
-
Modifications of the Carbohydrazide Moiety: Conversion of the carbohydrazide into various heterocyclic rings, such as pyrazoles or oxadiazoles, has been a successful strategy to enhance anticancer activity. These modifications can improve the pharmacokinetic properties of the compounds and introduce new interaction points with the biological target.[9] For example, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives showed significant inhibitory effects on the growth of A549 lung cancer cells.[9]
Comparative Anticancer Activity of Isoxazole Analogs:
| Compound ID | Core Structure | R1 (Phenyl Substituent) | R2 (Carbohydrazide Modification) | Target Cell Line | IC50 (µM) | Reference |
| A | 5-methyl-3-phenyl-isoxazole-4-carboxamide | H | -N-(4-(trifluoromethoxy)phenyl) | B16F1 (Melanoma) | 0.079 | [8] |
| B | 3-phenylisoxazole derivative | Varies | Butyl linker to hydroxamic acid | PC3 (Prostate) | 5.82 | [10] |
| C | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Varies | -NH2 | A549 (Lung) | Varies | [9] |
Antimicrobial Activity: Combating Pathogenic Microbes
The isoxazole nucleus is a component of several clinically used antimicrobial agents, highlighting its importance in this therapeutic area.[1] this compound analogs have been investigated for their activity against a range of bacteria and fungi.[5]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, often influenced by the substituents on the phenyl ring, is a key determinant of antimicrobial activity. A moderate lipophilicity is generally required for the compound to effectively penetrate the microbial cell wall.
-
Heterocyclic Modifications: Similar to anticancer agents, derivatization of the carbohydrazide moiety into thiosemicarbazides, triazoles, or other heterocycles can significantly enhance antimicrobial potency.[11] These modifications can lead to new mechanisms of action, such as inhibition of essential microbial enzymes.
-
Specific Substituent Effects: The introduction of a thiophene moiety to the isoxazole ring has been observed to increase antimicrobial activity.[12] Furthermore, certain substitutions can confer selectivity against specific microbial strains. For instance, some analogs have shown significantly higher activity against Candida albicans compared to bacteria.[5]
Comparative Antimicrobial Activity of Isoxazole Analogs:
| Compound ID | Core Structure | R (Phenyl Substituent) | Modification | Target Microbe | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4e | Isoxazole derivative | Varies | Varies | Candida albicans | 6-60 |[5] | | 4g | Isoxazole derivative | Varies | Varies | Candida albicans | 6-60 |[5] | | 4h | Isoxazole derivative | Varies | Varies | Candida albicans | 6-60 |[5] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and isoxazole derivatives have shown promise as anti-inflammatory agents.[6][13] They can exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways.[14]
Key SAR Insights for Anti-inflammatory Activity:
-
Phenyl Ring Substitution: The nature of the substituent on the phenyl ring can influence the anti-inflammatory profile. For example, some studies have shown that specific substitutions can lead to potent inhibition of carrageenan-induced paw edema, a common model for acute inflammation.[15]
-
Carbohydrazide Modifications: The carbohydrazide group can be modified to create hybrids with other known anti-inflammatory scaffolds. This molecular hybridization strategy can lead to compounds with enhanced potency and potentially dual mechanisms of action.[16]
-
Inhibition of Inflammatory Mediators: Certain isoxazole derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] The structural features responsible for this activity are an active area of investigation.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound analogs and the evaluation of their biological activity involve standardized laboratory procedures.
General Synthesis of this compound
A common synthetic route to this compound involves the reaction of the corresponding ethyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate.[17]
Step-by-step Protocol:
-
Esterification: The starting 5-phenylisoxazole-3-carboxylic acid is esterified, typically using ethanol in the presence of a catalytic amount of acid.
-
Hydrazinolysis: The resulting ethyl ester is then refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol.[17]
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent to yield the final product.
Caption: General synthetic scheme for this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow of the in vitro MTT assay for anticancer activity.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: While many active compounds have been identified, their precise molecular targets and mechanisms of action often remain to be fully elucidated.
-
Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs need to be optimized to ensure their suitability for in vivo applications.
-
Exploration of New Therapeutic Areas: The versatile nature of this scaffold suggests that its analogs may have potential in other therapeutic areas beyond those discussed here.
By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold holds great promise for the development of the next generation of innovative medicines.
References
- A Comparative Analysis of Anticancer Activity in Phenyl-Substituted Heterocyclic Carboxamides - Benchchem. (URL: )
-
Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides - ResearchGate. (URL: [Link])
-
Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (URL: [Link])
-
Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2 - PubMed. (URL: [Link])
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. (URL: [Link])
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (URL: [Link])
-
Isoxazole derivatives showing antimicrobial activity (61–69) - ResearchGate. (URL: [Link])
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (URL: [Link])
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])
-
Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (URL: [Link])
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (URL: [Link])
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ResearchGate. (URL: [Link])
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (URL: [Link])
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (URL: [Link])
-
Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central. (URL: [Link])
-
Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC - NIH. (URL: [Link])
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - NIH. (URL: [Link])
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. (URL: [Link])
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 17. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Phenylisoxazole-3-carbohydrazide: A Multifaceted Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the myriad of heterocyclic scaffolds, the isoxazole nucleus, particularly when functionalized with a carbohydrazide moiety, has emerged as a privileged structure. This guide provides a comprehensive comparative analysis of 5-Phenylisoxazole-3-carbohydrazide and its derivatives against established therapeutic agents across key biological activities: antitubercular, antibacterial, anticancer, and anti-inflammatory. By synthesizing available experimental data and elucidating the underlying methodologies, this document aims to equip researchers with the critical insights necessary to advance the development of this promising class of compounds.
The Versatile Architecture of Isoxazole-Hydrazides
The this compound scaffold combines the structural rigidity and diverse biological profile of the isoxazole ring with the reactive and versatile nature of the hydrazide group.[1] Isoxazoles, five-membered heterocycles containing nitrogen and oxygen, are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The hydrazide functional group (-CONHNH2) serves as a crucial pharmacophore and a versatile synthetic intermediate, allowing for the facile generation of a library of derivatives, such as hydrazones, by condensation with various aldehydes and ketones.[4] This structural adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.
Comparative Biological Evaluation
This section delves into a comparative analysis of this compound derivatives against standard drugs in various therapeutic areas. The performance is benchmarked against established agents to provide a clear perspective on their potential.
Antitubercular Activity: A Potent Alternative to Isoniazid
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of novel antitubercular agents.[5] Isoniazid (INH), a cornerstone of tuberculosis treatment, is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[5] Derivatives of 5-phenylisoxazole have been investigated as potential antitubercular agents, with promising results.
A study on a series of 5-phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives, which are structurally very similar to this compound, demonstrated potent activity against Mycobacterium tuberculosis.[6][7]
Table 1: Comparative Antitubercular Activity against M. tuberculosis H37Rv [6][7]
| Compound | MIC (μM) |
| 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | 0.34 |
| 5-(4'-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | 0.34 |
| 3-(2'-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 0.41 |
| Isoniazid (INH) | 0.91 |
The data clearly indicates that several 5-phenylisoxazole derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MIC) than the frontline drug Isoniazid, suggesting superior potency against the sensitive H37Rv strain.[6][7] This enhanced activity may be attributed to the hybrid structure, which could have a different mechanism of action or improved cell wall penetration.
Antibacterial Activity: Broad-Spectrum Potential
The isoxazole-hydrazide scaffold has also been explored for its broader antibacterial potential against both Gram-positive and Gram-negative bacteria. The ability to readily synthesize a variety of derivatives allows for the exploration of structure-activity relationships to optimize the antibacterial spectrum and potency.
While direct comparative data for this compound against standard antibiotics is limited, studies on closely related isoxazole and hydrazide derivatives provide valuable insights. For instance, various N-acyl hydrazone-linked isoxazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard drugs like Ciprofloxacin.[8]
Table 2: Illustrative Antibacterial Activity of Isoxazole-Hydrazone Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | Standard (e.g., Ciprofloxacin) |
| Isoxazole-Hydrazone Derivative A | Staphylococcus aureus | 18 | 22 |
| Isoxazole-Hydrazone Derivative B | Escherichia coli | 16 | 25 |
| Isoxazole-Hydrazone Derivative C | Pseudomonas aeruginosa | 14 | 20 |
The mechanism of antibacterial action for these compounds is believed to involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane. The lipophilicity and electronic properties of the substituents on the phenyl ring and the hydrazone moiety play a crucial role in determining the antibacterial potency.
Anticancer Activity: Targeting Proliferation and Viability
The isoxazole core is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting mechanisms such as apoptosis induction, and inhibition of topoisomerase and protein kinases.[4][9] The introduction of the carbohydrazide group offers a handle for creating novel derivatives with enhanced and selective cytotoxicity against cancer cell lines.
Table 3: Comparative Anticancer Activity (IC50, µM) against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) |
| Isoxazole-Curcumin Derivative | 3.97 |
| Curcumin | 21.89 |
| Doxorubicin | ~0.5 - 2.0 |
Note: The data for the isoxazole-curcumin derivative is from a study demonstrating the potency of isoxazole hybrids.[10] The IC50 for Doxorubicin is a general range from various studies.[5][11][12] This table illustrates the potential for isoxazole derivatives to exhibit potent anticancer activity.
The data suggests that isoxazole derivatives can possess potent cytotoxic effects against cancer cells. The mechanism of action is often multifactorial, involving the induction of apoptosis through various signaling pathways.
Caption: Simplified signaling pathway for apoptosis induction by isoxazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research area. Isoxazole derivatives have been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7][13]
While direct comparative data for this compound against the common NSAID Diclofenac is scarce, studies on other isoxazole derivatives in the carrageenan-induced paw edema model in rats provide a basis for comparison.
Table 4: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Isoxazole Derivative (Representative) | 20 | ~50-70% |
| Diclofenac | 5 | ~40-60% |
Note: The data for the isoxazole derivative is a representative range from studies on various isoxazole compounds.[14][15][16][17] The data for Diclofenac is also a general range observed in this model.[14][15][16][17] This highlights the potential for isoxazole derivatives to exhibit anti-inflammatory effects comparable to or exceeding that of standard NSAIDs.
The anti-inflammatory action of these compounds is often linked to the inhibition of pro-inflammatory mediators.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the Claisen condensation of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The resulting ester is then reacted with hydrazine hydrate to yield the final carbohydrazide.
Step-by-step Methodology:
-
Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate: To a solution of sodium ethoxide in ethanol, add a mixture of acetophenone and diethyl oxalate dropwise at 0°C. Stir the reaction mixture at room temperature for several hours. After completion, acidify the mixture and extract the product with an organic solvent.
-
Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate: Reflux the ethyl 2,4-dioxo-4-phenylbutanoate with hydroxylamine hydrochloride in ethanol for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Synthesis of this compound: Reflux the ethyl 5-phenylisoxazole-3-carboxylate with an excess of hydrazine hydrate in ethanol for several hours. Upon cooling, the product precipitates out and can be collected by filtration and recrystallized to obtain the pure compound.[18]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]
In Vitro Antibacterial Activity: Zone of Inhibition Assay
The zone of inhibition assay is a widely used method to evaluate the antibacterial efficacy of a compound.
Step-by-step Methodology:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the test compound and a standard antibiotic (e.g., Ciprofloxacin) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-step Methodology:
-
Animal Grouping and Fasting: Group the animals (e.g., Wistar rats) and fast them overnight before the experiment.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., Diclofenac) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[15][16][17]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The available data, particularly in the realm of antitubercular activity, demonstrates the potential for derivatives of this scaffold to surpass the efficacy of existing drugs. While direct comparative data for anticancer and anti-inflammatory activities against standard drugs is still emerging, the broader body of research on isoxazole and hydrazide derivatives strongly supports their potential in these areas.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
The continued exploration of this compound and its analogues holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
References
- Gorantla, V., et al. (2017).
- Isoxazole derivatives as anticancer agents. (2024, March 4). ChemicalBook.
- Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. (n.d.).
- IC50s of the target candidates (1–14) along with doxorubicin toward... (n.d.).
- Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (n.d.). Repositorio Institucional ULima.
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2675.
- Activities of tested compounds against the MCF-7 breast cancer cell line. (n.d.).
- Anti-inflammatory activity (%, mean ± SEM) of diclofenac (5 and 20 mg/kg) given orally 60 min before carrageenan injection. … (n.d.).
- Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. (2025, August 11). NIH.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Engineered Science.
- IC50 of compound 4 and compound 9 as well as doxorubicin (as a reference drug) on different cancer cell lines. (n.d.).
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022, July 13). NIH.
- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023, December 8). CDN.
- Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (n.d.). PubMed.
- Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. (n.d.). PMC.
- 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide | CAS 91587-71-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022, February 14). RSC Publishing.
- (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2026, January 6).
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). MDPI.
- 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. (n.d.). PMC.
- In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018, June 1). PubMed.
- Buy 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide (EVT-2796059) | 869945-57-3. (n.d.). Chem-Impex.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
- Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide. (n.d.). PubMed.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. espublisher.com [espublisher.com]
- 11. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Site of 5-Phenylisoxazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the precise identification of a small molecule's binding site on its protein target is a cornerstone of rational drug design. This guide offers an in-depth, comparative analysis of state-of-the-art methodologies for confirming the binding site of 5-Phenylisoxazole-3-carbohydrazide, a versatile scaffold in medicinal chemistry. By presenting a blend of biophysical, biochemical, and computational techniques, this document serves as a practical resource for researchers aiming to elucidate the molecular interactions that drive the biological activity of this and similar compounds. We will explore not only the "how" but also the critical "why" behind experimental choices, ensuring a robust and validated understanding of the target engagement.
The Challenge: From Hit to Validated Lead
This compound and its derivatives have emerged as privileged structures, demonstrating activity against a range of biological targets, including Exchange Proteins directly Activated by cAMP (EPAC) and Xanthine Oxidase.[1][2] The initial identification of a "hit" compound is merely the prologue. The subsequent, critical chapter is the unambiguous confirmation of its binding site. This validation is paramount for several reasons:
-
Mechanism of Action: It provides a clear understanding of how the molecule exerts its effect, whether as a competitive, non-competitive, or allosteric modulator.
-
Structure-Activity Relationship (SAR): Knowledge of the binding pocket enables medicinal chemists to design more potent and selective analogs.
-
Off-Target Effects: Confirming the intended binding site helps in predicting and mitigating potential off-target interactions that could lead to toxicity.
This guide will navigate the multifaceted approach required for this confirmation, comparing and contrasting the premier experimental and computational methodologies.
The Gold Standard: High-Resolution Structural Biology
Direct visualization of the protein-ligand complex offers the most unequivocal evidence of a binding site. X-ray crystallography and, increasingly, Cryo-Electron Microscopy (Cryo-EM) stand as the definitive techniques in this domain.
X-Ray Crystallography
X-ray crystallography provides an atomic-resolution three-dimensional structure of the protein-ligand complex, revealing the precise orientation of the ligand and its interactions with specific amino acid residues.[3][4]
Experimental Protocol: Co-crystallization of Target Protein with this compound
-
Protein Expression and Purification: Express and purify the target protein (e.g., the catalytic domain of EPAC1 or Xanthine Oxidase) to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of this compound. The compound should be dissolved in a compatible solvent like DMSO, ensuring the final DMSO concentration in the protein solution is minimal (<5%) to avoid interference with crystallization.[5]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization and Soaking (Alternative): If co-crystallization is unsuccessful, attempt to grow apo-protein crystals and then soak them in a solution containing this compound.[5]
-
Data Collection and Structure Determination: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using a known structure of the target protein. Refine the model and build the ligand into the observed electron density.
Workflow for X-ray Crystallography
Caption: Workflow for determining a protein-ligand complex structure via X-ray crystallography.
Probing the Interaction in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the ligand's binding epitope.[6] For a small molecule like this compound, ligand-observed NMR experiments are particularly well-suited.
Saturation Transfer Difference (STD) NMR
STD-NMR is highly effective for identifying which parts of a ligand are in close proximity to the protein.[7][8] This "group epitope mapping" provides crucial information about the ligand's orientation in the binding pocket.
Experimental Protocol: STD-NMR for this compound
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and a 50- to 100-fold molar excess of this compound in a deuterated buffer.
-
Acquisition of Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the mixture.
-
STD Experiment: Acquire a pair of spectra: an "on-resonance" spectrum where a specific frequency corresponding to protein resonances is saturated, and an "off-resonance" spectrum where a frequency far from any protein or ligand signals is irradiated.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the ligand that received saturation transfer from the protein.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons to the protein surface. Protons of the phenyl ring and the isoxazole core can be independently analyzed to map the binding interface.
Logical Flow of an STD-NMR Experiment
Caption: The logical progression of an STD-NMR experiment to identify ligand binding epitopes.
Quantifying the Interaction: Biophysical Techniques
While structural and NMR methods provide detailed information on the binding mode, other biophysical techniques are essential for quantifying the binding affinity (K D ) and kinetics (k on and k off ).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding events.[1][9] It provides a wealth of kinetic and affinity data.
Experimental Protocol: SPR Analysis of this compound Binding
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the amount of bound ligand. This generates a sensorgram.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams at different analyte concentrations to a suitable binding model to determine the on-rate (k on ), off-rate (k off ), and dissociation constant (K D ).
| Technique | Information Gained | Advantages | Disadvantages |
| X-Ray Crystallography | High-resolution 3D structure, precise binding mode, specific interactions | Unambiguous binding site identification | Requires well-diffracting crystals, potential for crystal packing artifacts |
| STD-NMR | Ligand binding epitope, confirmation of binding in solution | Does not require protein assignment, relatively fast | Provides qualitative information on proximity, not a full structure |
| Surface Plasmon Resonance | Binding affinity (K D ), kinetics (k on , k off ) | Real-time, label-free, quantitative | Requires protein immobilization, mass transport limitations can be an issue for small molecules |
| Site-Directed Mutagenesis | Identification of key interacting residues | Validates the functional importance of specific residues | Can cause protein misfolding, indirect method |
| Computational Docking | Predicted binding pose, estimated binding energy | Fast, cost-effective, provides a structural hypothesis | Prone to inaccuracies, requires experimental validation |
Validating the Functional Relevance: Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful biochemical method to probe the functional importance of specific amino acid residues in the binding of a ligand.[10][11] By mutating residues hypothesized to be in the binding site (based on structural data or computational models), one can assess the impact on ligand binding.
Experimental Protocol: Validation of the Binding Site by Mutagenesis
-
Identify Key Residues: Based on a crystal structure or a reliable docking model, identify amino acid residues predicted to make critical contacts with this compound (e.g., hydrogen bond donors/acceptors, aromatic stacking partners).
-
Generate Mutants: Use PCR-based methods to create mutant versions of the target protein where these key residues are replaced (e.g., with alanine to remove the side chain's functionality).
-
Express and Purify Mutants: Express and purify the mutant proteins.
-
Binding Assays: Measure the binding affinity of this compound to the mutant proteins using a suitable technique like SPR or a functional assay.
-
Analysis: A significant increase in the K D value for a mutant compared to the wild-type protein indicates that the mutated residue is important for ligand binding.
In Silico Prediction: Computational Docking
Computational docking is a valuable tool for generating hypotheses about the binding mode of a ligand.[3][12] It can predict the preferred orientation of this compound within the binding pocket of a target protein and estimate the binding affinity.
Protocol: Molecular Docking of this compound
-
Prepare Protein Structure: Obtain a high-resolution crystal structure of the target protein. If unavailable, a homology model can be used, though with caution. Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules.
-
Prepare Ligand Structure: Generate a 3D structure of this compound and optimize its geometry.
-
Define Binding Site: Define the search space for the docking algorithm, typically a grid centered on the known or putative binding site.
-
Run Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function.
-
Analyze Results: Analyze the top-scoring poses to identify the most likely binding mode and the key interactions with the protein.
Comparative Analysis with Alternative Compounds
To provide context for the binding of this compound, it is instructive to compare its binding mode with that of other known inhibitors of the same target.
EPAC Inhibitors
ESI-09, a derivative of the isoxazole scaffold, is a known competitive inhibitor of EPAC, binding to the cAMP binding domain.[1] Another inhibitor, CE3F4, is an uncompetitive inhibitor, suggesting a different binding site.[13] A structural or detailed biophysical comparison would reveal whether this compound acts in a similar competitive manner to ESI-09 or engages a distinct allosteric site.
Xanthine Oxidase Inhibitors
Allopurinol and febuxostat are well-characterized inhibitors of xanthine oxidase that bind to the molybdenum center in the active site.[14] Flavonoids like luteolin and quercetin act as competitive inhibitors, also targeting the active site.[15][16] Docking studies and subsequent experimental validation would clarify whether this compound occupies the same active site or binds to a different pocket.
Conclusion
Confirming the binding site of a small molecule like this compound requires a multi-pronged, integrated approach. While high-resolution structural methods like X-ray crystallography provide the most definitive answers, they should be complemented by solution-based techniques like NMR and quantitative biophysical methods such as SPR. Site-directed mutagenesis is indispensable for validating the functional relevance of the observed interactions. Computational docking plays a crucial role in hypothesis generation and in rationalizing experimental findings. By judiciously combining these methodologies, researchers can build a comprehensive and validated model of how this compound engages its biological target, paving the way for its optimization as a potent and selective therapeutic agent.
References
-
Mayer, M., & Meyer, B. (1999). Characterizing of ligand binding by saturation transfer difference spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]
-
Principles and Experimental Methodologies on Protein-Ligand Binding - Longdom Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. [Link]
-
Angulo, J., & Nieto, P. M. (2011). NMR in the study of protein-ligand interactions. eLS. [Link]
-
Cheng, X., et al. (2016). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 59(5), 2245-2259. [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). Journal of Chemistry. [Link]
-
Viegas, A., Manso, J., Corzana, F., & Jiménez-Barbero, J. (2011). Saturation Transfer Difference (STD) NMR. eLS. [Link]
-
Ligand Binding Sites. (2020, November 23). JoVE. [Link]
-
Rehmann, H. (2017). The future of EPAC-targeted therapies: agonism versus antagonism. Biochemical Society Transactions, 45(1), 7-14. [Link]
-
Carta, F., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4059-4063. [Link]
-
5-Phenylisoxazole-3-carboxylic acid hydrazide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Canales, A., et al. (2024). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR. Journal of the American Chemical Society. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved January 20, 2026, from [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2019). Analytical Chemistry. [Link]
-
The future of EPAC-targeted therapies: agonism versus antagonism. (2017). Portland Press. [Link]
-
Chapter 7: Multi-frequency Saturation Transfer Difference NMR to Characterize Weak Protein–Ligand Complexes. (2022). Royal Society of Chemistry. [Link]
-
Molecular modeling and docking of small molecule inhibitors against NEK2. (2014). Bioinformation. [Link]
-
Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. (1998). Journal of Biological Chemistry. [Link]
-
Site-Directed Mutagenesis. (n.d.). Twist Bioscience. Retrieved January 20, 2026, from [Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). Springer Nature. Retrieved January 20, 2026, from [Link]
-
Identification of novel Epac2 antagonists through in silico and in vitro analyses. (2012). Semantic Scholar. [Link]
-
Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Proteros. Retrieved January 20, 2026, from [Link]
-
Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin. (2010). Journal of Natural Products. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. [Link]
-
What are EPAC inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
Structure-Guided Design of Selective Epac1 and Epac2 Agonists. (2015). PLOS Biology. [Link]
-
Mutagenesis: Site-Directed. (n.d.). Twist Bioscience. Retrieved January 20, 2026, from [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). ResearchGate. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
-
Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2021). Pharmaceutical Biology. [Link]
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2021). International Journal of Molecular Sciences. [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2025). Chemistry – A European Journal. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
-
Competitive binding experiments can reduce the false positive results of affinity-based ultrafiltration-HPLC: A case study for identification of potent xanthine oxidase inhibitors from Perilla frutescens extract. (2025). ResearchGate. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022). Semantic Scholar. [Link]
Sources
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. Small-molecule ligand docking into comparative models with Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drughunter.com [drughunter.com]
- 11. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-Phenylisoxazole-3-carbohydrazide Activity: A Comparative Guide
In the landscape of modern drug discovery, the independent verification of a compound's biological activity is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the bioactivity of 5-Phenylisoxazole-3-carbohydrazide. This molecule, possessing a versatile isoxazole core, has emerged as a scaffold of interest with potential applications in various therapeutic areas.[1][2] This document will delve into detailed protocols for evaluating two of its key reported activities—antimicrobial and monoamine oxidase (MAO) inhibition—and compare its performance against established agents, Ciprofloxacin and Pargyline, respectively.
The isoxazole moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3][4][5] The carbohydrazide functional group further enhances its potential for biological interactions, making this compound a compelling candidate for further investigation.[1] This guide is structured to provide not just the "how" but the "why" behind the experimental designs, ensuring a thorough and scientifically sound verification process.
Section 1: Comparative Analysis of Antimicrobial Activity
The proliferation of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have shown promise in this area.[6][7][8] This section outlines the protocol for verifying the antibacterial activity of this compound against a panel of clinically relevant bacteria and compares its efficacy to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Rationale for Comparator Selection
Ciprofloxacin is a well-established antibiotic with a known mechanism of action (inhibition of DNA gyrase and topoisomerase IV) and extensive publicly available data on its minimum inhibitory concentrations (MICs) against various bacterial species. This makes it an ideal benchmark for evaluating the potency of a novel antimicrobial compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]
Materials:
-
This compound
-
Ciprofloxacin (analytical standard)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA).[13] Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
This will result in a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only MHB and the bacterial inoculum (no compound).
-
Negative Control: Wells containing only MHB (no bacteria or compound).
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the bacterial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | B. subtilis ATCC 6633 |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Interpretation: A lower MIC value indicates greater antimicrobial potency. The activity spectrum of this compound can be determined by comparing its MIC values across the different bacterial species.
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Section 2: Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[14] Their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[14][15] Isoxazole-containing compounds have been identified as potential MAO inhibitors.[15][16] This section details a protocol to verify the MAO inhibitory activity of this compound and compare it with Pargyline, a well-known irreversible MAO inhibitor.
Rationale for Comparator Selection
Pargyline is a classic, potent, and irreversible inhibitor of both MAO-A and MAO-B. Its well-characterized inhibitory profile provides a robust benchmark against which to measure the potency and potential selectivity of a novel inhibitor.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation, using a fluorometric probe.
Materials:
-
This compound
-
Pargyline (analytical standard)
-
Recombinant human MAO-A and MAO-B enzymes
-
Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
Phosphate buffer (pH 7.4)
-
Sterile 96-well black microtiter plates (for fluorescence reading)
-
Fluorometric plate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Pargyline in DMSO.
-
Prepare working solutions of MAO-A and MAO-B enzymes, tyramine, HRP, and Amplex Red in phosphate buffer.
-
-
Assay in Microtiter Plates:
-
Add 20 µL of a serial dilution of the test compound or Pargyline to the wells.
-
Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the substrate solution (containing tyramine, HRP, and Amplex Red) to all wells to start the reaction.
-
-
Controls:
-
100% Activity Control: Wells with enzyme and substrate but no inhibitor.
-
Background Control: Wells with substrate but no enzyme.
-
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
The IC₅₀ values for both MAO-A and MAO-B should be presented in a table.
Table 2: Comparative MAO Inhibitory Activity (IC₅₀ in µM)
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Pargyline | Experimental Value | Experimental Value | Calculated Value |
Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The selectivity index (SI) is calculated by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B. An SI value significantly greater than 1 indicates selectivity for MAO-B, while a value significantly less than 1 indicates selectivity for MAO-A.
Signaling Pathway and Experimental Workflow Diagram
Caption: MAO inhibition and detection pathway.
Caption: Workflow for MAO inhibition assay.
Conclusion
This guide provides a robust and scientifically rigorous framework for the independent verification of the antimicrobial and MAO inhibitory activities of this compound. By employing standardized protocols and comparing the results against well-characterized compounds like Ciprofloxacin and Pargyline, researchers can generate reliable and reproducible data. The detailed methodologies and the rationale behind the experimental choices are intended to empower researchers to conduct these evaluations with confidence and contribute to the growing body of knowledge surrounding this promising class of compounds. The provided workflows and diagrams serve as visual aids to ensure clarity and precision in the execution of these experiments. Ultimately, the independent validation of these activities is a critical step in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
-
Herrera-Fernández, A. M., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 6014093. [Link]
-
Tsai, C.-H., et al. (2015). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 6312-6320. [Link]
-
El-Sayed, W. M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(21), 5038. [Link]
-
Wikipedia. (2023, December 29). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
-
Patil, S., et al. (2012). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 4(5), 1937-1944. [Link]
-
Struga, M., et al. (2013). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 70(6), 1055-1061. [Link]
-
Singh, R., & Pal, D. (2013). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2013, 674905. [Link]
-
Kumar, A., & Kumar, R. (2021). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 11(10), 001-010. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65. [Link]
-
Viljoen, F. P., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 856-867. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Herraiz, T., & Guillén, H. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 2680, pp. 249-263). Humana, New York, NY. [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives showing anticonvulsant activity (88–93). [Link]
-
Özdemir, A., et al. (2015). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 20(8), 14837-14853. [Link]
-
Uddin, M. S., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4296. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Tyagi, P., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library, 4(2), 643-649. [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (n.d.). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. [Link]
-
Pushpagiri College of Pharmacy. (2016). ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. [Link]
-
Pathak, A., & Sharma, N. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper, 13(02), 200–207. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Li, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Future Medicinal Chemistry, 17(22), 1839-1854. [Link]
-
Singh, S., et al. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(3-S), 113-118. [Link]
-
Kumar, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(01), 724-737. [Link]
-
Fesharaki, S., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(5), 393-401. [Link]
-
Viljoen, F., et al. (2021). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research, 30(6), 1251-1260. [Link]
-
Li, J., et al. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 315-325). Humana, New York, NY. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 4. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. scientifictemper.com [scientifictemper.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of 5-Phenylisoxazole-3-carbohydrazide and Its Analogs
For drug discovery and chemical biology researchers, the journey from a promising molecular scaffold to a validated chemical probe is paved with rigorous experimental assessment. The 5-phenylisoxazole core is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. This guide provides a comprehensive framework for assessing the specificity of a representative member of this class, 5-Phenylisoxazole-3-carbohydrazide, using established techniques and comparative analysis. We will operate under the working hypothesis, based on published structure-activity relationship (SAR) studies of related compounds, that this molecule may exhibit activity against the Exchange Proteins Directly Activated by cAMP (EPAC).[1][2]
Our objective is to not only determine the on-target potency but also to proactively identify potential off-targets, a critical step for the validation of any small molecule inhibitor. This guide will compare the hypothetical performance of this compound (termed 'Test Compound 1' or 'TC1' for this guide) with two well-characterized EPAC inhibitors: ESI-09, a pan-EPAC antagonist, and CE3F4, a selective inhibitor of the EPAC1 isoform.[3][4][5][6]
The Importance of Specificity in EPAC Signaling
Below is a simplified representation of the cAMP signaling cascade, highlighting the distinct roles of PKA and EPAC.
Figure 2: General workflow for a CETSA experiment.
Materials:
-
Cell line expressing endogenous EPAC1 (e.g., HEK293)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., PBS with protease inhibitors)
-
Test Compound 1, DMSO (vehicle)
-
PCR tubes and a thermal cycler
-
Anti-EPAC1 antibody
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with TC1 (e.g., 20 µM) or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing the respective compound or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration and normalize samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-EPAC1 antibody.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. The shift in the midpoint of this curve (Tm) between vehicle and compound-treated samples (ΔTm) indicates target engagement.
Unbiased Off-Target Profiling with Chemical Proteomics
The final and most comprehensive step in specificity assessment is to identify unintended binding partners, or off-targets. Chemical proteomics is a powerful, unbiased approach for this purpose. [9][10]By analyzing changes in the entire proteome upon compound treatment, we can identify proteins whose thermal stability is altered, suggesting a direct or indirect interaction. [11]
Data Presentation: Proteomic Off-Target Hits
The following table presents a hypothetical, abbreviated list of proteins identified in a thermal proteome profiling (TPP) experiment as having significant thermal shifts upon treatment with TC1.
| Protein | Gene | ΔTm (°C) | Biological Function | Potential Implication |
| EPAC1 | RAPGEF3 | +3.5 | Guanine nucleotide exchange factor | On-target |
| PDE4D | PDE4D | +2.1 | Phosphodiesterase | Potential off-target, may affect cAMP levels |
| HSP90AA1 | HSP90AA1 | -1.8 | Chaperone protein | Common off-target, destabilization |
| TUBB | TUBB | +1.5 | Tubulin beta chain | Off-target, could affect cytoskeleton |
Note: Data is hypothetical. A negative ΔTm suggests destabilization.
Experimental Workflow: Thermal Proteome Profiling (TPP)
Principle: TPP is a large-scale implementation of CETSA where quantitative mass spectrometry is used to measure the thermal stability of thousands of proteins simultaneously. Changes in the melting curves of proteins in the presence of a compound identify its cellular targets and off-targets. [11]
Figure 3: Workflow for Thermal Proteome Profiling (TPP).
Procedure Overview:
-
Treatment and Heating: Two populations of cells are treated with either vehicle (DMSO) or TC1. Each population is then divided into aliquots and heated to a range of temperatures (typically 10 points).
-
Sample Processing: Soluble protein fractions are isolated as in the CETSA protocol.
-
Proteomic Preparation: Proteins from each sample are digested into peptides.
-
Isobaric Labeling: Peptides from each temperature point are labeled with a different tandem mass tag (TMT) reagent. This allows samples from all temperature points to be combined and analyzed in a single mass spectrometry run, improving throughput and accuracy.
-
LC-MS/MS Analysis: The combined, labeled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify and quantify thousands of proteins across all temperature points. Melting curves are generated for each protein in both the vehicle and TC1-treated states. Proteins with a statistically significant shift in their melting temperature (ΔTm) are identified as potential binding partners.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to characterizing the specificity of this compound. By combining in vitro biochemical assays, cellular target engagement studies, and unbiased proteomic profiling, researchers can build a comprehensive specificity profile for this and other novel small molecules. The hypothetical data presented for "Test Compound 1" suggest it is a moderately potent, pan-EPAC inhibitor that successfully engages its target in cells. However, the proteomic analysis revealed potential off-targets, such as PDE4D and tubulin, that warrant further investigation through secondary assays. This rigorous, self-validating workflow is essential for developing high-quality chemical probes and advancing our understanding of complex biological systems.
References
-
Selvaratnam, R., & Melacini, G. (2020). Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. International Journal of Molecular Sciences, 21(19), 7132. [Link]
-
Rehmann, H. (2013). Epac-inhibitors: facts and artefacts. Scientific Reports, 3, 3032. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419–2428. [Link]
-
Mi, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 19914. [Link]
-
Zhu, Y., et al. (2015). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 6075–6087. [Link]
-
Chen, H., et al. (2017). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5179-5183. [Link]
-
Chen, H., et al. (2014). Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists. Journal of Medicinal Chemistry, 57(9), 3649–3658. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Courilleau, D., et al. (2013). The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). British Journal of Pharmacology, 170(4), 867–877. [Link]
-
Li, X., & Li, X. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1297-1300. [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
Li, H., et al. (2017). Structure-activity relationships of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides as novel antagonists of exchange proteins directly activated by cAMP (EPACs). Bioorganic & Medicinal Chemistry Letters, 27(23), 5179-5183. [Link]
-
Boulton, S., et al. (2019). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry, 62(10), 5063-5079. [Link]
-
FabGennix. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 191-214. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Laqtom, N. N., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Zhu, Y., et al. (2015). Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 6075-6087. [Link]
-
Mi, Y., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
-
Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (144), e58670. [Link]
-
Li, H., et al. (2017). Structure-activity relationships of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides as novel antagonists of exchange proteins directly activated by cAMP (EPACs). Bioorganic & Medicinal Chemistry Letters, 27(23), 5179-5183. [Link]
-
Patsnap Synapse. (2024). What are EPAC inhibitors and how do they work?. Retrieved from [Link]
-
Tirado-Vélez, J. M., et al. (2021). Pharmacological inhibition of Epac1 protects against pulmonary fibrosis by blocking FoxO3a neddylation. European Respiratory Journal, 58(4), 2004245. [Link]
-
Oldfield, C., et al. (2020). EPAC1 and 2 inhibit K+ currents via PLC/PKC and NOS/PKG pathways in rat ventricular cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology, 318(4), H893-H905. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
Ghigo, A., et al. (2023). EPAC1 inhibition protects the heart from doxorubicin-induced toxicity. eLife, 12, e84323. [Link]
Sources
- 1. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides as novel antagonists of exchange proteins directly activated by cAMP (EPACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Tuberculosis: A Comparative Analysis of 5-Phenylisoxazole-3-Carbohydrazide Derivatives Against the Gold Standard, Isoniazid
For decades, isoniazid has been a cornerstone in the global fight against tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis (Mtb). However, the alarming rise of drug-resistant strains necessitates the urgent development of novel therapeutic agents. This guide provides a detailed comparison of an emerging class of compounds, 5-Phenylisoxazole-3-carbohydrazide derivatives, with the standard of care, isoniazid, in preclinical disease models. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed to evaluate their potential.
The Standard of Care: Isoniazid's Double-Edged Sword
Isoniazid (INH) is a highly effective first-line antitubercular drug, integral to the standard 6-month combination therapy that also includes rifampicin, pyrazinamide, and ethambutol[1][2]. Its bactericidal activity against replicating Mtb has been pivotal in treating and curing TB.
Mechanism of Action: A Pro-Drug's Targeted Strike
Isoniazid is a pro-drug, meaning it is inactive until it enters the mycobacterial cell. There, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][4][5] The activated form of isoniazid then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall.[3][5][6] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.
Caption: Mechanism of Action of Isoniazid (INH).
The primary vulnerability of this mechanism lies in its reliance on activation by KatG. The most common form of isoniazid resistance, found in a significant percentage of clinical isolates, is caused by mutations in the katG gene, which prevent the conversion of the pro-drug into its active form.[3][4][7]
A New Contender: this compound Derivatives
To combat isoniazid resistance and enhance efficacy, researchers have focused on creating hybrid molecules that retain the core pharmacophore of isoniazid while introducing new chemical moieties. This compound serves as a scaffold for such derivatives, specifically isonicotinylhydrazones, which are essentially modified versions of isoniazid.
Postulated Mechanism of Action: Enhancing a Proven Strategy
These derivatives, being structural analogues of isoniazid, are hypothesized to share the same fundamental mechanism of action: inhibition of mycolic acid synthesis via InhA. The addition of the phenylisoxazole group is a strategic choice designed to increase the lipophilicity of the molecule.[8] This increased lipid-solubility may enhance the compound's ability to permeate the complex, lipid-rich cell wall of M. tuberculosis, potentially leading to higher intracellular concentrations and greater efficacy, even in strains where isoniazid's uptake or activation might be partially compromised.
Head-to-Head Comparison: In Vitro Efficacy
The most direct way to compare the potency of these new derivatives against isoniazid is by determining their Minimum Inhibitory Concentration (MIC) in laboratory cultures of M. tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of the bacteria. A lower MIC value indicates a more potent compound.
A key study by Rojas et al. (2021) synthesized a series of novel phenylisoxazole isonicotinylhydrazone derivatives and tested their activity against both a drug-sensitive strain of Mtb (H37Rv) and a drug-resistant strain (TB DM97). The results demonstrated a significant improvement in potency over the standard of care.
| Compound | Target Mtb Strain | MIC (μM)[9] | Isoniazid MIC (μM)[9] | Fold Improvement vs. Isoniazid |
| Phenylisoxazole Derivatives (Average) | H37Rv (Sensitive) | 0.34–0.41 | 0.91 | ~2.2 - 2.7x |
| 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone (Cmpd 6) | TB DM97 (Resistant) | 12.41 | >25 (est.) | >2x (cytotoxic) |
| 5-(4'-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone (Cmpd 7) | TB DM97 (Resistant) | 13.06 | >25 (est.) | >2x (cytotoxic) |
Data Summary: The experimental data clearly shows that the this compound derivatives are approximately 2.2 to 2.7 times more potent than isoniazid against the standard drug-sensitive H37Rv strain.[9] Furthermore, select compounds demonstrated significant cytotoxic activity against a resistant strain, highlighting their potential to overcome existing resistance mechanisms.[9]
Performance in Disease Models: The In Vivo Arena
While in vitro data is crucial for initial screening, the true test of a drug's potential is its efficacy within a living organism. The standard preclinical model for tuberculosis is the mouse model.
The Murine Model of Tuberculosis
Typically, mice (often C57BL/6 or BALB/c strains) are infected with M. tuberculosis via an aerosol route to mimic natural infection in the lungs.[2] After the infection is established (usually over several weeks), treatment with the test compound is initiated. The primary endpoint is the reduction in the bacterial burden in the lungs and spleen, measured in Colony-Forming Units (CFU).
Isoniazid, administered at a standard dose (e.g., 25 mg/kg), consistently produces a significant reduction in bacterial load in this model, serving as a benchmark for any new therapeutic candidate.
As of the current literature, direct head-to-head in vivo studies comparing the specific 5-phenylisoxazole isonicotinylhydrazone derivatives from the Rojas et al. study with isoniazid have not been published. However, other research has demonstrated that compounds featuring the isoxazole scaffold can reduce Mtb burden and tubercular granulomas in mouse models, supporting the viability of this chemical class for in vivo activity. The superior in vitro potency of the 5-phenylisoxazole derivatives strongly suggests they would be highly effective in this model, though further experimental validation is required.
Experimental Protocols
Scientific integrity demands transparent and reproducible methodologies. Below are the detailed protocols for the key experiments discussed in this guide.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of the test compound that inhibits 90% of Mtb growth.
Methodology:
-
Strain Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches the mid-log phase of growth.
-
Compound Dilution: Test compounds (and isoniazid as a control) are serially diluted in a 96-well microplate to achieve a range of final concentrations.
-
Inoculation: The bacterial suspension is diluted and added to each well of the microplate, resulting in a final inoculum of approximately 5 x 10⁴ CFU per well.
-
Incubation: The plates are sealed and incubated at 37°C for 6-7 days.
-
Colorimetric Development: A solution of Alamar Blue (resazurin) is added to each well. A control well without any drug is included.
-
Reading Results: The plates are incubated for another 24 hours. In wells where the bacteria are viable and metabolically active, the blue resazurin is reduced to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vivo Efficacy Evaluation in a Murine Model
This protocol outlines a standard approach to assess the efficacy of an antitubercular compound in mice.
Objective: To measure the reduction in Mtb CFU in the lungs and spleen of infected mice after treatment.
Methodology:
-
Infection: C57BL/6 mice are infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU/mouse).
-
Establishment of Chronic Infection: The infection is allowed to establish for 18-20 days. At this point, a baseline group of mice is euthanized to determine the pre-treatment bacterial load.
-
Treatment: Mice are randomly assigned to treatment groups:
-
Vehicle Control (e.g., PBS)
-
Isoniazid (e.g., 25 mg/kg, oral gavage)
-
Test Compound (various doses, oral gavage) Treatment is administered daily, 5 days per week, for 4 weeks.
-
-
Endpoint Analysis: One day after the final treatment dose, all mice are euthanized.
-
Organ Homogenization: The lungs and spleens are aseptically removed and homogenized in a sterile buffer.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated onto Middlebrook 7H11 agar plates.
-
Incubation and Counting: Plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted. The results are expressed as log10 CFU per organ. Efficacy is determined by comparing the log10 CFU of treated groups to the vehicle control group.
Conclusion and Future Directions
The available in vitro evidence strongly supports the potential of this compound derivatives as a superior class of antitubercular agents compared to the current standard of care, isoniazid. They exhibit greater potency against drug-sensitive Mtb and show promise for tackling drug-resistant strains.
The logical next step is to validate these compelling in vitro results in preclinical in vivo models of tuberculosis. Such studies will be critical to determine their pharmacokinetic properties, safety profile, and true therapeutic efficacy. If successful, these compounds could represent a significant advancement in the fight against a global health threat, offering a new ray of hope, particularly for patients afflicted with drug-resistant tuberculosis.
References
-
World Health Organization (WHO). (n.d.). Tuberculosis. Retrieved from [Link]
-
Rojas, J., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 1-14. Available from: [Link]
-
Lam, P. C., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis, 99, 42-58. Available from: [Link]
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227. Available from: [Link]
-
Vilchèze, C., & Jacobs, W. R. (2019). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of molecular biology, 431(18), 3450-3461. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Clinical Treatment of Tuberculosis. Retrieved from: [Link]
-
Wikipedia. (n.d.). Management of tuberculosis. Retrieved from: [Link]
-
Dr.Oracle. (2024). What is the standard treatment regimen for tuberculosis (TB)?. Retrieved from: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Standard treatment regimens - Treatment of Tuberculosis: Guidelines. Retrieved from: [Link]
-
Skerry, C., & Mizrahi, V. (2021). Animal Models of Tuberculosis: An Overview. Microbiology Spectrum, 9(1), e00224-21. Available from: [Link]
-
Basaraba, R. J. (2008). What Animal Models Teach Humans about Tuberculosis. Clinical Microbiology Reviews, 21(4), 573-594. Available from: [Link]
-
Nuermberger, E. L. (2021). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Cellular and Infection Microbiology, 11, 638848. Available from: [Link]
-
Arrey, F., et al. (2021). Humanized mouse model mimicking pathology of human tuberculosis for in vivo evaluation of drug regimens. eLife, 10, e63321. Available from: [Link]
-
YouTube. (2024). What Is Isoniazid, Mechanism of Action How It Works. Retrieved from: [Link]
-
de Souza, A. M. T., et al. (2012). Synthesis and antitubercular activity of isoniazid condensed with carbohydrate derivatives. Journal of the Brazilian Chemical Society, 23, 1695-1704. Available from: [Link]
-
In-Vitro Methods for Screening Anti-TB Drugs. (n.d.). Retrieved from: [Link]
-
Chen, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 638848. Available from: [Link]
-
Lenaerts, A. J., et al. (2005). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 49(5), 2054-2059. Available from: [Link]
-
Kong, Y., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1950-1957. Available from: [Link]
-
Martins, F., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology, 13, 847814. Available from: [Link]
-
Wu, X., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 496-513. Available from: [Link]
-
Singh, V., et al. (2025). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. ACS Infectious Diseases. Available from: [Link]
-
Tangallapally, R. P., et al. (2007). Discovery of novel isoxazolines as anti-tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 17(23), 6638-6642. Available from: [Link]
-
Nuermberger, E. (2008). Using animal models to develop new treatments for tuberculosis. Seminars in Respiratory and Critical Care Medicine, 29(5), 542-551. Available from: [Link]
-
Pires, D., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 496-513. Available from: [Link]
Sources
- 1. In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division inhibitors with efficacy equivalent to isoniazid in the acute murine Mycobacterium tuberculosis infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel isoxazolines as anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Phenylisoxazole-3-carbohydrazide: A Comparative Benchmark Analysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on 5-phenylisoxazole-3-carbohydrazide, a versatile scaffold in medicinal chemistry. This document provides an in-depth comparative analysis of its derivatives against established therapeutic agents, supported by experimental data. As a senior application scientist, my goal is to offer not just data, but a logical framework for understanding the potential of this chemical entity in drug discovery.
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, known for its wide array of biological activities.[1] The inherent physicochemical properties of the isoxazole moiety, including its electronic nature and ability to participate in hydrogen bonding, make it an attractive core for designing novel therapeutic agents.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of a diverse range of bioactive molecules, leveraging the reactivity of its hydrazide group to create hydrazones and other derivatives.[3] This guide will delve into the comparative performance of these derivatives in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity: A New Frontier Beyond Traditional Antibiotics
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Derivatives of this compound have demonstrated significant potential in this arena, particularly against challenging pathogens.
Comparative Analysis: Antitubercular Activity
Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades.[4] Its mechanism involves activation by the mycobacterial enzyme KatG to form a reactive species that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[5][6] However, resistance to isoniazid is a growing concern.[4]
Recent studies on phenylisoxazole isonicotinylhydrazone derivatives, structurally related to this compound, have shown promising results against Mycobacterium tuberculosis.
Table 1: Comparative Antitubercular Activity of Phenylisoxazole Isonicotinylhydrazone Derivatives and Isoniazid [7]
| Compound | Substituent (X) | Target Strain | MIC (μM) |
| Isoniazid (INH) | - | M. tuberculosis H37Rv (sensitive) | 0.91 |
| M. tuberculosis TB DM97 (resistant) | > 20 | ||
| Derivative 6 | 4'-OCH₃ | M. tuberculosis H37Rv (sensitive) | 0.34 - 0.41 |
| M. tuberculosis TB DM97 (resistant) | 12.41 | ||
| Derivative 7 | 4'-CH₃ | M. tuberculosis H37Rv (sensitive) | 0.34 - 0.41 |
| M. tuberculosis TB DM97 (resistant) | 13.06 |
As the data indicates, these isoxazole derivatives exhibit superior or comparable activity against the sensitive strain of M. tuberculosis and, critically, retain significant activity against a resistant strain, unlike isoniazid.[7] This suggests a potentially different mechanism of action or a reduced susceptibility to existing resistance mechanisms.
Mechanism of Action: A Tale of Two Pathways
The following diagrams illustrate the established mechanism of isoniazid and a plausible pathway for isoxazole derivatives, highlighting the key differences that may underpin the observed activity against resistant strains.
Figure 1: Mechanism of Action of Isoniazid (INH).
Figure 2: Postulated Mechanism for Antitubercular Isoxazoles.
Experimental Protocol: In Vitro Antitubercular Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis, based on standard methodologies.
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C until it reaches logarithmic phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microplate containing Middlebrook 7H9 broth to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). A standard drug like isoniazid should be run in parallel.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Anticancer Activity: Targeting Malignant Cells
The isoxazole scaffold is also a prominent feature in many compounds with potent anticancer activity.[1][2][8][9] Derivatives of this compound are being investigated for their ability to induce apoptosis and inhibit cancer cell proliferation.
Comparative Analysis: Cytotoxicity against Cancer Cell Lines
Doxorubicin is a widely used chemotherapeutic agent, but its clinical utility is often limited by severe side effects, including cardiotoxicity.[10][11][12] The search for more selective anticancer agents is therefore a high priority.
While direct comparative data for the parent this compound is limited, studies on structurally similar isoxazole derivatives provide valuable insights into their potential. For instance, some novel isoxazole derivatives have shown significant antiproliferative effects in vitro.[13]
Table 2: Illustrative Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 1.0 | Various | ~1.0 - 10 | Low (~1-10) |
| Hypothetical Isoxazole Derivative | MCF-7 (Breast) | 5.0 | Normal Fibroblasts | >50 | >10 |
Note: The data for the hypothetical isoxazole derivative is illustrative, based on the trend of higher selectivity observed for some novel heterocyclic compounds compared to traditional chemotherapeutics.[12] A higher selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable, indicating a greater therapeutic window.
Mechanism of Action: Inducing Programmed Cell Death
Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[11][12] Isoxazole derivatives, on the other hand, may exert their anticancer effects through various mechanisms, including the induction of apoptosis via different signaling pathways, inhibition of specific kinases, or disruption of the cell cycle.[1][8]
Figure 3: Comparative Anticancer Mechanisms.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative and a standard drug (e.g., doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO-treated cells) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area of research for the development of novel antimicrobial and anticancer agents. The comparative data presented in this guide highlight their potential to overcome some of the limitations of existing therapies, such as drug resistance and off-target toxicity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols provided herein offer a framework for the continued investigation and benchmarking of this versatile chemical class.
References
-
Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies, 7(12), 999-1014.
-
Gaglione, M., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 14(5), 5857–5864. [Link]
-
Kaur, R., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]
-
Carrasco, F., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 6014093. [Link]
- Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 1(1), 1-10.
-
(2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer, 3, 237–246. [Link]
- Kumar, A., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 184-190.
- Goyal, A., et al. (2015). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 7(5), 235-242.
- (2021). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. RASĀYAN J. Chem, 14(1), 585-594.
-
(2018). In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. Frontiers in Pharmacology, 9, 1089. [Link]
-
Carrasco, F., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 6014093. [Link]
-
Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 1(1), 1-10. [Link]
- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
- (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
-
(2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4492. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
- (2018). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(3), 119-125.
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. [Link]
-
Clayden, N., & Tavan,D. (2024). Isoniazid. In: StatPearls. StatPearls Publishing. [Link]
- (2025). Comparison of doxorubicin, this work, and previously described compounds. The structurally related quinizarin and benzoquinone moieties are highlighted in red.
-
Wang, F., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 497-518. [Link]
-
(2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1389714. [Link]
-
(2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10831. [Link]
- Mączyński, M., et al. (2020). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 77(3), 391-399.
- (2018). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Vitae, 25(2), 99-109.
-
(2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(31), 20058-20065. [Link]
-
(2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(4), 865-877. [Link]
-
(2023). Clinical Equivalence between Generic Versus Branded Antibiotics: Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 12(10), 3568. [Link]
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylisoxazole-3-carbohydrazide
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds. 5-Phenylisoxazole-3-carbohydrazide is a valuable building block in medicinal chemistry and organic synthesis, frequently used as an intermediate in the creation of novel pharmaceuticals and agrochemicals.[1] Its hydrazide functional group provides a reactive site for synthesizing more complex bioactive molecules.[1] However, with this utility comes the critical responsibility of ensuring its safe handling and disposal to protect ourselves, our colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to the highest standards of laboratory safety.
Hazard Assessment and Characterization
Understanding the intrinsic properties and potential hazards of a chemical is the foundational step in managing its lifecycle. This compound is classified as a hazardous substance. GHS (Globally Harmonized System) classifications indicate it is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in general waste streams.[3][4]
Key physical and chemical properties are summarized below to inform handling and storage decisions.
| Property | Value | Source |
| CAS Number | 90946-22-8 | [1][2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 148-154 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Given the hazards associated with analogous chemical structures, such as potential mutagenicity or carcinogenicity, it is prudent to handle this compound with a high degree of caution, assuming it may possess uncharacterized long-term health effects.[4]
Pre-Disposal Procedures and Waste Minimization
Effective waste management begins before the waste is even generated. The principles of green chemistry and source reduction are paramount in a modern laboratory setting.[5]
-
Source Reduction : Order only the quantity of this compound required for your experiments to avoid generating surplus stock.[6]
-
Scale of Experiments : Whenever feasible, reduce the scale of laboratory experiments to minimize the volume of chemical waste produced.[6]
-
Inventory Management : Maintain a meticulous inventory of all chemicals to prevent the accumulation of expired or unnecessary reagents.[7]
By implementing these strategies, you not only enhance safety and reduce environmental impact but also improve operational efficiency and lower disposal costs.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for the safe disposal of this compound waste.
Step 3.1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE. Based on the hazard profile, this includes:
-
Protective Gloves : Chemical-resistant gloves are mandatory.[2]
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[2][8]
-
Protective Clothing : A lab coat must be worn at all times.[2]
-
Respiratory Protection : If there is a risk of generating dust, work within a fume hood or use a N95-rated dust mask.
Step 3.2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]
-
Solid vs. Liquid Waste : Keep solid this compound waste (e.g., residual powder, contaminated weigh boats, gloves) separate from liquid waste.[7]
-
Chemical Compatibility : Do not mix this waste with other incompatible chemical waste streams. Specifically, keep it segregated from strong oxidizing agents, acids, and bases.[9][10] The safety data sheet for any substance should be consulted for detailed incompatibility information.[9]
Step 3.3: Container Selection and Labeling
All hazardous waste must be stored in appropriate, clearly labeled containers.[6][7]
-
Container Choice : Use a dependable, leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic container or the original product container is often suitable.[5][11] Ensure the container is kept closed except when adding waste.[5][6]
-
Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must be in English and clearly state:
Step 3.4: Accumulation and Storage
Waste must be stored safely in a designated area prior to collection.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA that is at or near the point of generation.[6][11] This area should be under the direct supervision of laboratory personnel.[11]
-
Secondary Containment : Place the waste container within a secondary containment tray to prevent spills from reaching drains or the environment.[7][11]
Step 3.5: Arranging for Final Disposal
Laboratory personnel are responsible for the proper collection and labeling of waste, but final disposal must be handled by trained professionals.
-
Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor for waste pick-up.[6][11] Do not attempt to dispose of the chemical waste yourself. Waste material must be disposed of in accordance with national and local regulations.[12]
Decontamination and Spill Management
Properly decontaminating labware and managing spills is essential to prevent unintended exposure and contamination.
-
Empty Containers : A container that held this compound is not considered "empty" for disposal in general trash until it has been triple-rinsed.[5] The rinsate from this process must be collected and handled as hazardous liquid waste.[5] After decontamination, remove or deface the label before recycling or disposal.[5][7]
-
Minor Spills : For a small spill of solid powder, carefully sweep or use appropriate tools to place the material into a labeled hazardous waste container.[10] Avoid generating dust.[12] Clean the affected area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Contaminated PPE : Any PPE, such as gloves or lab coats, that becomes contaminated with the chemical must be disposed of as solid hazardous waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of our professional duty as scientists. By adhering to this comprehensive guide—from initial hazard assessment and waste minimization to final disposal through certified channels—we uphold our commitment to safety, scientific integrity, and environmental stewardship. This structured approach ensures that the valuable work conducted in our laboratories does not come at the cost of personal or public safety.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Chem-Impex. (n.d.). This compound.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: ≥97 %, p.a., ACS.
- PubChem. (n.d.). 5-Phenylisoxazole-3-carboxylic acid hydrazide.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Spectrum Chemical. (2008, September 16). Material Safety Data Sheet.
- Fisher Scientific. (2010, October 25). Safety Data Sheet.
- Chem Service. (2015, April 3). Safety Data Sheet.
- ECHEMI. (n.d.). 5-PHENYLISOXAZOLE-3-CARBOXYLICACID | 14441-90-8.
- TCI Chemicals. (2025, April 30). Safety Data Sheet.
- ChemicalBook. (n.d.). Isoxazole - Safety Data Sheet.
- ECHEMI. (n.d.). Buy 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID HYD& from HANGZHOU LEAP CHEM CO., LTD..
- Sahoo, B., et al. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10.
- ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling 5-Phenylisoxazole-3-carbohydrazide: A Proactive Safety Protocol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 5-Phenylisoxazole-3-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a rigorous analysis of its constituent functional groups: the isoxazole core and the highly reactive carbohydrazide moiety. Our primary directive is to ensure that every operational step is underpinned by a clear understanding of the potential hazards and validated by best practices in chemical handling.
Hazard Analysis: Understanding the Compound's Reactivity
The safety profile of this compound is best understood by examining its two key structural components.
-
The Hydrazide Moiety (-CONHNH₂): This functional group is the primary driver of the compound's potential hazards. Hydrazines and their derivatives, like carbohydrazides, are a class of compounds that require careful handling. They can be acutely toxic if inhaled, swallowed, or in contact with skin.[1][2] Some hydrazines are suspected carcinogens and can cause severe damage to the skin and eyes upon contact.[1][2] The reactivity of the hydrazide group necessitates robust engineering controls and personal protective equipment to prevent any direct exposure.[2]
-
The Isoxazole Ring: The isoxazole ring itself is a relatively stable aromatic heterocycle common in many pharmaceutical compounds.[3][4] However, the overall risk profile of the molecule is dictated by the more reactive and hazardous hydrazide group. Therefore, the entire compound must be handled with the precautions required for its most reactive component.
Given this analysis, we will treat this compound with the high degree of caution afforded to toxic and corrosive chemical hydrazides.
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[2] All handling of this compound must occur within a fume hood. The following PPE is mandatory and serves as your essential barrier against exposure.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | The hydrazide moiety can be corrosive and toxic upon skin contact.[1][2] Double-gloving provides an extra layer of protection against tears and permeation. Nitrile and neoprene are recommended for handling hydrazine compounds.[5] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential aerosolization of the compound.[5][6][7] The face shield offers a broader barrier for the entire face, which is critical when handling potentially corrosive materials. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Provides a barrier against spills and splashes.[6] Long pants and closed-toe shoes are also mandatory to ensure maximum skin coverage.[6] |
| Respiratory Protection | Use is conditional. A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) is required if there is a risk of exceeding exposure limits, such as during a large spill cleanup or when engineering controls are not available or fail.[5][6] | This is a secondary line of defense. All routine work should be performed in a fume hood to prevent inhalation.[2] Personnel must be fit-tested and trained before using a respirator.[5][6] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is paramount for safety. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. mdpi.com [mdpi.com]
- 4. ijbpas.com [ijbpas.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. canadasafetytraining.com [canadasafetytraining.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
